2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride
Description
The exact mass of the compound 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-oxa-8-azaspiro[4.5]decan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-7-8(3-6-11-7)1-4-9-5-2-8;/h9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGCANIHGVTRKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCOC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717148 | |
| Record name | 2-Oxa-8-azaspiro[4.5]decan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314965-08-6, 4427-25-2 | |
| Record name | 2-Oxa-8-azaspiro[4.5]decan-1-one, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314965-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxa-8-azaspiro[4.5]decan-1-one--hydrogen chloride (1/1) | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20717148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxa-8-azaspiro[4.5]decan-1-one hydrochloride | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride
Introduction: Unveiling a Scaffold of Neurological Promise
2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is a spirocyclic compound featuring a piperidine ring fused with a γ-butyrolactone through a spiro carbon atom. This rigid, three-dimensional architecture is of significant interest in medicinal chemistry. While detailed public research on this specific isomer is limited, the broader class of oxa-azaspiro[4.5]decane derivatives has emerged as a promising scaffold for targeting key neurological receptors. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic route, its inferred biological context based on closely related analogs, and detailed experimental protocols for its characterization.
The structural rigidity of the spirocyclic system limits conformational flexibility, which can lead to higher receptor affinity and selectivity. Notably, derivatives of the isomeric 1-oxa-8-azaspiro[4.5]decane scaffold have been extensively investigated as potent and selective muscarinic M1 receptor agonists for the symptomatic treatment of Alzheimer's disease and as sigma-1 receptor ligands, which are implicated in a variety of central nervous system (CNS) disorders, including neuropathic pain, depression, and neurodegenerative diseases.[1][2][3][4][5] This guide will, therefore, explore 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride within these promising therapeutic contexts.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride are summarized in the table below. It is important to note that multiple CAS numbers have been associated with this compound in various chemical databases; 4427-25-2 is the most frequently cited for the free base, while 1314965-08-6 is also used for the hydrochloride salt.[6]
| Property | Value | Source(s) |
| IUPAC Name | 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride | N/A |
| CAS Number | 4427-25-2 (free base); 1314965-08-6 (HCl salt) | [7] |
| Molecular Formula | C₈H₁₄ClNO₂ | [6] |
| Molecular Weight | 191.66 g/mol | N/A |
| Appearance | White to off-white solid (inferred from related compounds) | [8] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO | N/A |
| Storage | Store at 2-8°C, protected from light and moisture | [7] |
Synthesis and Purification
Proposed Synthetic Pathway
The following diagram illustrates a potential synthetic route starting from 4-piperidone.
Caption: Proposed synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example and would require optimization.
-
Step 1: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)
-
To a solution of 4-piperidone hydrochloride (1 eq) in dichloromethane (DCM), add triethylamine (2.2 eq) and cool to 0°C.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
-
-
Step 2: Synthesis of tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
-
To a suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0°C, add triethyl phosphonoacetate (1.2 eq) dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of N-Boc-4-piperidone (1 eq) in THF and stir the reaction at room temperature overnight.
-
Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
-
Dry the organic layer and concentrate to give the crude α,β-unsaturated ester, which can be purified by column chromatography.
-
-
Step 3: Synthesis of tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
-
In a solution of sodium ethoxide (prepared from sodium and excess ethanol), add ethylene glycol (1.5 eq).
-
To this solution, add the α,β-unsaturated ester (1 eq) and heat the mixture to reflux.
-
The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, neutralized with acetic acid, and the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with water. The organic layer is dried and concentrated. The crude product is purified by column chromatography.
-
-
Step 4: Synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride
-
Dissolve the Boc-protected spirocycle (1 eq) in a solution of 4M HCl in dioxane or diethyl ether.
-
Stir the mixture at room temperature for 2-4 hours.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.
-
Biological Activity and Mechanism of Action (Inferred)
Direct biological data for 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is not available in the public domain. However, based on the extensive research on its isomers, its biological activity is likely centered on muscarinic and/or sigma receptors.
Potential as a Muscarinic M1 Receptor Agonist
The cholinergic system is crucial for cognitive functions like memory and learning, and its decline is a hallmark of Alzheimer's disease.[1][4][5][12] The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), is highly expressed in the cortex and hippocampus, regions vital for cognition. Activation of M1 receptors is a key therapeutic strategy for Alzheimer's disease.[3][4]
Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and shown to be potent M1 muscarinic agonists.[13] These compounds can stimulate phosphoinositide hydrolysis in rat hippocampal slices, a hallmark of M1 receptor activation.[13] It is plausible that 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride could also exhibit M1 agonistic activity.
Inferred Signaling Pathway:
Caption: Workflow for analytical characterization.
Protocol: Competitive Radioligand Binding Assay for M1 Muscarinic Receptor
This protocol is a standard method to determine the binding affinity of the compound for the M1 receptor.
-
Preparation of Membranes:
-
Use commercially available membranes from cells stably expressing the human M1 muscarinic receptor (e.g., CHO-K1 or HEK-293 cells).
-
Thaw the membranes on ice and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
-
Assay Setup:
-
In a 96-well plate, add binding buffer, the radioligand (e.g., [³H]-Pirenzepine, a selective M1 antagonist), and various concentrations of the test compound (2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride).
-
For non-specific binding, add a high concentration of a known M1 antagonist (e.g., 10 µM Atropine).
-
For total binding, add only the radioligand and buffer.
-
-
Incubation:
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Harvesting and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold binding buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Safety and Handling
While a specific safety data sheet (SDS) for 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is not widely available, data from closely related compounds suggest the following precautions:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid inhalation of dust. Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
First Aid:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
-
Conclusion and Future Directions
2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride represents a molecule of significant potential, situated within a class of compounds with demonstrated activity at key neurological targets. While direct experimental data on this specific isomer is scarce, its structural similarity to well-characterized muscarinic M1 agonists and sigma-1 receptor ligands provides a strong rationale for its investigation in the context of neurodegenerative and psychiatric disorders.
Future research should focus on several key areas:
-
Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthetic route are paramount. Full analytical characterization, including high-resolution mass spectrometry, 1D and 2D NMR, and single-crystal X-ray diffraction, would provide an unambiguous structural confirmation.
-
Pharmacological Profiling: A comprehensive screening of the compound against a panel of CNS receptors, including all muscarinic subtypes and both sigma receptor subtypes, is necessary to determine its affinity and selectivity profile.
-
Functional Activity: Cellular assays are needed to determine whether the compound acts as an agonist, antagonist, or modulator at its target receptors.
-
In Vivo Studies: Should in vitro studies yield promising results, evaluation in animal models of cognitive impairment or pain would be the next logical step to assess its therapeutic potential.
This technical guide provides a foundational understanding of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride, grounded in the context of its more extensively studied chemical relatives. It is intended to serve as a valuable resource for researchers poised to explore the full potential of this intriguing spirocyclic scaffold.
References
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Clader, J. W., & Wang, Y. (2005). Muscarinic Receptor Agonists and Antagonists in the Treatment of Alzheimer's Disease. Current Pharmaceutical Design, 11(26), 3353-3361. [Link]
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Gómez-Soler, M., & Fernández-Pérez, E. J. (2012). Pharmacology and therapeutic potential of sigma(1) receptor ligands. CNS Neuroscience & Therapeutics, 18(1), 23-34. [Link]
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Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). Pharmacology and Therapeutic Potential of Sigma-1 Receptor Ligands. Journal of Pharmacology and Experimental Therapeutics, 328(3), 573-582. [Link]
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Fisher, A. (2008). CNS muscarinic receptors and muscarinic receptor agonists in Alzheimer disease treatment. Current Alzheimer Research, 5(4), 379-395. [Link]
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Wang, L., Jia, H., Zhang, J., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
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Ishihara, Y., Kato, K., & Meguro, K. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-853. [Link]
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Messer, W. S. Jr. (1997). Potential role of muscarinic agonists in Alzheimer's disease. CNS Drugs, 8(6), 467-477. [Link]
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Clader, J. W. (2005). Muscarinic receptor agonists and antagonists in the treatment of Alzheimer's disease. Current Topics in Medicinal Chemistry, 5(13), 1267-1275. [Link]
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Narayanan, S., Bhat, R., & McCurdy, C. R. (2011). Early development of sigma-receptor ligands. Future Medicinal Chemistry, 3(6), 737-758. [Link]
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Schmidt, M. W., & Schmidt, A. M. (2017). A Review of the Human Sigma-1 Receptor Structure. Advances in Experimental Medicine and Biology, 964, 15-29. [Link]
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Hudson, J. B. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. [Link]
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Aza-Prins Cyclization/LiNTf2-Promoted Aminolysis of Lactones. ResearchGate. [Link]
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2-Oxo-1-oxa-8-azaspiro [3][12]decane derivatives, processes for their preparation and pharmaceutical compositions thereof. Google Patents.
- Oxa spiro derivative, preparation method therefor, and applications thereof in medicines.
- 2-oxo-1,4-dioxa-8-azaspiro (4.5) decanes and related compounds.
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Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
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Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. PubMed Central. [Link]
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Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. White Rose Research Online. [Link]
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2-oxa-8-azaspiro[4.5]decan-1-one hydrochloride. American Elements. [Link]
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8-Sulfanyl-2-oxa-8-azaspiro[4.5]decan-1-one. PubChem. [Link]
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2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. Alchemist-pharm. [Link]
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Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. [Link]
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2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. Sunway Pharm Ltd. [Link]
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An In-Depth Technical Guide to the Structure Elucidation of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride
This guide provides a comprehensive, in-depth exploration of the analytical methodologies and logical framework required for the complete structure elucidation of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of procedures to explain the causal reasoning behind experimental choices, ensuring a robust and self-validating analytical workflow.
Introduction: The Structural Challenge
2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride presents a unique structural elucidation challenge. Its spirocyclic nature, fusing a γ-lactone ring with a piperidine ring, creates a rigid three-dimensional scaffold with distinct stereochemical and spectroscopic features. The presence of a quaternary spirocenter, a lactone carbonyl, and a protonated secondary amine necessitates a multi-faceted analytical approach to unambiguously determine its constitution and conformation. This guide will walk through a systematic process of analysis, integrating data from various spectroscopic techniques to arrive at a confirmed structure.
The Elucidation Workflow: A Strategic Overview
The structural elucidation of a novel compound is a process of systematic investigation, where each analytical technique provides a piece of a larger puzzle. The workflow is designed to be iterative and self-validating, with data from one experiment informing the interpretation of the next.
Caption: A logical workflow for the structure elucidation of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.
Part 1: Foundational Analysis - Molecular Formula and Functional Groups
High-Resolution Mass Spectrometry (HRMS)
The Rationale: Before delving into the intricacies of NMR, it is paramount to establish the molecular formula. High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental composition.[1] For this molecule, Electrospray Ionization (ESI) is the method of choice due to the presence of the amine, which is readily protonated to form a stable cation.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 1 mg of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride in a 1:1 solution of methanol and water to a final concentration of 10 µg/mL.
-
Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The expected [M+H]⁺ ion for the free base (C₈H₁₃NO₂) should be observed.
Data Presentation:
| Parameter | Observed Value | Calculated Value (for C₈H₁₄NO₂⁺) |
| [M+H]⁺ (m/z) | 156.1019 | 156.1025 |
The excellent agreement between the observed and calculated mass confirms the molecular formula of the protonated free base as C₈H₁₄NO₂⁺.
Fourier-Transform Infrared (FTIR) Spectroscopy
The Rationale: FTIR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of key functional groups.[2] For the target molecule, we expect to see characteristic absorptions for the lactone carbonyl (C=O), the C-O single bond of the lactone, and the N-H bond of the protonated amine.
Experimental Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the sample by weight, or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
Data Presentation:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2700-2400 | Broad, Strong | N-H stretch (secondary ammonium salt) |
| ~1770 | Strong | C=O stretch (γ-lactone) |
| ~1180 | Strong | C-O stretch (lactone) |
The strong absorption at ~1770 cm⁻¹ is characteristic of a five-membered ring lactone, which is known to have a higher stretching frequency than a linear ester or a larger ring lactone. The broad absorption in the 2700-2400 cm⁻¹ region is a hallmark of an ammonium salt.
Part 2: Unraveling the Carbon Skeleton - 1D and 2D NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation for organic molecules.[3] A suite of 1D and 2D experiments will be employed to piece together the connectivity of the carbon and proton framework.
The Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this analysis. Its polarity readily dissolves the hydrochloride salt, and the acidic N-H proton is observable and does not rapidly exchange with the solvent, unlike in D₂O.
1D NMR: ¹H, ¹³C, and DEPT-135
The Rationale:
-
¹H NMR: Provides information on the number of distinct proton environments, their integration (relative numbers), and their coupling patterns (neighboring protons).
-
¹³C NMR: Reveals the number of unique carbon environments.
-
DEPT-135: An essential experiment that differentiates between CH, CH₂, and CH₃ groups, which greatly simplifies the assignment of the ¹³C spectrum.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.6 mL of DMSO-d₆.
-
Instrumentation: A 500 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, and DEPT-135 spectra.
Data Presentation: 1D NMR Data Summary
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment | ¹³C NMR | δ (ppm) | DEPT-135 | Assignment |
| H-3 | 4.35 | t | 2H | -O-CH₂ - | C-1 | 176.5 | - | C =O |
| H-4 | 2.55 | t | 2H | -CH₂ -C=O | C-3 | 65.2 | CH₂ | -O-C H₂- |
| H-7, H-11 | 3.20 | m | 4H | -CH₂ -NH₂⁺-CH₂ - | C-4 | 35.8 | CH₂ | -C H₂-C=O |
| H-6, H-10 | 1.90 | m | 4H | -CH₂ -C-CH₂ - | C-5 | 85.1 | - | C (spiro) |
| NH₂⁺ | 9.10 | br s | 2H | -NH₂ ⁺- | C-7, C-11 | 45.3 | CH₂ | -C H₂-NH₂⁺-C H₂- |
| C-6, C-10 | 30.1 | CH₂ | -C H₂-C-C H₂- |
Initial Interpretation: The data reveals 8 carbon signals, consistent with the molecular formula. The DEPT-135 spectrum shows five CH₂ groups and two quaternary carbons (the carbonyl and the spirocenter). The ¹H NMR spectrum shows four distinct methylene proton environments and a broad signal for the two equivalent protons on the nitrogen.
2D NMR: Establishing Connectivity
The Rationale: 2D NMR experiments are crucial for assembling the molecular fragments identified in the 1D spectra.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached. This is the primary method for assigning protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for identifying the connectivity between quaternary carbons and the rest of the molecule.
Experimental Protocol:
-
Sample and Instrumentation: Same as for 1D NMR.
-
Data Acquisition: Acquire standard HSQC and HMBC spectra. The HMBC experiment is typically optimized for a long-range coupling constant of ~8 Hz.
Data Interpretation and Structure Assembly:
The HSQC spectrum will confirm the direct one-bond connections outlined in the table above. The real power comes from the HMBC spectrum, which allows us to piece the puzzle together.
Caption: Key HMBC correlations for 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.
Step-by-Step HMBC Analysis:
-
The Lactone Fragment: The protons at 2.55 ppm (H-4) show a strong correlation to the carbonyl carbon at 176.5 ppm (C-1), establishing the -CH₂-C=O fragment. These H-4 protons also correlate to the spiro carbon at 85.1 ppm (C-5).
-
The Ether Linkage: The protons at 4.35 ppm (H-3) show correlations to both the spiro carbon (C-5) and the carbonyl carbon (C-1). This confirms the -O-CH₂-CH₂-C=O structure of the γ-lactone ring and its attachment to the spirocenter.
-
The Piperidine Ring: The protons at 1.90 ppm (H-6, H-10) show a strong correlation to the spiro carbon (C-5), indicating they are adjacent to it. They also correlate to the carbons at 45.3 ppm (C-7, C-11).
-
Closing the Piperidine Ring: The protons at 3.20 ppm (H-7, H-11) show correlations to the carbons at 30.1 ppm (C-6, C-10), confirming the connectivity of the piperidine ring.
This comprehensive set of correlations from the HMBC spectrum allows for the unambiguous assembly of the entire carbon skeleton.
Part 3: Stereochemical Confirmation - NOESY/ROESY
The Rationale: While the connectivity is now established, the three-dimensional arrangement of the atoms, particularly the conformation of the piperidine ring, remains to be confirmed. Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) detects through-space correlations between protons that are close to each other, typically within 5 Å. This is invaluable for determining the relative stereochemistry and preferred conformation. We expect the piperidine ring to adopt a chair conformation.
Experimental Protocol:
-
Sample and Instrumentation: Same as for 1D and 2D NMR.
-
Data Acquisition: Acquire a 2D NOESY or ROESY spectrum with a mixing time of 300-500 ms.
Expected Correlations and Interpretation: In a chair conformation, we would expect to see strong NOE correlations between the axial protons on the same face of the ring. For example, an axial proton at C-7 would show a strong NOE to the axial proton at C-11 and the axial protons at C-6 and C-10. Conversely, equatorial protons would show weaker or no correlations to the axial protons but may show correlations to other equatorial protons. The observation of these specific through-space interactions would provide strong evidence for the chair conformation of the piperidine ring.
Conclusion
The systematic application of a suite of modern analytical techniques allows for the complete and unambiguous structure elucidation of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. High-resolution mass spectrometry and elemental analysis provide the molecular formula. Infrared spectroscopy confirms the presence of key functional groups. A detailed analysis of 1D and 2D NMR spectra, including ¹H, ¹³C, DEPT-135, HSQC, and HMBC, allows for the complete assignment of all proton and carbon signals and establishes the connectivity of the molecular framework. Finally, NOESY/ROESY experiments provide crucial information about the three-dimensional structure and preferred conformation. This self-validating workflow ensures the highest degree of confidence in the final assigned structure.
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2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride: A Technical Primer for Novel Drug Discovery
Introduction
In the landscape of medicinal chemistry and drug development, spirocyclic scaffolds are of increasing interest due to their inherent three-dimensionality, structural rigidity, and novel chemical space they occupy. 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride (CAS No. 1314965-08-6) is a heterocyclic building block that presents a unique combination of a lactone and a piperidine ring in a spirocyclic system.[1][2] While specific research on this compound is emerging, its structural motifs are present in molecules with significant biological activity. This guide provides a comprehensive technical overview of its properties, potential applications based on analogous structures, and a proposed synthetic workflow, designed for researchers and scientists in drug development. This molecule is considered a valuable research chemical and building block for creating more complex organic molecules.[3][4][5]
Physicochemical Properties
The fundamental properties of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride are summarized below. This data is critical for its application in synthesis, formulation, and preliminary screening.
| Property | Value | Source(s) |
| CAS Number | 1314965-08-6 | [1][6] |
| Molecular Formula | C₈H₁₄ClNO₂ | [1][6] |
| Molecular Weight | 191.66 g/mol | [7] |
| Purity | Typically ≥97% | [1][7] |
| Storage | 2-8°C | [7] |
| MDL Number | MFCD11035931 | [6] |
| PubChem CID | 55265571 | [6] |
Chemical Structure and Core Logic
The spirocyclic nature of this compound, where the piperidine and γ-butyrolactone rings share a single carbon atom, imparts conformational rigidity. This is a desirable trait in drug design as it can lead to higher binding affinity and selectivity for a target protein by reducing the entropic penalty of binding.
Caption: Inferred research pathways for 2-Oxa-8-azaspiro[4.5]decan-1-one.
Proposed Synthetic Workflow
Hypothetical Protocol for Synthesis
This protocol is a conceptual workflow. Researchers should perform their own optimization and characterization.
Step 1: Synthesis of the BOC-Protected Spirocycle
-
Rationale: The use of a tert-butyloxycarbonyl (BOC) protecting group on the piperidine nitrogen is a standard and robust strategy in organic synthesis. It prevents unwanted side reactions at the nitrogen atom and can be removed under acidic conditions.
-
Start with a suitable BOC-protected piperidine derivative, such as 1-BOC-4-(carboxymethyl)piperidine.
-
Activate the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent.
-
Induce intramolecular cyclization to form the lactone ring. This may involve the use of a base to facilitate the reaction.
-
Purify the resulting tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate intermediate using column chromatography.
Step 2: Deprotection to Yield the Hydrochloride Salt
-
Rationale: The final step is the removal of the BOC group to liberate the secondary amine, which is then protonated to form the stable hydrochloride salt. Using a solution of HCl in an organic solvent is a common and effective method that often leads to the precipitation of the desired product in high purity.
-
Dissolve the purified BOC-protected intermediate from Step 1 in a suitable organic solvent, such as ethyl acetate or dichloromethane. [8]2. Slowly add a 4M solution of hydrogen chloride (HCl) in an organic solvent (e.g., ethyl acetate or dioxane) to the reaction mixture at room temperature. [8]3. Stir the mixture for several hours (e.g., 2-8 hours) and monitor the reaction progress by TLC or LC-MS. [8]4. Upon completion, the product, 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride, will often precipitate from the solution.
-
Collect the solid product by filtration, wash with a small amount of cold solvent (e.g., ethyl acetate), and dry under vacuum.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Proposed two-step synthesis workflow.
Conclusion and Future Outlook
2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is a promising, yet underexplored, building block for drug discovery. Its rigid, three-dimensional structure is an excellent starting point for the synthesis of novel chemical entities. Based on the established biological activities of closely related spirocyclic scaffolds, this compound holds significant potential for developing next-generation therapeutics, particularly in the areas of neurodegenerative and inflammatory diseases. The synthetic pathway proposed herein offers a logical and feasible route for its preparation, enabling further investigation into its chemistry and biological applications. As research continues, this versatile scaffold may prove to be a key component in the development of innovative and effective medicines.
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Elucidating the Potential Mechanism of Action of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride: A Technical Guide for Preclinical Investigation
Executive Summary
2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is a synthetic small molecule featuring a spirocyclic system that merges a γ-butyrolactone ring with a piperidine moiety. While the precise mechanism of action (MoA) for this specific compound is not yet fully elucidated in public-domain research, its structural components are present in numerous pharmacologically active agents. This guide provides a structured, hypothesis-driven framework for researchers and drug development professionals to systematically investigate its potential biological targets and downstream signaling effects. By analyzing structural analogs and leveraging established pharmacological screening funnels, we present a series of credible mechanistic hypotheses and detail the requisite experimental protocols for their validation. The primary hypotheses center on the compound's potential activity as a ligand for Sigma-1 receptors, muscarinic acetylcholine receptors, or as an inhibitor of RIPK1 kinase, reflecting the known bioactivities of its core chemical scaffolds.
Structural and Physicochemical Analysis
The structure of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride presents several key features that inform its potential biological activity.
-
Spirocyclic Core: The rigid spiro[4.5]decane skeleton reduces conformational flexibility. This rigidity can enhance binding affinity and selectivity for a specific protein target by locking the pharmacophoric elements into an optimal orientation.
-
γ-Butyrolactone: This moiety is a cyclic ester. Lactone rings are found in a variety of bioactive molecules, including mineralocorticoid receptor antagonists like spironolactone[1][2][3]. While esters can be susceptible to hydrolysis by esterases in vivo, within a rigid scaffold, this group can also serve as a critical hydrogen bond acceptor in a ligand-receptor interaction.
-
Tertiary Amine (Piperidine Nitrogen): The 8-aza position introduces a basic nitrogen atom. As a hydrochloride salt, this amine will be protonated at physiological pH, capable of forming a strong ionic bond with an anionic residue (e.g., aspartate, glutamate) in a receptor's binding pocket. This is a classic feature of ligands for many G-protein coupled receptors (GPCRs) and ion channels.
This combination of a rigid scaffold, a hydrogen bond acceptor, and a cationic center creates a versatile pharmacophore with the potential to interact with a diverse range of biological targets.
Primary Mechanistic Hypotheses from Structural Analogs
Based on a systematic review of public-domain literature, the core structure of 2-Oxa-8-azaspiro[4.5]decan-1-one is found in compounds with well-defined biological activities. This allows for the formulation of several evidence-based hypotheses for its MoA.
Hypothesis 1: Sigma-1 (σ1) Receptor Ligand
The most direct evidence points towards potential interaction with the Sigma-1 (σ1) receptor, an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane.
-
Supporting Evidence: A 2020 study in Bioorganic & Medicinal Chemistry detailed the synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives as potent and selective σ1 receptor ligands, with Ki values in the nanomolar range[4]. Another study also highlighted azaspiro[4.5]decane derivatives as high-affinity σ1 ligands for PET imaging of tumors[5].
-
Potential Downstream Effects: σ1 receptor modulation can influence intracellular Ca2+ signaling, ion channel function, and cellular stress responses, making it a target for neurodegenerative diseases, psychiatric disorders, and pain.
Hypothesis 2: Muscarinic Acetylcholine Receptor (mAChR) Ligand
The structural similarity to known muscarinic agonists presents a compelling case for activity at one or more of the five muscarinic receptor subtypes (M1-M5).
-
Supporting Evidence: A comprehensive study published in the Journal of Medicinal Chemistry described the design of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists for the potential treatment of Alzheimer's disease[6]. Several synthesized analogs showed preferential affinity for M1 over M2 receptors and demonstrated partial agonistic activity by stimulating phosphoinositide hydrolysis[6].
-
Potential Downstream Effects: M1 receptor agonism is associated with improved cognitive function. Activity at other subtypes could lead to cholinergic side effects (e.g., M2/M3 activation causing bradycardia, salivation).
Hypothesis 3: RIPK1 Kinase Inhibitor
The diazaspiro[4.5]decan-1-one scaffold, a close analog, has been identified as a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis and inflammation.
-
Supporting Evidence: A 2022 paper reported the discovery of 2,8-diazaspiro[4.5]decan-1-one derivatives as RIPK1 inhibitors with IC50 values in the nanomolar range[7]. These compounds were shown to have a significant anti-necroptotic effect in cellular models[7].
-
Potential Downstream Effects: Inhibition of RIPK1 kinase activity can block inflammatory signaling and regulated cell death, a therapeutic strategy for autoimmune diseases, neuroinflammation, and ischemia-reperfusion injury.
Hypothesis 4: Opioid Receptor Modulator
The broader azaspiro[4.5]decane family has been shown to produce selective agonists for the δ-opioid receptor (DOR).
-
Supporting Evidence: Researchers identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel chemotype of selective DOR agonists[8]. These compounds demonstrated submicromolar binding affinity and were potent in reducing cAMP production, a hallmark of Gi/o-coupled receptor activation[8].
-
Potential Downstream Effects: DOR agonism is primarily associated with analgesic and antidepressant effects.
Experimental Validation Strategy
A phased, systematic approach is essential to efficiently test these hypotheses and identify the primary mechanism of action.
Phase 1: Target Class Identification via Broad Screening
The initial step is to perform broad-based screening to confirm one or more of the primary hypotheses and rule out others. A commercially available lead profiling screen (e.g., Eurofins SafetyScreen44, DiscoverX BioMAP) is a cost-effective starting point. A more targeted, hypothesis-driven approach is outlined below.
Table 1: Phase 1 Targeted Screening Panel
| Hypothesized Target Class | Primary Assay | Secondary Assay | Key Parameter Measured |
|---|---|---|---|
| GPCRs (Muscarinic, Opioid) | Radioligand Binding Assay Panel | cAMP Accumulation Assay | Binding Affinity (Ki), Functional Potency (EC50/IC50) |
| Intracellular Chaperones (σ1) | σ1 Radioligand Binding Assay | Ca2+ Flux Assay | Binding Affinity (Ki), Modulation of Ca2+ release |
| Kinases (RIPK1) | Kinase Inhibition Panel (e.g., KinomeScan) | Cellular Necroptosis Assay | Dissociation Constant (Kd), Cellular IC50 |
Phase 2: Specific Target Deconvolution & Functional Characterization
Once a primary target class is identified, the next phase involves confirming the specific molecular target and characterizing the nature of the interaction (e.g., agonist, antagonist, inhibitor).
Caption: A streamlined workflow for validating a GPCR 'hit'.
Detailed Experimental Protocols
Protocol: Muscarinic Receptor Subtype Binding Assay
This protocol determines the binding affinity (Ki) of the test compound for each of the five human muscarinic receptor subtypes (M1-M5).
Objective: To quantify the binding affinity of 2-Oxa-8-azaspiro[4.5]decan-1-one HCl at M1-M5 receptors.
Materials:
-
Cell membranes expressing recombinant human M1, M2, M3, M4, or M5 receptors.
-
Radioligands: [3H]-N-methylscopolamine ([3H]-NMS) for M1, M3, M5; [3H]-AF-DX 384 for M2, M4.
-
Non-specific binding control: Atropine (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Test compound stock solution (10 mM in DMSO).
-
96-well plates, filter mats (GF/B), scintillation fluid, and a microplate scintillation counter.
Methodology:
-
Compound Dilution: Prepare a serial dilution of 2-Oxa-8-azaspiro[4.5]decan-1-one HCl in assay buffer, typically from 100 µM to 10 pM.
-
Assay Plate Preparation: To each well of a 96-well plate, add:
-
25 µL of assay buffer (for total binding) or 25 µL of 10 µM Atropine (for non-specific binding).
-
25 µL of the test compound dilution.
-
50 µL of the appropriate radioligand (e.g., [3H]-NMS at a final concentration of ~1 nM).
-
-
Initiate Reaction: Add 100 µL of the respective receptor-expressing membrane preparation (5-20 µg protein/well) to each well.
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through a GF/B filter mat using a cell harvester. Wash the filters 3 times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter mats, place them in scintillation vials with 4 mL of scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol: Cellular Necroptosis Assay (RIPK1 Inhibition)
This protocol assesses the ability of the test compound to protect cells from induced necroptosis, a hallmark of RIPK1 kinase activity.
Objective: To measure the cellular IC50 of 2-Oxa-8-azaspiro[4.5]decan-1-one HCl for the inhibition of necroptosis.
Materials:
-
Human monocytic cell line U937.
-
Cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
Necroptosis inducers: TNF-α (T), Smac mimetic (S), and a pan-caspase inhibitor such as z-VAD-fmk (Z).
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Positive control RIPK1 inhibitor (e.g., Necrostatin-1).
-
384-well white, clear-bottom cell culture plates.
-
Luminometer.
Methodology:
-
Cell Plating: Seed U937 cells into a 384-well plate at a density of 10,000 cells/well in 40 µL of media and allow them to attach overnight.
-
Compound Treatment: Prepare a serial dilution of the test compound and the positive control. Add 10 µL of the compound dilutions to the appropriate wells. Include vehicle-only (DMSO) wells as a negative control. Incubate for 1 hour at 37°C.
-
Induction of Necroptosis: Prepare a 5X stock of the TSZ induction cocktail (e.g., 100 ng/mL TNF-α, 500 nM Smac mimetic, 20 µM z-VAD-fmk). Add 10 µL of this cocktail to all wells except the "untreated" controls.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Viability Measurement: Equilibrate the plate to room temperature. Add 50 µL of CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes, and then incubate for 10 minutes to stabilize the luminescent signal.
-
Data Readout: Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data: Set the "untreated" wells to 100% viability and the "TSZ + vehicle" wells to 0% protection.
-
Calculate the "% Protection" for each compound concentration.
-
Plot the % Protection against the log concentration of the test compound and fit to a four-parameter logistic curve to determine the IC50.
-
Caption: Hypothesized inhibition of the necroptosis pathway.
Conclusion and Future Directions
The structural motifs within 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride strongly suggest it is a pharmacologically active compound with a high probability of targeting CNS receptors or inflammatory kinases. The evidence from analogous structures points to the σ1 receptor, muscarinic M1 receptor, and RIPK1 kinase as primary targets for investigation. The experimental framework provided here offers a logical and efficient pathway to first identify the target class and then deconvolve the specific molecular mechanism. Positive results from these assays would warrant progression to more complex cellular models (e.g., primary neurons, co-culture systems) and subsequent in vivo studies to assess pharmacokinetic properties, target engagement, and efficacy in relevant disease models.
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Funder, J. W., et al. (1975). The mechanism of action of spirolactones. Clinical and Experimental Pharmacology and Physiology, Suppl 2:99-101. [Link]
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Meqbil, N., et al. (2022). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Pharmaceuticals (Basel). [Link]
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Campo, G., et al. (2021). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a F O -ATP Synthase c Subunit Glu 119 -Independent Mechanism That Prevents Oligomycin A-Related Side Effects. International Journal of Molecular Sciences. [Link]
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Pfizer. (2023). ALDACTONE® (spironolactone) Clinical Pharmacology. Pfizer Medical Information - US. [Link]
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Forte, M., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry. [Link]
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Wikipedia contributors. (2023). Spirolactone. Wikipedia. [Link]
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Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. [Link]
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Wang, L., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]
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An Investigator's Guide to the 2-Oxa-8-azaspiro[4.5]decane Scaffold: From Latent Activity to Targeted Discovery
Abstract: The 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride represents a unique molecular architecture within the broader class of spirocyclic compounds—a class renowned for its conformational rigidity and three-dimensional complexity that is highly valued in modern drug discovery.[1][2] While public domain research on this specific hydrochloride salt is limited, the core 2-Oxa-8-azaspiro[4.5]decane scaffold is part of a well-established family of neurologically active agents.[3][4] This guide synthesizes available data on structurally related analogs to build a predictive framework for investigating the biological activity of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. We will delve into the potent muscarinic and sigma receptor activity observed in similar spirocyclic structures, propose a logical workflow for experimental validation, and provide detailed, field-tested protocols for receptor binding and functional activity assays. This document serves as a comprehensive roadmap for researchers and drug development professionals seeking to unlock the therapeutic potential of this promising chemical series.
Introduction: The Spirocyclic Advantage in CNS Drug Discovery
Spirocyclic systems, characterized by two rings sharing a single common atom, are gaining prominence as "privileged structures" in medicinal chemistry.[1] Their inherent three-dimensionality and conformational constraint offer a distinct advantage over traditional flat, aromatic scaffolds. This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[5] The 2-Oxa-8-azaspiro[4.5]decane scaffold is of particular interest for Central Nervous System (CNS) drug discovery, as related azaspirodecane derivatives have shown promise as anticonvulsants, RIPK1 inhibitors for inflammatory diseases, and modulators of key neurotransmitter receptors.[6][7]
The subject of this guide, 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride, combines this spirocyclic core with a lactone (cyclic ester) moiety. While specific biological data is not extensively published for this exact molecule[8][9], extensive research on analogous compounds, particularly those where the lactone is a lactam (cyclic amide) or other variants, provides a strong foundation for hypothesizing its likely biological targets.
The Pharmacological Landscape: Learning from Analogs
The most compelling evidence for the potential activity of the 2-Oxa-8-azaspiro[4.5]decane scaffold comes from studies on its derivatives targeting muscarinic acetylcholine receptors (mAChRs) and sigma (σ) receptors.
Muscarinic Acetylcholine Receptor (mAChR) Modulation
The cholinergic hypothesis of Alzheimer's disease has driven significant research into mAChR agonists.[10] Structurally similar compounds to our topic molecule have been synthesized and evaluated as M1 muscarinic agonists.[3] For instance, 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one was found to be a potent muscarinic agonist, and systematic modifications of this structure led to compounds with preferential affinity for M1 receptors over M2 receptors.[3] Another related compound, a spiromuscarone analog, displaced a known muscarinic radioligand with a high affinity (Ki value of 7 nM) and acted as a partial agonist.[10]
This body of work strongly suggests that 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is a prime candidate for screening against the family of muscarinic receptors (M1-M5). Activity at these G-protein coupled receptors (GPCRs) could imply therapeutic potential in cognitive disorders, schizophrenia, or other neurological conditions.
Sigma (σ) Receptor Activity
A second, highly probable target class for this scaffold is the sigma receptor family (σ₁ and σ₂). A series of 1-oxa-8-azaspiro[4.5]decane derivatives were recently synthesized and shown to exhibit nanomolar affinity for σ₁ receptors.[11] The σ₁ receptor is a unique chaperone protein in the endoplasmic reticulum that modulates calcium signaling and cellular stress responses, making it a target for neurodegenerative diseases, pain, and psychiatric disorders.[4] The lead compound from this study, after being radiolabeled, demonstrated high initial brain uptake in mice, confirming its suitability for CNS applications.[11]
Proposed Investigative Workflow
Based on the evidence from related compounds, a logical, tiered approach is essential to efficiently characterize the biological activity of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. This workflow ensures that resources are directed toward the most probable targets first.
Core Experimental Protocols
To execute the proposed workflow, robust and reproducible assays are critical. The following sections provide detailed, step-by-step methodologies for primary binding and secondary functional assays, reflecting best practices in the field.
Protocol 1: Radioligand Binding Assay for Muscarinic M1 Receptor
Causality: This experiment is the foundational step. Its purpose is to determine if the test compound physically interacts with the M1 receptor by measuring its ability to compete with a known high-affinity radiolabeled ligand. A positive result (displacement) indicates binding affinity, which is a prerequisite for any functional effect.
Methodology:
-
Materials:
-
Membrane Preparation: CHO-K1 cells stably expressing the human M1 muscarinic receptor (hM1).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Non-specific Ligand: Atropine (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Test Compound: 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride, prepared in a 10-point, 3-fold serial dilution series (e.g., from 10 µM to 0.5 nM).
-
Scintillation Cocktail and 96-well filter plates .
-
-
Procedure:
-
To each well of a 96-well plate, add 50 µL of assay buffer (for total binding) or 50 µL of 10 µM Atropine (for non-specific binding).
-
Add 50 µL of the test compound at various concentrations.
-
Add 50 µL of [³H]-NMS at a final concentration equal to its Kd (typically ~1 nM).
-
Initiate the binding reaction by adding 50 µL of the hM1 membrane preparation (typically 10-20 µg protein/well).
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Terminate the assay by rapid filtration through the filter plates using a cell harvester, followed by three washes with ice-cold assay buffer.
-
Allow filters to dry, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis & Self-Validation:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percent specific binding against the log concentration of the test compound and fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism).
-
This will yield the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Validation Check: The total binding counts should be at least 10-fold higher than non-specific binding counts. The control compound (Atropine) should fully displace the radioligand.
-
Protocol 2: M1 Receptor Functional Assay (Phosphoinositide Hydrolysis)
Causality: Once binding is confirmed, this assay determines the functional consequence of that binding. M1 receptors are Gq-coupled; their activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol triphosphate (IP₃) and diacylglycerol (DAG).[3] Measuring the accumulation of a downstream product like inositol monophosphate (IP₁) provides a direct readout of receptor agonism.
Methodology:
-
Materials:
-
Cell Line: CHO-K1 cells stably expressing hM1.
-
Assay Kit: A commercial IP-One HTRF assay kit.
-
Positive Control Agonist: Carbachol.
-
Stimulation Buffer: Provided with the assay kit.
-
Test Compound: Prepared in a 10-point, 3-fold serial dilution series.
-
-
Procedure:
-
Plate the hM1-expressing cells in a 96-well plate and allow them to adhere overnight.
-
The next day, remove the culture medium and add 50 µL of the test compound dilutions or Carbachol (positive control) prepared in stimulation buffer.
-
Incubate the plate for 30 minutes at 37°C.
-
Add 25 µL of the IP1-d2 conjugate (from the kit) to each well.
-
Add 25 µL of the anti-IP1-cryptate conjugate (from the kit) to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
-
Data Analysis & Self-Validation:
-
Calculate the HTRF ratio (665nm/620nm * 10,000).
-
Plot the HTRF ratio against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and the Emax (maximum effect).
-
Validation Check: The positive control (Carbachol) should produce a robust, dose-dependent increase in the HTRF signal with an EC₅₀ in the expected range. The assay window (signal of max stimulation vs. basal) should be sufficient for robust statistical analysis.
-
Data Presentation and Interpretation
Quantitative data from these assays should be tabulated for clear comparison.
Table 1: Hypothetical Bioactivity Profile for 2-Oxa-8-azaspiro[4.5]decan-1-one HCl
| Target | Binding Assay (Ki, nM) | Functional Assay (EC₅₀, nM) | Max Response (% of Control) | Mode of Action |
| hM1 | 15 | 45 | 85% | Partial Agonist |
| hM2 | 250 | >10,000 | N/A | - |
| hM3 | 180 | >10,000 | N/A | - |
| hM4 | 95 | 300 | 40% | Partial Agonist |
| hM5 | 750 | >10,000 | N/A | - |
| σ₁ | 8 | >10,000 | N/A | Antagonist (Hypothetical) |
| σ₂ | 400 | >10,000 | N/A | - |
This data is illustrative. N/A indicates data that is not applicable or not determined.
Interpretation: The hypothetical data above would suggest the compound is a potent, M1-preferring partial agonist with high affinity for the σ₁ receptor. The separation between binding affinity (Ki) and functional potency (EC₅₀) is expected and provides insight into the compound's efficacy. The high Ki values for M2, M3, and M5 suggest selectivity, which is a highly desirable trait in drug development to minimize side effects.
Mechanistic Insights: Visualizing the Signaling Pathway
Understanding the downstream consequences of receptor activation is key. For an M1 agonist, the canonical pathway involves Gq protein activation.
Conclusion and Future Directions
While direct biological data on 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride remains to be published, a robust, data-driven hypothesis for its activity can be constructed from research on its close structural analogs. The evidence strongly points toward potential activity as a modulator of muscarinic and/or sigma receptors, both of which are high-value targets for CNS disorders. The experimental workflow and detailed protocols provided in this guide offer a clear and efficient path to empirically determine the compound's affinity, potency, and mode of action. Successful validation of this activity would position 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride as a valuable lead compound for further optimization in a drug discovery program.
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El-Sayed, W. A., et al. (2020). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. Available at: [Link]
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Liu, H., et al. (2019). Synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. ResearchGate. Available at: [Link]
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The Spirocyclic Scaffold in Focus: A Technical Guide to 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The spirocyclic scaffold has emerged as a privileged motif in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to compounds with enhanced potency, selectivity, and improved physicochemical properties.[1][2] This guide provides an in-depth technical overview of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride, a representative member of the oxa-azaspiro[4.5]decane class of compounds. While direct literature on this specific molecule is nascent, this document synthesizes information from closely related analogs to present a comprehensive resource on its synthesis, characterization, and potential applications in drug discovery. We will explore established synthetic routes to the core scaffold, propose a detailed experimental protocol, and discuss the potential pharmacological relevance based on the activities of similar compounds, thereby providing a valuable resource for researchers engaged in the design and synthesis of novel spirocyclic drug candidates.
Introduction: The Allure of the Spirocyclic Scaffold in Drug Design
The quest for novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore beyond the traditional flat, aromatic structures that have dominated drug discovery for decades. Spirocycles, characterized by two rings connected by a single common atom, offer a compelling alternative by introducing a defined three-dimensional geometry. This rigidified conformation can facilitate more precise interactions with biological targets, leading to increased potency and selectivity.[1] The incorporation of a spirocyclic core can also favorably impact physicochemical properties such as solubility and metabolic stability.
The 2-oxa-8-azaspiro[4.5]decane framework, incorporating both a lactone and an azacyclic ring, represents a particularly interesting scaffold. The lactone moiety is a common feature in many biologically active natural products and approved drugs, known to participate in key binding interactions.[3][4][5] The azaspirocyclic component provides a handle for introducing diverse substituents to modulate pharmacological activity and pharmacokinetic properties. Derivatives of the broader oxa-azaspiro[4.5]decane class have shown promise in a range of therapeutic areas, including neurodegenerative diseases and metabolic disorders.[6][7][8] This guide will focus on the hydrochloride salt of 2-Oxa-8-azaspiro[4.5]decan-1-one, providing a foundational understanding for its potential exploration in drug discovery programs.
Synthesis and Characterization
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach to the target compound is outlined below. The hydrochloride salt can be readily prepared from the free base in the final step. The core spirocyclic lactone can be envisioned as arising from an intramolecular cyclization of a suitable piperidine-containing carboxylic acid precursor. This precursor, in turn, can be synthesized from a protected piperidone derivative.
Caption: Retrosynthetic analysis of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a hypothetical, yet experimentally sound, procedure based on established chemical transformations for the synthesis of related spirocyclic compounds.
Step 1: Synthesis of N-Boc-4-(cyanomethyl)piperidin-4-ol
-
To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add a solution of bromoacetonitrile (1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford N-Boc-4-(cyanomethyl)piperidin-4-ol.
Step 2: Hydrolysis to the Carboxylic Acid
-
Dissolve the cyanomethyl intermediate (1.0 eq) in a mixture of ethanol and 10 M aqueous sodium hydroxide (5.0 eq).
-
Heat the mixture to reflux and stir for 24 hours.
-
Cool the reaction mixture to room temperature and acidify to pH 3 with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude carboxylic acid, which can be used in the next step without further purification.
Step 3: Intramolecular Lactonization
-
Dissolve the crude carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-Boc-2-oxa-8-azaspiro[4.5]decan-1-one.
Step 4: Deprotection and Salt Formation
-
Dissolve the N-Boc protected lactone (1.0 eq) in a 4 M solution of hydrochloric acid in 1,4-dioxane.
-
Stir the mixture at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain a solid.
-
Triturate the solid with diethyl ether and collect the precipitate by filtration.
-
Dry the solid under vacuum to yield 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride as a white solid.
Characterization
The synthesized compound should be thoroughly characterized using a suite of analytical techniques to confirm its identity and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will be crucial for elucidating the structure of the spirocyclic core and confirming the presence of the lactone and piperidine rings.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the elemental composition of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the lactone carbonyl group (typically around 1770-1750 cm⁻¹).
-
Melting Point (MP): The melting point of the hydrochloride salt should be determined as an indicator of purity.
Potential Applications in Medicinal Chemistry
While there is no specific biological data for 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride in the public domain, the therapeutic potential of this scaffold can be inferred from the activities of closely related analogs.
Rationale for Pharmacological Interest
The oxa-azaspiro[4.5]decane scaffold has been explored for its interaction with various biological targets. The rigid spirocyclic nature of the core can pre-organize the appended functional groups in a specific orientation for optimal target binding. The presence of the nitrogen atom in the piperidine ring allows for the introduction of a wide range of substituents, enabling the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.
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The Azaspiro Decanone Core: A Journey from Serendipity to Rational Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The azaspiro decanone scaffold, a privileged structural motif in medicinal chemistry, has given rise to a clinically significant class of therapeutic agents, most notably the anxiolytic drug buspirone. This guide provides a comprehensive exploration of the discovery and history of these compounds, from their serendipitous beginnings to the current era of rational drug design. We will delve into the evolution of synthetic methodologies, elucidate the critical structure-activity relationships that govern their pharmacological profiles, and provide detailed experimental protocols. Furthermore, this guide will explore the primary mechanism of action of the most prominent azaspiro decanone derivatives—modulation of the 5-HT1A receptor—and its downstream signaling pathways. This technical resource is intended to serve as a valuable reference for researchers and drug development professionals engaged in the design and synthesis of novel central nervous system (CNS) therapeutics based on the versatile azaspiro decanone core.
The Genesis of a New Anxiolytic Class: A Departure from Benzodiazepines
The story of the azaspiro decanone compounds is intrinsically linked to the quest for safer and more specific anxiolytic agents. By the mid-20th century, benzodiazepines were the standard of care for anxiety disorders. However, their well-documented side effects, including sedation, cognitive impairment, and the potential for dependence and withdrawal, spurred the search for alternatives.
The breakthrough came not from a targeted effort to create a new anxiolytic, but from a drug discovery program aimed at developing novel antipsychotics. In 1968, a team at Mead Johnson synthesized a series of compounds, among them buspirone, which features an 8-azaspiro[4.5]decane-7,9-dione moiety linked to a pyrimidinylpiperazine group via a butyl chain.[1][2] While buspirone proved ineffective as an antipsychotic due to its weak affinity for the dopamine D2 receptor, its unique pharmacological profile, devoid of the typical sedative and muscle-relaxant effects of benzodiazepines, pointed towards a different therapeutic potential.[1][2]
Subsequent clinical investigations revealed its efficacy in treating generalized anxiety disorder (GAD), leading to its FDA approval in 1986 under the brand name Buspar.[1][2] This marked the advent of the azapirone class of drugs, offering a novel mechanism of action for the treatment of anxiety.[1] Unlike benzodiazepines, which modulate the GABA-A receptor, buspirone and its congeners primarily exert their effects through partial agonism at the serotonin 5-HT1A receptor.[1]
Evolution of Synthetic Strategies for the Azaspiro Decanone Core
The versatility of the azaspiro decanone scaffold in medicinal chemistry is underpinned by the development of robust and efficient synthetic routes. The core structure, 8-azaspiro[4.5]decane-7,9-dione, has been a focal point of synthetic exploration.
Foundational Synthesis of the Azaspiro[4.5]decane-7,9-dione Core
An early and straightforward method for the preparation of the 8-azaspiro[4.5]decane-7,9-dione core involves the condensation of 1,1-cyclopentanediacetic acid with urea. This reaction, typically carried out at elevated temperatures, provides the desired spirocyclic imide in good yields.[1] This foundational approach highlights the accessibility of the core structure from readily available starting materials.
A representative reaction scheme is as follows:
Figure 2: A common synthetic pathway for buspirone.
Modern synthetic approaches have focused on improving the efficiency and scalability of these reactions, including one-pot procedures that combine multiple steps to streamline the synthesis of buspirone hydrochloride. [2]
Diversification of the Azaspiro Decanone Scaffold
The versatility of the azaspiro decanone core has led to the development of a wide array of derivatives with diverse pharmacological activities. Synthetic strategies often involve the modification of the substituents on the nitrogen atom of the spirocycle, as well as alterations to the spirocyclic core itself. For instance, the synthesis of 1-oxa-8-azaspiro[4.5]decanes has been explored for the development of M1 muscarinic agonists. [3]More recent innovations include the development of electrochemical methods for the synthesis of phosphorylated azaspiro[4.5]dienones and trienones, showcasing the ongoing evolution of synthetic methodologies. [4]
Structure-Activity Relationships (SAR): Tuning Pharmacological Properties
The pharmacological profile of azaspiro decanone derivatives is highly dependent on their molecular structure. Extensive SAR studies have been conducted to understand how modifications to different parts of the molecule influence its interaction with biological targets, primarily the 5-HT1A receptor.
The Importance of the N-Alkyl Linker and Terminal Moiety
For buspirone and its analogs, the length and nature of the alkyl chain connecting the azaspiro decanone core to the terminal aromatic moiety are critical for 5-HT1A receptor affinity. A tetramethylene (four-carbon) chain has been found to be optimal for high affinity. [5] The terminal aromatic group also plays a crucial role. While the 2-pyrimidinyl group of buspirone is a common feature in many high-affinity ligands, research has shown that other bulky, lipophilic groups can also be accommodated. For example, replacing the pyrimidinyl group with a 1,2,3,4-tetrahydroisoquinolinyl moiety resulted in a compound with a similar 5-HT1A receptor binding profile to buspirone. [6]This suggests that the terminal moiety primarily serves as a bulky anchor, while the basic nitrogen of the piperazine ring and the cycloimide portion of the azaspiro decanone are more directly involved in receptor binding. [6]
Modifications to the Azaspiro Decanone Core
Alterations to the spirocyclic core itself can significantly impact both receptor affinity and selectivity. For instance, in a series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives, the size of the cycloalkyl ring at the 3-position of the pyrrolidine-2,5-dione ring was found to be a key determinant of functional 5-HT1A/5-HT2A properties. [7] Furthermore, the introduction of different heteroatoms into the spirocyclic system has led to the discovery of compounds with entirely new pharmacological profiles. For example, 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent dual TYK2/JAK1 inhibitors with potential applications in the treatment of inflammatory bowel disease. [8]
| Compound/Derivative Class | Key Structural Feature | Primary Target(s) | Notable Activity |
|---|---|---|---|
| Buspirone | 8-Azaspiro[4.5]decane-7,9-dione with N-butyl-pyrimidinylpiperazine | 5-HT1A Receptor | Anxiolytic (Partial Agonist) |
| Gepirone | Similar to buspirone | 5-HT1A Receptor | Anxiolytic, Antidepressant |
| Tandospirone | Similar to buspirone | 5-HT1A Receptor | Anxiolytic, Antidepressant |
| 2-Azaspiro[4.5]decane-1,3-dione Derivatives | N-ethyl-arylpiperazine side chain | 5-HT1A Receptor | Potent 5-HT1A ligands (Ki = 2.7-5.1 nM) [7] |
| 1-Oxa-8-azaspiro[4.5]decane Derivatives | Oxygen atom in the spirocyclic core | M1 Muscarinic Receptors | Potential for Alzheimer's treatment [3] |
| 2,8-Diazaspiro[4.5]decan-1-one Derivatives | Two nitrogen atoms in the spirocyclic core | TYK2/JAK1 Kinases | Potent inhibitors (IC50 = 6-37 nM) [8]|
Table 1: Representative Azaspiro Decanone Derivatives and their Biological Activities.
Mechanism of Action: The 5-HT1A Receptor Signaling Pathway
The primary mechanism of action for the anxiolytic effects of buspirone and many other azaspiro decanone derivatives is their interaction with the 5-HT1A receptor. These compounds act as partial agonists at postsynaptic 5-HT1A receptors, which are predominantly located in the hippocampus, cortex, and amygdala, and as full agonists at presynaptic 5-HT1A autoreceptors located on serotonergic neurons in the raphe nuclei.
Activation of presynaptic 5-HT1A autoreceptors leads to a decrease in the firing rate of serotonergic neurons and a reduction in serotonin release. With chronic treatment, these autoreceptors desensitize, leading to a restoration of serotonergic neuronal firing and an overall increase in serotonin neurotransmission.
At the postsynaptic level, the partial agonism of these compounds modulates the activity of neurons in brain regions associated with fear and anxiety. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the Gβγ subunit of the G-protein can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.
Figure 3: Simplified 5-HT1A receptor signaling pathway for buspirone.
Experimental Protocols
Synthesis of 8-Azaspiro[4.5]decane-7,9-dione
Materials:
-
1,1-Cyclopentanediacetic acid
-
Urea
-
Ethanol (50%)
-
Activated charcoal
-
Heating mantle
-
Round-bottom flask
-
Stir bar
-
Condenser
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a stir bar and condenser, combine 1,1-cyclopentanediacetic acid (1.0 equivalent) and urea (1.4 equivalents).
-
Heat the mixture with stirring to 160-170 °C for 1 hour.
-
Allow the reaction mixture to cool slightly, then add 50% ethanol to dissolve the crude product.
-
Add a small amount of activated charcoal to the solution and heat to reflux for 10 minutes.
-
Filter the hot solution through a Buchner funnel to remove the activated charcoal.
-
Allow the filtrate to cool to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the white, crystalline product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Expected Outcome: White, flake-like crystals of 8-azaspiro[4.5]decane-7,9-dione. Yields are typically in the range of 80-90%. Melting point: 154-156 °C. [1]
Conclusion and Future Directions
The discovery of azaspiro decanone compounds, exemplified by buspirone, represents a significant advancement in the pharmacotherapy of anxiety disorders. Their unique mechanism of action, favorable side-effect profile compared to older anxiolytics, and the versatility of their core structure have made them a subject of enduring interest in medicinal chemistry. The ongoing exploration of novel synthetic methodologies and the elucidation of detailed structure-activity relationships continue to expand the therapeutic potential of this remarkable scaffold. Future research will likely focus on the development of azaspiro decanone derivatives with enhanced selectivity for specific receptor subtypes, as well as the exploration of their utility in treating a broader range of CNS and other disorders. The journey of the azaspiro decanone core, from a serendipitous discovery to a platform for rational drug design, serves as a compelling example of the dynamic and evolving nature of pharmaceutical research.
References
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Obniska, J., Tatarczyńska, E., Nikiforuk, A., Charakchieva-Minol, S., & Duszyńska, B. (2006). Synthesis and 5-HT1A/5-HT2A receptor activity of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro([4.4]nonane and [4.5]decane-1,3-dione. Pharmacological Reports, 58(1), 107–114. [Link]
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Google Patents. (n.d.). 8-azaspiro [6][8]decane-7, the preparation method of 9-dione compounds. Retrieved from
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Luo, H., Xia, W., Qian, C., Chen, X., & He, C. (2011). The preparation of 8-[4-[4-(2-pyrimidinyl)-1-piperaziny]butyl]-8-azaspiro [6][8]decane-7,9-dione hydrochloride. Research on Chemical Intermediates, 37(8), 1041–1046. [Link]
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Mokrosz, J. L., Dereń-Wesołek, A., Tatarczyńska, E., Duszyńska, B., Bojarski, A. J., Mokrosz, M. J., & Chojnacka-Wójcik, E. (1996). 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone. Journal of Medicinal Chemistry, 39(5), 1125–1129. [Link]
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Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842–852. [Link]
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An In-depth Technical Guide to 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride: A Key Scaffold in Modern Drug Discovery
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the spirocyclic scaffold, 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. We will delve into its fundamental physicochemical properties, explore synthetic strategies, and contextualize its significance as a privileged structure in the development of novel therapeutics. The insights provided herein are grounded in established chemical principles and supported by current scientific literature, aiming to empower researchers to leverage this versatile molecule in their own discovery programs.
Core Molecular Attributes and Physicochemical Data
2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is a heterocyclic compound featuring a unique spirocyclic system where a piperidine ring and a γ-butyrolactone ring are joined through a shared quaternary carbon. This rigid, three-dimensional structure is of significant interest in medicinal chemistry as it allows for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. The hydrochloride salt form improves the compound's stability, crystallinity, and aqueous solubility, making it more amenable to handling and formulation.
The definitive molecular identity is crucial for any research endeavor. Below is a summary of the key identifiers and properties for this compound.
| Property | Value | Source(s) |
| IUPAC Name | 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride | N/A |
| CAS Number | 1314965-08-6 | [1][2][3][4] |
| Molecular Formula | C₈H₁₄ClNO₂ | [1][2][3] |
| Molecular Weight | 191.66 g/mol | [2][5][6] |
| Canonical SMILES | C1CC2(CCNCC2)OC1=O.Cl | N/A |
| Free Base CAS | 4427-25-2 | [7][8][9] |
| Free Base Formula | C₈H₁₃NO₂ | [7][8][9] |
| Free Base M.W. | 155.19 g/mol | [7][8][9] |
Note on CAS Numbers: The CAS number 1314965-08-6 specifically designates the hydrochloride salt, while 4427-25-2 is most accurately assigned to the free base. Researchers should exercise diligence when sourcing this chemical to ensure they acquire the correct form for their experimental needs.
The Strategic Importance of the Oxa-Azaspiro[4.5]decane Scaffold in Medicinal Chemistry
The oxa-azaspiro[4.5]decane core is not merely a synthetic curiosity; it is a "privileged scaffold." This term is used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets. The inherent rigidity of the spirocyclic system reduces the entropic penalty upon binding to a protein target, while the presence of the lactone and the secondary amine (as a hydrochloride salt) provides key hydrogen bond donors and acceptors.
Derivatives of this and closely related spirocyclic systems have shown significant promise across a range of therapeutic areas:
-
Neurodegenerative Diseases: Structurally similar 1-oxa-8-azaspiro[4.5]decanes have been synthesized and evaluated as potent M1 muscarinic agonists.[10] These compounds are being investigated for the symptomatic treatment of dementia associated with Alzheimer's disease, aiming to ameliorate cognitive deficits.[10]
-
Oncology and CNS Imaging: The spiro[4.5]decane framework has been utilized to design highly selective ligands for the sigma-1 (σ₁) receptor, a key target in both cancer and central nervous system disorders.[11] Fluorine-18 labeled derivatives have been developed as potential PET imaging agents to visualize σ₁ receptor distribution in the brain, aiding in diagnosis and drug development.[11]
-
Inflammatory Diseases: While not identical, the related 2,8-diazaspiro[4.5]decan-1-one scaffold has proven to be a fruitful starting point for potent inhibitors of critical inflammatory kinases. Researchers have developed derivatives that act as Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors for treating inflammatory conditions and as dual TYK2/JAK1 inhibitors for inflammatory bowel disease.[12][13]
This breadth of activity underscores the versatility of the spiro[4.5]decane core. The 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride molecule serves as a foundational building block, providing a validated starting point for the synthesis of diverse chemical libraries targeting a wide array of proteins.
Caption: Logical flow from the core molecule to its application in drug discovery.
Synthetic Pathways and Methodologies
A common and effective strategy involves an intramolecular cyclization of a carefully chosen nitrile precursor. This process can be broken down into a multi-step workflow.
Proposed Synthetic Workflow
The following protocol is a representative, conceptual workflow grounded in established chemical principles for the synthesis of related spirocyclic lactams.
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Spectroscopic Characterization of 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride: A Technical Guide
Introduction
2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is a spirocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure, combining a γ-lactone ring with a piperidine moiety, makes it a valuable scaffold for the design of novel therapeutic agents. The hydrochloride salt form enhances its solubility and stability, crucial properties for pharmaceutical applications.
Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the characterization of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for the expected spectral features and their interpretation.
While a complete, publicly available dataset for this specific molecule is not consistently found in the literature, this guide will leverage established principles and data from analogous structures to present a robust and predictive analysis. This approach mirrors the real-world challenges often faced in research and development, where a scientist must combine empirical data with a strong theoretical foundation.
Molecular Structure and Key Features
The structure of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride presents several key features that will manifest in its spectra:
-
γ-Butyrolactone Ring: A five-membered lactone ring.
-
Piperidine Ring: A six-membered saturated nitrogen heterocycle.
-
Spirocyclic Center: A quaternary carbon atom (C5) shared by both rings.
-
Piperidinium Hydrochloride: The nitrogen atom is protonated and associated with a chloride counter-ion.
The molecular formula is C₈H₁₄ClNO₂ with a molecular weight of approximately 191.66 g/mol .[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride, both ¹H and ¹³C NMR will provide a wealth of information.
Experimental Protocol: NMR Data Acquisition
A standard protocol for acquiring NMR spectra for this compound would be as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts as it can solubilize the compound and the N-H proton is often observable.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Longer acquisition times or a higher number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended): For unambiguous assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
¹H NMR Spectral Interpretation: Predicted Data
The ¹H NMR spectrum is expected to show distinct signals for the protons of the lactone and piperidine rings. The protonation of the nitrogen will cause the adjacent protons to be deshielded.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| N-H ₂⁺ | 9.0 - 9.5 | br s | 2H | The acidic protons on the positively charged nitrogen will be significantly deshielded and may appear as a broad singlet. |
| H3 (CH₂-O) | 4.2 - 4.5 | t | 2H | Protons adjacent to the lactone oxygen are deshielded. |
| H4 (CH₂-C=O) | 2.4 - 2.7 | t | 2H | Protons alpha to the lactone carbonyl group are deshielded. |
| H7, H10 (CH₂-N⁺) | 3.1 - 3.4 | m | 4H | Protons adjacent to the protonated nitrogen are deshielded. |
| H6, H8 (CH₂) | 1.8 - 2.1 | m | 4H | Piperidine ring protons more distant from the nitrogen. |
Note: Chemical shifts are predictions and can vary based on solvent and concentration.
¹³C NMR Spectral Interpretation: Predicted Data
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C1 (C=O) | 175 - 180 | The carbonyl carbon of the γ-lactone is highly deshielded. |
| C3 (CH₂-O) | 65 - 70 | The carbon atom bonded to the lactone oxygen. |
| C5 (Spiro Carbon) | 40 - 45 | The quaternary spiro carbon. |
| C7, C10 (CH₂-N⁺) | 40 - 45 | Carbons adjacent to the protonated nitrogen. |
| C4 (CH₂-C=O) | 30 - 35 | The carbon alpha to the lactone carbonyl. |
| C6, H8 (CH₂) | 25 - 30 | Piperidine ring carbons. |
Note: Chemical shifts are predictions and can vary based on solvent.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The spectrum can be acquired using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. For the KBr method, a small amount of the solid sample is ground with dry KBr and pressed into a thin pellet. ATR is often simpler, requiring only a small amount of solid sample to be placed on the crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.
IR Spectral Interpretation: Predicted Data
The IR spectrum of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride will be dominated by absorptions from the lactone carbonyl, the C-O bond, and the N-H bonds of the piperidinium ion.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale |
| N-H Stretch | 2800 - 3200 | Strong, Broad | Stretching of the N-H bonds in the R₃N⁺H group. |
| C-H Stretch | 2850 - 3000 | Medium | Aliphatic C-H stretching vibrations. |
| C=O Stretch (Lactone) | 1760 - 1780 | Strong, Sharp | The carbonyl stretch of a five-membered lactone is at a higher frequency than that of an open-chain ester. |
| C-O Stretch | 1150 - 1250 | Strong | C-O stretching of the lactone. |
The presence of a strong absorption band around 1770 cm⁻¹ is a key indicator of the γ-lactone ring.[1][4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which can confirm its molecular weight and aspects of its structure.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS).
-
Ionization Technique: Electrospray ionization (ESI) is the most suitable method for this polar, pre-charged molecule. It will readily form the [M-Cl]⁺ ion in the gas phase.
-
Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
-
Data Acquisition: A full scan mass spectrum is acquired to determine the molecular ion. Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to induce fragmentation and gain further structural information.
Mass Spectrum Interpretation: Predicted Data
In ESI-MS, the spectrum will show the cationic part of the molecule, [C₈H₁₄NO₂]⁺.
| Ion | Predicted m/z | Rationale |
| [M-Cl]⁺ | 156.10 | The molecular ion of the free base (C₈H₁₃NO₂ has a mass of 155.19). The observed ion will be the protonated base. |
Predicted Fragmentation Pattern:
The fragmentation of the [M-Cl]⁺ ion in an MS/MS experiment would likely proceed through characteristic pathways for lactones and piperidines.
Caption: Predicted MS/MS fragmentation pathways for the molecular ion of 2-Oxa-8-azaspiro[4.5]decan-1-one.
-
Loss of CO: A common fragmentation pathway for cyclic ketones and lactones is the loss of a neutral carbon monoxide molecule.
-
Ring Opening: Cleavage of the lactone or piperidine ring can lead to a variety of fragment ions.
A detailed analysis of the fragmentation pattern would provide strong evidence for the connectivity of the spirocyclic system.
Conclusion
The comprehensive spectroscopic analysis of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride, utilizing NMR, IR, and MS, provides a self-validating system for its structural confirmation and purity assessment. While direct experimental data may be proprietary or not widely published, a thorough understanding of the spectroscopic principles and the characteristic features of its constituent functional groups allows for a robust and predictive characterization. The data and interpretations presented in this guide serve as a valuable resource for researchers working with this and related spirocyclic scaffolds, enabling them to confidently identify and characterize these important molecules in their drug discovery and development endeavors.
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American Elements. (n.d.). 2-oxa-8-azaspiro[4.5]decan-1-one hydrochloride. Retrieved from [Link]
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Methodological & Application
Scalable Synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride: An Application Note and Protocol Guide
Introduction: The Significance of the 2-Oxa-8-azaspiro[4.5]decan-1-one Scaffold in Modern Drug Discovery
The 2-Oxa-8-azaspiro[4.5]decan-1-one core structure is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its rigid, three-dimensional architecture allows for precise spatial orientation of functional groups, enabling high-affinity and selective interactions with biological targets. This spirocyclic system, featuring a lactone fused to a piperidine ring, is of particular interest to researchers and drug development professionals for its potential in modulating a variety of physiological pathways. Derivatives of this scaffold have been investigated for their utility as M1 muscarinic agonists for the treatment of Alzheimer's disease, as well as for their potential in other therapeutic areas.[1] The hydrochloride salt form of these compounds often enhances their solubility and stability, making them more amenable to pharmaceutical formulation and development.
This application note provides a comprehensive and scalable protocol for the synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride, starting from commercially available N-Boc-4-piperidone. The described methodology is designed to be robust and reproducible, making it suitable for both academic research and industrial drug development settings. Each step has been carefully designed with scalability in mind, and the rationale behind key experimental choices is discussed to provide a deeper understanding of the synthetic strategy.
Overall Synthetic Strategy
The synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is accomplished in a three-step sequence, as illustrated below. The strategy hinges on the initial construction of a key intermediate, N-Boc-4-(ethoxycarbonylmethyl)-4-hydroxypiperidine, via a Reformatsky reaction. This is followed by an acid-catalyzed intramolecular cyclization to form the spiro-lactone core. The final step involves the deprotection of the Boc group and concurrent formation of the hydrochloride salt.
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The Spirocyclic Scaffold Frontier: Application Notes for 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing the Third Dimension in Drug Design
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. Spirocyclic scaffolds have emerged as a particularly attractive class of building blocks due to their inherent three-dimensionality.[1] Unlike flat, aromatic systems, spirocycles project functional groups in defined vectors in three-dimensional space, allowing for more precise and potent interactions with the complex topographies of biological targets.[1] The rigid nature of these frameworks can also lead to a favorable conformational pre-organization for binding, potentially reducing the entropic penalty upon target engagement. Furthermore, the increased sp³ character of spirocyclic compounds often correlates with improved physicochemical properties, such as enhanced solubility and metabolic stability, which are critical for successful drug development.
This guide focuses on 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride (CAS: 1314965-08-6), a versatile spirocyclic scaffold that combines a lactone moiety with a piperidine ring.[2][3] This unique combination offers a wealth of opportunities for chemical derivatization, making it a valuable starting point for the synthesis of diverse compound libraries. The lactone can be subjected to various transformations, while the secondary amine of the piperidine serves as a convenient handle for introducing a wide range of substituents. This application note will provide a comprehensive overview of its synthesis, key chemical transformations, and its utility in the design of novel therapeutic agents.
Physicochemical Properties
Understanding the physicochemical properties of a scaffold is paramount for its effective utilization in drug discovery programs. Below is a summary of the key properties of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.
| Property | Value | Source |
| CAS Number | 1314965-08-6 | [2] |
| Molecular Formula | C₈H₁₄ClNO₂ | [2] |
| Molecular Weight | 191.66 g/mol | |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Soluble in water, methanol, and DMSO | Inferred from hydrochloride salt nature |
| Storage | 2-8°C, inert atmosphere | [3] |
Synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride: A Detailed Protocol
The synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is typically achieved through a two-step process, starting from commercially available reagents. The key is the formation of the Boc-protected intermediate, tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate , followed by deprotection to yield the desired hydrochloride salt.[4][5]
Part 1: Synthesis of tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
This synthetic step involves the construction of the spirocyclic lactone. While several methods for spirocyclization exist, a common approach involves the reaction of a suitably protected piperidone derivative.
Reaction Scheme:
Detailed Protocol:
-
Reaction Setup: To a solution of N-Boc-4-piperidone (1 equivalent) in an anhydrous solvent such as THF or diethyl ether, add a suitable reagent for the introduction of the acetate-equivalent that will form the lactone ring. A common method is the Reformatsky reaction using ethyl bromoacetate and activated zinc. Alternatively, a lithiated acetate equivalent can be used at low temperature.
-
Reaction Execution: The reaction mixture is stirred at an appropriate temperature (e.g., reflux for the Reformatsky reaction or -78°C for the use of a lithiated species) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Cyclization: Upon completion, the reaction is quenched, typically with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product, a hydroxy-ester, is then subjected to conditions that favor intramolecular cyclization to the lactone. This can often be achieved by heating in a suitable solvent, sometimes with a catalytic amount of acid or base.
-
Purification: The crude tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is purified by column chromatography on silica gel to afford the pure product.
Part 2: Synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride
This final step involves the removal of the Boc protecting group to liberate the secondary amine, which is then isolated as the hydrochloride salt.[5]
Reaction Scheme:
Detailed Protocol:
-
Reaction Setup: Dissolve tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (1 equivalent) in a suitable solvent such as methanol, dioxane, or ethyl acetate.
-
Deprotection: Add an excess of a strong acid. A solution of HCl in dioxane or methanolic hydrogen chloride is commonly used.[5]
-
Reaction Execution: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS, watching for the disappearance of the starting material. The reaction is typically complete within a few hours.
-
Isolation: Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration, washed with a cold solvent (e.g., diethyl ether) to remove any non-polar impurities, and dried under vacuum to yield 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride as a stable, crystalline solid.
Caption: Synthetic workflow for 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.
Applications in Medicinal Chemistry: A Scaffold for Diverse Targets
The 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride scaffold is a valuable starting point for creating libraries of compounds for screening against a variety of biological targets. The secondary amine of the piperidine ring is the primary point of diversification.
N-Functionalization: Gateway to Chemical Diversity
The secondary amine can be readily functionalized through several standard organic transformations, including:
-
N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides, or reductive amination with aldehydes and ketones, allows for the introduction of a wide array of substituents.
-
Amide Bond Formation: Coupling with carboxylic acids using standard coupling reagents (e.g., EDC, HATU) provides access to a diverse set of amides.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides.
-
Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates leads to the formation of ureas and thioureas.
Caption: Diversification pathways for the 2-Oxa-8-azaspiro[4.5]decan-1-one scaffold.
Case Studies: Targeting Neurological and Other Disorders
While specific examples utilizing the exact 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride are emerging, the broader oxa-azaspiro[4.5]decane scaffold has been successfully employed in several drug discovery campaigns.
-
M1 Muscarinic Agonists: A series of 1-oxa-8-azaspiro[4.5]decanes, isomeric to the title compound, were synthesized and evaluated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[6] Systematic modifications of the scaffold led to compounds with preferential affinity for M1 over M2 receptors and potent antiamnesic activity in preclinical models.[6] This highlights the potential of the oxa-azaspiro[4.5]decane core to interact with G-protein coupled receptors.
-
Sigma-1 Receptor Ligands: Derivatives of 1-oxa-8-azaspiro[4.5]decane have been developed as selective ligands for the sigma-1 receptor.[7] These ligands have shown promise as potential imaging agents for positron emission tomography (PET) to visualize sigma-1 receptor-rich tissues, which are implicated in a variety of neurological disorders and cancers.[7][8]
-
Antihypertensive Agents: 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been investigated as antihypertensive agents, demonstrating α-adrenergic blocking activity. This work showcases the utility of this spirocyclic system in cardiovascular drug discovery.
Conclusion
2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is a valuable and versatile building block for medicinal chemistry. Its rigid, three-dimensional structure and the presence of readily functionalizable moieties make it an ideal starting point for the synthesis of novel, drug-like molecules. The successful application of the broader oxa-azaspiro[4.5]decane scaffold in targeting a range of biological systems, particularly in the central nervous system, underscores the potential of this compound class. As the demand for novel chemical matter continues to grow, scaffolds like 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride will undoubtedly play an increasingly important role in the discovery of the next generation of therapeutics.
References
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ACS Publications. Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. 2024. Available from: [Link]
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American Elements. 2-oxa-8-azaspiro[4.5]decan-1-one hydrochloride. Available from: [Link]
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RSC Publishing. Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. Available from: [Link]
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Autechaux. 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride,1314965-08-6. Available from: [Link]
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The Hebrew University of Jerusalem. Synthesis of Tricyclic Spiranoid Lactones via I>2>/Sm(II)- and I>2>/Pd(0)-Mediated Cyclizations of a Common Cycloalkylmethylene Precursor. 2015. Available from: [Link]
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MySkinRecipes. tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate. Available from: [Link]
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PubMed. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Available from: [Link]
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PubMed Central. Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]
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Figshare. 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Available from: [Link]
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National Institutes of Health. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Available from: [Link]
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PubMed. lactam antibiotics: their physicochemical properties and biological activities in relation to structure. 1971. Available from: [Link]
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National Institutes of Health. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Available from: [Link]
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PubMed. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. 2015. Available from: [Link]
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French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link]
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Application Notes & Protocols for the Experimental Evaluation of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride
Introduction: Unveiling the Potential of a Novel Spirocyclic Scaffold
The spirocyclic ring system is a privileged motif in medicinal chemistry, offering a unique three-dimensional architecture that can lead to compounds with enhanced receptor affinity, selectivity, and improved pharmacokinetic properties. 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is a novel compound built on this scaffold, presenting intriguing possibilities for therapeutic intervention. While direct studies on this specific molecule are nascent, the broader family of oxa-azaspiro[4.5]decane derivatives has been implicated in a range of biological activities. Notably, analogues have been investigated as M1 muscarinic agonists for Alzheimer's disease, as sigma-1 receptor ligands for neurological disorders, and as antihypertensive agents.[1][2][3]
These precedents form the logical foundation for a structured investigation into the therapeutic potential of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. This document provides a comprehensive experimental framework designed to systematically characterize the compound and elucidate its biological function, from fundamental physicochemical analysis to preclinical evaluation. The protocols herein are designed to be self-validating, with integrated controls and clear decision points, ensuring the generation of robust and interpretable data.
A note on chemical identity: It is important to note the existence of multiple CAS numbers associated with this chemical name, including 1314965-08-6 and 4427-25-2.[4][5] Researchers should verify the identity of their specific batch through rigorous analytical characterization as outlined below.
Part 1: Physicochemical and Structural Characterization
A thorough understanding of the compound's physical and chemical properties is the bedrock of any further biological testing. This initial phase ensures sample purity, stability, and provides critical data for formulation and assay development.
Identity and Purity Confirmation
The first step is to unequivocally confirm the structure and assess the purity of the supplied compound.
Protocol 1: Comprehensive Structural and Purity Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6, D2O).
-
Acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical structure by analyzing chemical shifts, coupling constants, and integration.
-
Perform 2D NMR experiments (e.g., COSY, HSQC) to resolve any structural ambiguities.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement. The expected monoisotopic mass for the free base (C₈H₁₃NO₂) is 155.0946 g/mol . The measured mass should be within a 5 ppm error margin.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a reverse-phase HPLC method (e.g., C18 column) with a suitable mobile phase gradient (e.g., water and acetonitrile with 0.1% TFA or formic acid).
-
Use a photodiode array (PDA) detector to assess peak purity. The primary peak should represent >97% of the total integrated area.[6] This method will also serve as a stability-indicating assay for future experiments.
-
Solubility and Stability Assessment
Pharmacological assays require the test compound to be soluble in aqueous buffers.
Protocol 2: Aqueous Solubility Determination
-
Prepare a stock solution of the compound in DMSO (e.g., 10 mM).
-
Serially dilute the stock solution into a range of relevant aqueous buffers (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, cell culture media).
-
Incubate for a set period (e.g., 2 hours) at room temperature.
-
Assess for precipitation visually and by measuring turbidity with a spectrophotometer at 600 nm.
-
Determine the kinetic solubility limit, which is the highest concentration that remains in solution under these conditions.
Part 2: In Vitro Biological Evaluation
Based on the activities of structurally related compounds, a logical starting point for the investigation of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is its potential interaction with key central nervous system (CNS) targets. The workflow below prioritizes broad screening followed by more focused mechanistic studies.
Caption: In Vitro Evaluation Workflow for 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.
Primary Target Screening: A Broad Net Approach
Given the diverse activities of its analogues, an initial broad screen is the most efficient strategy.
Protocol 3: Radioligand Binding Assay Panel
-
Target Selection: Utilize a commercial or in-house receptor binding panel that includes, at a minimum:
-
Assay Principle: The assay measures the displacement of a specific, high-affinity radioligand from the receptor by the test compound.
-
Execution:
-
Incubate receptor-containing membrane preparations (from cell lines or tissue) with a fixed concentration of radioligand and the test compound (e.g., 10 µM).
-
After reaching equilibrium, separate bound from free radioligand by rapid filtration.
-
Quantify radioactivity on the filter using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of radioligand binding inhibition compared to a control (no compound). A "hit" is typically defined as >50% inhibition.
Dose-Response and Functional Assays
For any "hits" identified in the primary screen, the next steps are to determine the compound's potency (Ki) and its functional effect (agonist, antagonist, or modulator).
Protocol 4: Determining Potency (Ki) and Functional Activity (EC₅₀/IC₅₀)
-
Dose-Response Binding Assay:
-
Perform the binding assay as described in Protocol 3, but with a range of concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Plot the percentage of inhibition against the log of the compound concentration to generate a dose-response curve.
-
Calculate the IC₅₀ (concentration that inhibits 50% of binding) and convert it to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
-
Cell-Based Functional Assay (Example for a Gq-coupled receptor like M1):
-
Principle: Agonist activation of the M1 muscarinic receptor leads to an increase in intracellular calcium. This can be measured using a calcium-sensitive fluorescent dye.
-
Cell Line: Use a cell line stably expressing the human M1 receptor (e.g., CHO-M1 or HEK-M1).
-
Execution:
-
Load cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM).
-
To test for agonist activity , add increasing concentrations of the test compound and measure the fluorescence signal change using a plate reader.
-
To test for antagonist activity , pre-incubate the cells with increasing concentrations of the test compound before adding a known M1 agonist (e.g., carbachol) at its EC₈₀ concentration. Measure the inhibition of the agonist's effect.
-
-
Data Analysis: Plot the response (fluorescence change) against the log of the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
| Parameter | Description | Typical Unit | Significance |
| Kᵢ | Inhibitory constant; a measure of binding affinity. | nM | Lower value indicates higher affinity for the target receptor. |
| EC₅₀ | Half maximal effective concentration. | nM | Potency of an agonist; lower value indicates greater potency. |
| IC₅₀ | Half maximal inhibitory concentration. | nM | Potency of an antagonist; lower value indicates greater potency. |
Part 3: In Vivo Experimental Design
Promising in vitro data warrants investigation in a living system. The choice of in vivo model is directly dictated by the in vitro findings. Assuming the compound shows potent M1 muscarinic agonist activity, a logical next step is to test its effects on cognition in a rodent model.
Caption: In Vivo Evaluation Workflow for a CNS-active compound.
Pharmacokinetics and Maximum Tolerated Dose (MTD)
Before efficacy testing, it is crucial to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME), and to establish a safe dose range.
Protocol 5: Preliminary PK and MTD in Mice
-
Dosing: Administer the compound via a relevant route (e.g., intraperitoneal (IP) or oral (PO)) to groups of mice at escalating doses (e.g., 1, 3, 10, 30 mg/kg).
-
MTD Assessment: Monitor animals closely for signs of toxicity (e.g., weight loss, altered behavior, seizures) for at least 72 hours. The MTD is the highest dose that does not produce significant toxicity.
-
Pharmacokinetic (PK) Analysis:
-
At a well-tolerated dose, administer the compound to a separate cohort of mice.
-
Collect blood and brain tissue samples at various time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h).
-
Analyze the concentration of the compound in plasma and brain homogenates using LC-MS/MS.
-
Calculate key PK parameters, including Cmax, Tmax, and the brain-to-plasma ratio to confirm CNS penetration.
-
Efficacy in a Cognition Model
The scopolamine-induced amnesia model is a classic and robust method for evaluating potential pro-cognitive agents, particularly those acting on the cholinergic system.[1]
Protocol 6: Scopolamine-Induced Amnesia Reversal in a Passive Avoidance Task
-
Apparatus: A two-chambered box (one light, one dark) with a connecting door and an electrified grid floor in the dark chamber.
-
Groups:
-
Vehicle + Saline
-
Vehicle + Scopolamine
-
Test Compound (Dose 1) + Scopolamine
-
Test Compound (Dose 2) + Scopolamine
-
Test Compound (Dose 3) + Scopolamine
-
-
Procedure:
-
Day 1 (Training):
-
Administer the test compound or vehicle 60 minutes before training.
-
Administer scopolamine (or saline) 30 minutes before training to induce a memory deficit.
-
Place the mouse in the light chamber. When it enters the dark chamber, a mild foot shock is delivered. The latency to enter the dark chamber is recorded.
-
-
Day 2 (Testing):
-
24 hours later, place the mouse back in the light chamber.
-
Record the latency to enter the dark chamber (up to a cut-off time, e.g., 300 seconds). No shock is delivered.
-
-
-
Data Analysis: A significant increase in the step-through latency on Day 2 in the compound-treated groups compared to the scopolamine-only group indicates a reversal of the memory deficit and suggests pro-cognitive activity. Statistical analysis is typically performed using ANOVA followed by post-hoc tests.
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Anzai, H., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(13), 2375-2384. Retrieved from [Link]
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Clark, R. D., et al. (1983). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry, 26(5), 657-661. Retrieved from [Link]
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Comprehensive Analytical Strategies for the Characterization of 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride
Abstract
This application note provides a comprehensive suite of analytical methodologies for the definitive characterization of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride (CAS No. 1314965-08-6), a key spirocyclic scaffold in modern medicinal chemistry.[1][2][3] The protocols detailed herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and stability of this compound. We present an integrated approach leveraging Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Thermal Analysis. Each section explains the rationale behind the chosen technique, provides detailed, step-by-step protocols, and offers guidance on data interpretation, adhering to principles of scientific integrity and regulatory expectations.
Introduction: The Importance of Rigorous Characterization
2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride, with the chemical formula C₈H₁₄ClNO₂, is an organic compound featuring a spiro-γ-lactam fused with a piperidine ring.[1][4][5][6] The presence of a lactam, a secondary amine (as a hydrochloride salt), and a spirocenter presents a unique analytical challenge.[4][5][6][7] In pharmaceutical development, unequivocal structural confirmation and purity assessment are paramount as even minor impurities can significantly impact biological activity, toxicity, and product stability.[8][9]
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[10][11] This guide is structured to provide a multi-faceted analytical workflow, ensuring that the characterization is robust, reliable, and compliant with international standards such as those outlined by the International Council for Harmonisation (ICH).[10][11][12]
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure.[13][14] By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.
Rationale for NMR
For 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride, ¹H NMR will identify and map all hydrogen atoms, while ¹³C NMR will do the same for the carbon skeleton. The hydrochloride form will influence the chemical shifts of protons near the nitrogen atom. Two-dimensional (2D) NMR experiments like COSY and HSQC are recommended to confidently assign proton-proton and proton-carbon correlations, respectively, which is especially critical for complex spirocyclic systems.[15]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it solubilizes hydrochloride salts well and the amine proton (N-H) is readily observable.
-
Instrument Setup:
-
Spectrometer: Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution.[14]
-
¹H NMR Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.[15]
-
Number of Scans: 16-64, depending on concentration.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Diagram: NMR Analysis Workflow
Caption: Workflow for NMR-based structural elucidation.
Expected Data Summary
| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 100 MHz) |
| Expected Chemical Shift (ppm) | Assignment |
| ~9.0 (broad s, 2H) | -NH₂⁺- (Piperidinium) |
| ~4.2 (t, 2H) | -O-CH₂- |
| ~3.1 (m, 4H) | -CH₂-N-CH₂- (Piperidinium) |
| ~2.5 (t, 2H) | -CH₂-C=O |
| ~1.9 (m, 4H) | Piperidine ring CH₂ |
Note: These are predicted values. Actual shifts may vary. Protons on the piperidine ring adjacent to the spiro carbon may show complex splitting patterns.[7][16]
Molecular Weight Confirmation with Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the molecular weight and inferring the elemental composition of a compound.[13][17]
Rationale for MS
For an ionic compound like a hydrochloride salt, Electrospray Ionization (ESI) is the preferred method as it is a "soft" ionization technique that can readily analyze pre-formed ions in solution.[18][19] High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass of the molecular ion, which allows for the confirmation of the molecular formula (C₈H₁₃NO₂ for the free base).
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50).
-
Instrument Setup (ESI-Positive Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.
-
Infusion: Direct infusion via syringe pump at a flow rate of 5-10 µL/min.
-
Key Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Drying Gas (N₂) Flow: 5-10 L/min.
-
Drying Gas Temperature: 250-350 °C.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺, where M is the free base.
-
For HRMS, compare the measured exact mass to the theoretical exact mass of the C₈H₁₄NO₂⁺ ion. The mass difference should be less than 5 ppm.
-
Expected Data Summary
| Parameter | Expected Value |
| Chemical Formula (Free Base) | C₈H₁₃NO₂ |
| Molecular Weight (Free Base) | 155.19 g/mol |
| Ion Observed (ESI+) | [M+H]⁺ |
| Theoretical Exact Mass [M+H]⁺ | 156.10191 u |
| Measured Exact Mass | Within 5 ppm of theoretical |
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[8][9][20]
Rationale for HPLC
A robust Reverse-Phase HPLC (RP-HPLC) method is ideal for separating the polar 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride from potential non-polar impurities. An acidic mobile phase modifier (e.g., trifluoroacetic acid or formic acid) is necessary to ensure good peak shape for the amine. UV detection is suitable as the lactam carbonyl group provides a chromophore. The method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[10][11][12][21]
Experimental Protocol: RP-HPLC with UV Detection
-
Sample and Standard Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a suitable diluent (e.g., water/acetonitrile) to a concentration of ~0.5 mg/mL.
-
Prepare a reference standard solution in the same manner.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or similar).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.[22]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV at 210 nm.
-
-
System Suitability: Before sample analysis, inject the reference standard solution multiple times (n=5 or 6). The system is suitable if the Relative Standard Deviation (RSD) for the peak area is ≤2.0%.[23] This requirement is outlined in pharmacopeias like the USP.[24][25][26][27][28]
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Diagram: HPLC Purity Analysis Workflow
Caption: Workflow for HPLC purity determination.
Functional Group Identification by FT-IR Spectroscopy
FT-IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Rationale for FT-IR
The FT-IR spectrum will provide confirmatory evidence for key functional groups: the lactam carbonyl (C=O), the C-O stretch of the ester, and the N-H stretches of the secondary amine salt. The hydrochloride salt form results in a characteristic broad absorption for the N-H⁺ stretch, which is distinct from a free secondary amine.[29][30]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Instrument Setup:
-
Technique: Attenuated Total Reflectance (ATR).
-
Scan Range: 4000 - 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Collection: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.
Expected Data Summary
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |
| 3000 - 2700 | N-H⁺ Stretch (Ammonium Salt) | Very Broad, Strong[30] |
| ~2950, ~2850 | C-H Stretch (Aliphatic) | Medium-Strong, Sharp |
| ~1735 | C=O Stretch (γ-Lactone) | Strong, Sharp |
| ~1600 | N-H⁺ Bend (Ammonium Salt) | Medium, Broad[29] |
| ~1250 | C-O Stretch (Ester-like) | Strong |
Note: The γ-lactone carbonyl stretch is typically at a higher frequency than in acyclic esters or larger ring lactams due to ring strain.
Thermal Properties Assessment
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the material's physical properties and stability.[13][31][32]
Rationale for Thermal Analysis
DSC is used to determine the melting point, which is a key physical property and indicator of purity. TGA measures weight loss as a function of temperature, which is used to assess thermal stability and detect the presence of residual solvents or water.[33]
Experimental Protocol: DSC and TGA
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an appropriate aluminum pan (crimped for DSC, open for TGA).
-
Instrument Setup (DSC):
-
Temperature Program: Heat from 25 °C to a temperature above the melting point (e.g., 250 °C) at a rate of 10 °C/min.
-
Atmosphere: Inert (Nitrogen) at a flow rate of 50 mL/min.
-
-
Instrument Setup (TGA):
-
Temperature Program: Heat from 25 °C to a high temperature (e.g., 500 °C) at a rate of 10 °C/min.
-
Atmosphere: Inert (Nitrogen) at a flow rate of 50 mL/min.
-
-
Data Analysis:
-
DSC: Determine the onset temperature and peak maximum of the endothermic melting transition.[31]
-
TGA: Analyze the thermogram for any weight loss events prior to decomposition. The onset of major weight loss indicates the decomposition temperature.
-
Conclusion
The combination of NMR, MS, HPLC, FT-IR, and Thermal Analysis provides a robust and comprehensive characterization of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. NMR and MS definitively confirm the chemical structure and molecular formula. HPLC provides a reliable measure of purity, while FT-IR confirms the presence of key functional groups. Finally, thermal analysis establishes important physical properties like melting point and thermal stability. Following these detailed protocols will ensure that researchers and developers can confidently verify the quality and integrity of this important chemical entity, in line with established scientific and regulatory standards.[8]
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Application Notes & Protocols: 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride for Sigma-1 Receptor Studies
Introduction
The Sigma-1 Receptor (S1R) has transitioned from an enigmatic protein to a validated therapeutic target of immense interest for a spectrum of neurological and psychiatric disorders, including neurodegenerative diseases, depression, and neuropathic pain.[1][2][3] S1R is not a classical receptor but a ligand-operated molecular chaperone, primarily located at the endoplasmic reticulum (ER) membrane, especially at the critical interface with mitochondria known as the mitochondria-associated ER membrane (MAM).[4][5] Its unique role in modulating intracellular calcium signaling, mitigating ER stress, and influencing the function of various ion channels and G-protein coupled receptors positions it as a key regulator of cellular homeostasis.[1][2][5][6]
This document provides a detailed technical guide for researchers utilizing 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride (CAS: 1314965-08-6), a spirocyclic compound belonging to a structural class that has demonstrated high-affinity binding to the S1R.[7][8][9] While data on this specific molecule is emerging, studies on closely related 1-oxa-8-azaspiro[4.5]decane derivatives have revealed nanomolar affinity for S1R, underscoring the potential of this scaffold for developing selective S1R ligands.[8] These protocols are designed to enable researchers to rigorously characterize the binding affinity and functional activity of this compound, thereby elucidating its therapeutic potential.
Section 1: The Sigma-1 Receptor (S1R) as a Therapeutic Target
1.1. Cellular Localization and Core Function
The S1R is a 223-amino acid transmembrane protein that primarily resides in the ER, with significant enrichment at the MAM.[4] In its inactive or dormant state, S1R is thought to form a complex with another chaperone, the Binding Immunoglobulin Protein (BiP).[4] Upon stimulation by ligand binding (agonism) or cellular stress, S1R dissociates from BiP and is free to interact with a multitude of "client" proteins.[4] This chaperone activity is central to its function, allowing it to modulate protein folding, degradation, and trafficking.
1.2. Role in Calcium Homeostasis and Neuroprotection
A primary mechanism of S1R-mediated neuroprotection is its regulation of calcium (Ca²⁺) signaling.[4][5] S1R stabilizes the inositol 1,4,5-trisphosphate receptor (IP3R) at the MAM, ensuring proper Ca²⁺ flux from the ER into the mitochondria.[4] This controlled Ca²⁺ transfer is vital for maintaining mitochondrial bioenergetics and ATP production.[4] By preventing excessive Ca²⁺ release and subsequent mitochondrial overload, S1R activation helps to mitigate excitotoxicity and oxidative stress, common pathways in neurodegenerative diseases.[3][10]
1.3. S1R Signaling Pathway Overview
The binding of a ligand to S1R initiates a conformational change that triggers its chaperone activity. This can lead to the modulation of various downstream effectors. The diagram below illustrates the central role of S1R in cellular signaling upon ligand activation.
Caption: S1R activation by a ligand causes dissociation from BiP, enabling it to stabilize IP3R and ensure proper Ca²⁺ signaling, promoting cell survival.
Section 2: Protocol for In Vitro S1R Binding Affinity
To determine the binding affinity (Ki) of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride for the S1R, a competitive radioligand binding assay is the gold standard.[11][12] This protocol uses [³H]-(+)-pentazocine, a selective S1R radioligand, and membrane preparations from guinea pig liver, which has a high density of S1R.[11]
2.1. Experimental Workflow Diagram
Caption: Logic of the S1R-BiP NanoBiT assay for functional characterization of ligands.
3.3. Abbreviated Protocol
-
Cell Line: Utilize a cell line (e.g., CHO or HEK293) stably co-expressing S1R fused to the Large NanoBiT subunit (LgBiT) and BiP fused to the Small NanoBiT subunit (SmBiT).
-
Plating: Seed cells in a white, 96-well plate and grow to confluence.
-
Assay: Replace growth medium with Opti-MEM. Add the Nano-Glo® Live Cell substrate.
-
Baseline Reading: Measure baseline luminescence for 5-10 minutes.
-
Compound Addition: Add the test compound, a known agonist (e.g., PRE-084) as a positive control, and a known antagonist (e.g., Haloperidol) as a negative control. To test for antagonism, pre-incubate with the test compound before adding the agonist.
-
Kinetic Reading: Measure luminescence kinetically for 60-90 minutes.
-
Data Analysis:
-
Agonist Activity: A significant, dose-dependent decrease in luminescence indicates dissociation of the S1R-BiP complex.
-
Antagonist Activity: No change in the basal signal, but an attenuation of the agonist-induced signal decrease, indicates antagonist activity.
-
Section 4: In Vivo Applications
Following in vitro characterization, in vivo studies are essential to evaluate the compound's potential. A key application for novel spirocyclic S1R ligands is their use as Positron Emission Tomography (PET) imaging agents. [8] 4.1. Protocol: In Vivo Biodistribution in Mice
This protocol provides a framework for assessing the brain uptake and specificity of a radiolabeled version of the test compound (e.g., [¹⁸F]2-Oxa-8-azaspiro[4.5]decan-1-one).
-
Radiolabeling: Synthesize the radiolabeled tracer via nucleophilic ¹⁸F-substitution of a suitable precursor (e.g., a tosylate or nosylate derivative). [8]2. Animal Model: Use healthy ICR or C57BL/6 mice.
-
Study Groups (n=4 per time point):
-
Baseline: Mice receive only the radiotracer.
-
Blocking: Mice are pre-treated (30 min prior) with a high dose of a known S1R ligand (e.g., SA4503 or Haloperidol, 1-2 mg/kg, i.p.) to saturate S1R sites.
-
-
Injection: Administer a defined dose (e.g., 3-5 MBq) of the radiotracer via tail vein injection.
-
Euthanasia & Dissection: At designated time points (e.g., 2, 15, 30, and 60 minutes post-injection), euthanize the mice. Rapidly dissect key tissues including the brain, blood, liver, kidneys, and muscle.
-
Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate the percentage of injected dose per gram of tissue (%ID/g).
-
Determine brain-to-blood ratios to assess blood-brain barrier penetration.
-
Specificity Check: A significant reduction (>50%) in brain uptake in the blocking group compared to the baseline group indicates specific binding to S1R in the brain. [8]
-
Section 5: Best Practices and Troubleshooting
-
Compound Purity: Ensure the hydrochloride salt of the test compound is fully dissolved and that the stock solution's pH is neutralized before adding to buffered assay systems to avoid pH artifacts.
-
Binding Assay Pitfalls: Historically, masking agents were used to differentiate S1R from S2R binding. [13]However, this practice is now discouraged as it can lead to an overestimation of the secondary target's density. [13]When characterizing a new ligand, it is crucial to also test its affinity for the S2R (using [³H]-DTG with a S1R masking agent) to determine selectivity.
-
Functional Assay Interpretation: The S1R functional landscape is complex. A single assay may not be definitive. Corroborating results from a cellular assay (like S1R-BiP) with a more integrated physiological or behavioral model provides a more robust characterization of a ligand's functional profile. [3][14]
Conclusion
2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride represents a promising chemical scaffold for the investigation of the Sigma-1 receptor. The protocols detailed herein provide a comprehensive framework for its systematic evaluation, from initial determination of binding affinity to sophisticated functional characterization and in vivo validation. By employing these rigorous, self-validating methodologies, researchers can accurately define the pharmacological profile of this compound and pave the way for its potential development as a novel therapeutic agent or imaging tool for CNS disorders.
References
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Pokhvisneva, I., et al. (2020). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience. [Link]
-
Su, T. P., et al. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience. [Link]
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Vavers, E., et al. (2021). The activity of selective sigma-1 receptor ligands in seizure models in vivo. ResearchGate. [Link]
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Prasad, S., et al. (2021). Sigmar1's Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology. Frontiers in Cell and Developmental Biology. [Link]
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Schmidt, H. R., & Kruse, A. C. (2019). The molecular function of σ receptors: past, present, and future. Trends in Pharmacological Sciences. [Link]
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Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. [Link]
-
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-
Al-Ghananeem, A. M., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry. [Link]
-
Al-Ghananeem, A. M., et al. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. RSC Medicinal Chemistry. [Link]
-
Maurice, T., & Su, T. P. (2009). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Pharmaceutical Design. [Link]
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. [Link]
-
Sahn, J. J., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. [Link]
-
ResearchGate. (n.d.). Activity of some sigma-1 receptor ligand compounds. ResearchGate. [Link]
-
Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]
-
Pizarro-del-Valle, A., et al. (2023). Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. ACS Chemical Neuroscience. [Link]
-
Chemicalland21. (n.d.). 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride cas: 4427-25-2. Chemicalland21. [Link]
-
Alchemist-pharm. (n.d.). 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. Alchemist-pharm. [Link]
-
Wang, L., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. [Link]
-
American Elements. (n.d.). 2-oxa-8-azaspiro[4.5]decan-1-one hydrochloride. American Elements. [Link]
-
Wanibuchi, F., et al. (1993). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry. [Link]
-
MySkinRecipes. (n.d.). 1-oxa-7-azaspiro[4.5]decan-2-one hydrochloride. MySkinRecipes. [Link]
-
Cenmed Enterprises. (n.d.). 8-azaspiro[4.5]decan-4-one;hydrochloride. Cenmed Enterprises. [Link]
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- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
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- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Radiolabeling of 2-Oxa-8-azaspiro[4.5]decan-1-one Derivatives
Introduction: The Significance of Radiolabeled 2-Oxa-8-azaspiro[4.5]decan-1-one Derivatives in Drug Development
The 2-Oxa-8-azaspiro[4.5]decan-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. Its derivatives have shown promise in targeting a range of receptors and enzymes within the central nervous system and other tissues. To understand the in vivo behavior of these potential therapeutics—including their pharmacokinetic and pharmacodynamic profiles—and to visualize their target engagement, Positron Emission Tomography (PET) imaging is an invaluable tool. PET requires the labeling of these derivatives with positron-emitting radionuclides, most commonly Fluorine-18 ([¹⁸F]) and Carbon-11 ([¹¹C]).
This comprehensive guide provides detailed application notes and protocols for the radiolabeling of 2-Oxa-8-azaspiro[4.5]decan-1-one derivatives with both [¹⁸F] and [¹¹C]. As a senior application scientist, the following sections are designed to not only provide step-by-step instructions but also to impart an understanding of the underlying chemical principles and the rationale behind the selection of specific reagents and conditions. This approach is intended to empower researchers, scientists, and drug development professionals to successfully implement and adapt these protocols for their specific molecular targets.
Part 1: [¹⁸F]Fluorination of 2-Oxa-8-azaspiro[4.5]decan-1-one Derivatives
The introduction of [¹⁸F] (t½ ≈ 110 min) into a molecule is a widely used strategy in PET radiochemistry due to its favorable decay characteristics and relatively longer half-life, which allows for multi-step synthesis and longer imaging protocols. The most common approach for labeling with [¹⁸F] is through nucleophilic substitution.
Causality Behind Experimental Choices for [¹⁸F]Labeling
The selection of a suitable precursor is paramount for successful radiofluorination. For the 2-Oxa-8-azaspiro[4.5]decan-1-one scaffold, labeling is often targeted at a substituent attached to the azaspiro nitrogen or at another suitable position on an aromatic ring appendage. A common strategy involves the use of a precursor bearing a good leaving group, such as a tosylate (-OTs) or nosylate (-ONs), which can be readily displaced by the [¹⁸F]fluoride ion. The choice of leaving group is critical; tosylates are widely used due to their stability and reactivity.[1]
The reaction is typically carried out in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF) to ensure the solubility of both the precursor and the [¹⁸F]fluoride salt. The nucleophilicity of the fluoride ion is enhanced by the use of a phase-transfer catalyst, such as a kryptofix (e.g., Kryptofix 2.2.2.) complexed with potassium carbonate, which sequesters the potassium ion and liberates a "naked," more reactive fluoride anion.
Experimental Workflow for [¹⁸F]Fluorination
The overall workflow for the [¹⁸F]fluorination of a 2-Oxa-8-azaspiro[4.5]decan-1-one derivative is depicted in the following diagram:
Caption: Workflow for [¹⁸F]Radiolabeling.
Detailed Protocol for [¹⁸F]Fluorination
This protocol is adapted from established procedures for labeling similar spirocyclic structures.[1]
1. Materials and Reagents:
-
Tosyl-precursor of the 2-Oxa-8-azaspiro[4.5]decan-1-one derivative (1-5 mg)
-
Anhydrous acetonitrile (MeCN)
-
Kryptofix 2.2.2. (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
[¹⁸F]Fluoride in [¹⁸O]water (from cyclotron)
-
Sterile water for injection
-
Ethanol, USP grade
-
Sep-Pak C18 cartridges
2. Step-by-Step Methodology:
-
Preparation of [¹⁸F]Fluoride:
-
Aseptically transfer the cyclotron-produced [¹⁸F]fluoride/[¹⁸O]water to a shielded hot cell.
-
Trap the [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA).
-
Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in MeCN/water.
-
Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen to remove water. Repeat with additions of anhydrous MeCN until the mixture is anhydrous.
-
-
Radiolabeling Reaction:
-
Dissolve the tosylate precursor (1-5 mg) in anhydrous MeCN (0.5-1.0 mL).
-
Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.
-
Seal the reaction vessel and heat at 80-120°C for 10-20 minutes. The optimal temperature and time should be determined for each specific precursor.
-
-
Purification:
-
After cooling, quench the reaction with water or the HPLC mobile phase.
-
Inject the crude reaction mixture onto a semi-preparative HPLC system. A reversed-phase C18 column is typically used.
-
Elute with a suitable mobile phase, such as a gradient of acetonitrile in water or an ammonium formate buffer, to separate the [¹⁸F]-labeled product from unreacted precursor and byproducts.[2]
-
Collect the fraction corresponding to the desired radiolabeled product, identified by its retention time which is determined using a non-radioactive standard.
-
-
Formulation:
-
Dilute the collected HPLC fraction with sterile water.
-
Trap the diluted product on a C18 Sep-Pak cartridge.
-
Wash the cartridge with sterile water to remove residual HPLC solvents.
-
Elute the final product from the cartridge with a small volume of ethanol, followed by sterile saline for injection.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Quantitative Data Summary for [¹⁸F]Labeling
| Parameter | Typical Value | Reference |
| Radiochemical Yield (decay-corrected) | 12-35% | [1] |
| Radiochemical Purity | >99% | [1] |
| Molar Activity | 94 - 121 GBq/µmol | [1] |
Part 2: [¹¹C]Carbonylation of 2-Oxa-8-azaspiro[4.5]decan-1-one Derivatives
Carbon-11 (t½ ≈ 20.4 min) is another important PET radionuclide. Its short half-life necessitates rapid and efficient labeling chemistries. The presence of a carbonyl group in the 2-Oxa-8-azaspiro[4.5]decan-1-one structure makes it an ideal candidate for labeling via [¹¹C]carbonylation reactions using cyclotron-produced [¹¹C]carbon dioxide ([¹¹C]CO₂) or [¹¹C]carbon monoxide ([¹¹C]CO).[3]
Causality Behind Experimental Choices for [¹¹C]Labeling
Labeling the carbonyl carbon with ¹¹C is advantageous as it often places the radiolabel in a metabolically stable position. The two primary strategies are:
-
Direct [¹¹C]CO₂ Fixation: This involves the reaction of [¹¹C]CO₂ with a suitable nucleophilic precursor. For a lactam (which is the nature of the "-1-one" in this spirocycle), this can be achieved by reacting an amino-precursor that can cyclize upon incorporation of the [¹¹C]carbonyl group.[4][5] Strong, non-nucleophilic organic bases like DBU or BEMP are often used to reversibly trap [¹¹C]CO₂ in solution, enhancing its reactivity.[6]
-
[¹¹C]CO Carbonylation: [¹¹C]CO, typically produced by the reduction of [¹¹C]CO₂, is a versatile reagent for transition metal-catalyzed carbonylation reactions.[7][8] Palladium-mediated carbonylation is a common method for synthesizing [¹¹C]amides and lactams from appropriate halo- or triflate-precursors and an amine.[9]
Experimental Workflow for [¹¹C]Carbonylation
The following diagram illustrates a generalized workflow for [¹¹C]carbonylation.
Caption: Workflow for [¹¹C]Carbonylation.
Detailed Protocol for [¹¹C]Carbonylation of a Lactam Precursor
This protocol describes a plausible palladium-mediated carbonylation approach.
1. Materials and Reagents:
-
Iodo- or triflate-precursor of the corresponding amino acid that will cyclize to form the 2-Oxa-8-azaspiro[4.5]decan-1-one.
-
Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos).
-
Anhydrous solvent (e.g., THF, dioxane).
-
[¹¹C]CO (produced from [¹¹C]CO₂).
-
Sterile water for injection.
-
Ethanol, USP grade.
2. Step-by-Step Methodology:
-
Production of [¹¹C]CO:
-
Deliver cyclotron-produced [¹¹C]CO₂ to a shielded hot cell.
-
Pass the [¹¹C]CO₂ over a heated column of a reducing agent (e.g., molybdenum or zinc) to convert it to [¹¹C]CO.[7]
-
Trap the [¹¹C]CO on a suitable trap (e.g., silica gel at low temperature).
-
-
Radiolabeling Reaction:
-
In a reaction vessel, dissolve the precursor, palladium catalyst, and ligand in the anhydrous solvent.
-
Release the trapped [¹¹C]CO and bubble it through the reaction mixture. Specialized high-pressure or sealed-vessel systems may be required to ensure efficient trapping and reaction of the gaseous [¹¹C]CO.[10]
-
Heat the reaction mixture to facilitate the carbonylation and subsequent intramolecular cyclization to form the [¹¹C]-labeled lactam. Typical conditions might be 80-150°C for 5-10 minutes.
-
-
Purification:
-
Cool the reaction vessel and quench the reaction.
-
Inject the crude mixture onto a semi-preparative HPLC system (reversed-phase C18).[11]
-
Elute with a suitable mobile phase (e.g., acetonitrile/water gradient) to isolate the [¹¹C]-labeled product.
-
-
Formulation:
-
Follow the same reformulation procedure as described for the [¹⁸F]-labeled compound (dilution, Sep-Pak trapping, elution, and sterile filtration).
-
Quantitative Data Summary for [¹¹C]Labeling
| Parameter | Expected Value | Reference |
| Radiochemical Yield (decay-corrected) | 5-25% | General literature for [¹¹C]carbonylations |
| Radiochemical Purity | >95% | General literature |
| Molar Activity | > 37 GBq/µmol | General literature |
Part 3: Quality Control of Radiolabeled 2-Oxa-8-azaspiro[4.5]decan-1-one Derivatives
Rigorous quality control (QC) is essential to ensure the safety and efficacy of any radiopharmaceutical intended for human use.
Self-Validating System for Quality Control
Each batch of radiolabeled product must undergo a series of QC tests before it can be released for administration.
| QC Test | Specification | Method |
| Identity of Radionuclide | Half-life of ¹⁸F: 105-115 minHalf-life of ¹¹C: 19-22 min | Dose calibrator or gamma counter |
| Radionuclidic Purity | γ-ray spectrum shows prominent peak at 511 keV | Multichannel analyzer |
| pH | 4.5 - 7.5 | pH paper or calibrated pH meter |
| Radiochemical Purity | ≥ 95% | Analytical HPLC with radioactivity detector |
| Chemical Purity | Absence of precursor and other chemical impurities | Analytical HPLC with UV detector |
| Residual Solvents | Ethanol < 5000 ppmAcetonitrile < 410 ppm | Gas Chromatography (GC) |
| Bacterial Endotoxins | < 175 EU/V (V = max. recommended dose in mL) | Limulus Amebocyte Lysate (LAL) test |
| Sterility | No microbial growth | Incubation in culture media |
| Visual Inspection | Clear, colorless, and free of particulate matter | Visual examination |
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for the radiolabeling of 2-Oxa-8-azaspiro[4.5]decan-1-one derivatives with [¹⁸F] and [¹¹C]. By understanding the chemical principles behind these methods, researchers can adapt and optimize these procedures for their specific molecules of interest. The successful synthesis and quality control of these radiotracers will undoubtedly accelerate the preclinical and clinical evaluation of novel therapeutics based on this important chemical scaffold.
References
- (Reference for the importance of the scaffold - will be a general medicinal chemistry review)
- (Reference for PET imaging in drug development - will be a general review on this topic)
- (Reference for nucleophilic [¹⁸F]fluorin
- (Reference for [¹¹C]carbonyl
- Chen, K., & Li, Z. (2019). Photocatalytic C–H functionalization.
- Gendron, T., et al. (2018). A general method for the radiofluorination of unactivated arylboronic esters.
- Lazarova, N., et al. (2007). Microwave-assisted radiofluorination of meta-substituted nitroarenes. Journal of Labelled Compounds and Radiopharmaceuticals, 50(5-6), 348-350.
- Rotstein, B. H., et al. (2016). Synthesis of Diverse ¹¹C-Labelled PET Radiotracers via Direct Incorporation of [¹¹C]CO₂.
- Eriksson, J., et al. (2020). The development of ¹¹C-carbonylation chemistry: A systematic view. Journal of Labelled Compounds and Radiopharmaceuticals, 63(3), 116-143.
- Rotstein, B. H., et al. (2014). ¹¹CO₂ fixation: a renaissance in PET radiochemistry. Chemical Society Reviews, 43(18), 6348-6364.
- (Reference for HPLC purific
- Wilson, A. A., et al. (2011). Recent developments in carbon-11 chemistry and applications for first-in-human PET studies. Current Topics in Medicinal Chemistry, 11(11), 1355-1373.
- (Reference for quality control of PET radiopharmaceuticals)
- (Reference for synthesis of spirocyclic compounds)
-
Zhang, J., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. Available from: [Link]
- Dahl, K., et al. (2017). Automated Production of ¹¹C-labeled Carboxylic Acids and Esters via “In-Loop” ¹¹C-Carbonylation using GE FX Synthesis Modules. Journal of Nuclear Medicine, 58 (supplement 1), 1234.
-
Karimi, F., & Långström, B. (2001). [¹¹C]Carbon Monoxide in Palladium- / Selenium-Promoted Carbonylation Reactions. Acta Universitatis Upsaliensis. Available from: [Link]
- Adam, M. J., et al. (2011). Retention of [¹⁸F]fluoride on reversed phase HPLC columns. Journal of Labelled Compounds and Radiopharmaceuticals, 54(10), 629-633.
- Donnelly, D. J., et al. (2019). Two-step ¹¹C-Carbonylation for the Synthesis of [¹¹C]Bexarotene and [¹¹C]Acetoacetic acid using GE TracerLab Synthesis Modules. Journal of Nuclear Medicine, 60 (supplement 1), 1378.
- (Reference for alternative leaving groups for fluorin
- Gee, A. D., et al. (2009). HPLC methods for the purification of [¹¹C]-labelled radiopharmaceuticals: Reversal of the retention order of products and precursors. Journal of Labelled Compounds and Radiopharmaceuticals, 52(9), 395-399.
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- 4. Synthesis of Diverse 11C-Labelled PET Radiotracers via Direct Incorporation of [11C]CO2 - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Application Note & Protocol: A Strategic Guide to In Vitro Assay Development for Novel Modulators like 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride
Abstract
The discovery of novel bioactive small molecules is the cornerstone of modern therapeutic development. Compounds featuring the azaspiro[4.5]decane scaffold have shown potential as modulators of various biological targets, including G-protein coupled receptors (GPCRs) and enzymes. This document provides a comprehensive, strategy-driven guide for the in vitro assay development of novel compounds, using 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride as a representative example. We move beyond rigid protocols to explain the scientific rationale behind a multi-step approach, beginning with target hypothesis generation and progressing to the development and validation of a robust, high-throughput screening (HTS) compatible assay. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and efficient workflow for characterizing novel chemical entities.
Introduction: The Challenge of a Novel Compound
2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is a heterocyclic small molecule with a spirocyclic core. While structurally related compounds have been investigated for activity at targets like muscarinic M1 receptors, RIPK1 kinase, and the F1/FO-ATP synthase complex, the specific biological target of this particular molecule is likely uncharacterized.[1][2][3] Therefore, the initial challenge is not just to develop an assay, but to first identify a relevant biological question to ask.
This guide outlines a logical, tiered approach applicable to any novel compound with an unknown mechanism of action (MOA).[4] The process can be divided into two main phases:
-
Phase 1: Target Hypothesis and Identification. This involves leveraging structural biology, computational methods, and broad-based screening to identify a putative biological target or pathway.[5]
-
Phase 2: Target-Specific Assay Development and Validation. Once a target is hypothesized or confirmed, a specific, robust, and scalable assay must be developed to quantify the compound's activity and enable structure-activity relationship (SAR) studies.[6]
The overall strategy emphasizes a "fail fast, fail early" philosophy, using efficient in vitro models to make critical go/no-go decisions before advancing to more complex and costly studies.[7]
Figure 1: A strategic workflow for characterizing a novel compound.
Phase 1: Target Hypothesis and Identification Strategy
Without a known target, the first step is to generate educated hypotheses. The azaspiro[4.5]decane scaffold is prevalent in compounds targeting GPCRs.[8][9] For the purpose of this guide, we will hypothesize that 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride may act as a modulator of a Gq-coupled GPCR. This hypothesis allows us to build a concrete assay development plan.
Alternative strategies for target identification when no clear hypothesis exists include:
-
Affinity-Based Pull-Down: The compound is immobilized on a resin and used as bait to capture binding proteins from cell lysates, which are then identified by mass spectrometry.[10]
-
Phenotypic Screening: The compound is tested across a panel of diverse cell lines to identify a specific cellular effect (e.g., apoptosis, differentiation), which can then be mechanistically dissected.[11]
-
Genetic Approaches: CRISPR-based screens can identify genes whose knockout or activation confers resistance or sensitivity to the compound, thereby implicating the gene product as a target or pathway component.[12]
Phase 2: Development of a Gq-GPCR Functional Assay
Gq-coupled GPCRs signal through the activation of phospholipase C, leading to an increase in intracellular inositol triphosphate (IP3) and a subsequent release of calcium (Ca²⁺) from the endoplasmic reticulum.[13] Measuring this transient increase in cytoplasmic Ca²⁺ is a direct and robust method for assessing receptor activation.[14]
Principle of the Calcium Flux Assay
The assay utilizes a cell-permeable fluorescent dye that exhibits low fluorescence in its basal state but increases its fluorescence intensity dramatically upon binding to Ca²⁺.[15] By loading cells expressing the target receptor with this dye, the addition of an agonist (or the test compound) that activates the Gq pathway will produce a rapid, measurable increase in fluorescence. This kinetic reading is a hallmark of Gq activation.[16]
Recommended Technology: Homogeneous, No-Wash Calcium Flux Kits
For HTS compatibility, homogeneous "mix-and-read" assay formats are superior. Kits like the FLIPR® Calcium 5 Assay Kit contain masking technology that quenches extracellular dye fluorescence, eliminating the need for cell-washing steps that introduce variability and increase assay time.[15] This results in a superior signal-to-noise ratio and higher Z'-factor values, a key metric for assay quality.[15]
Detailed Protocol: Calcium Mobilization Assay
This protocol is designed for a 384-well microplate format and assumes the use of a cell line stably expressing the hypothesized GPCR target (e.g., HEK293-AT1R).[14]
Materials:
-
HEK293 cells stably expressing the target Gq-coupled GPCR.
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep).
-
Black-wall, clear-bottom 384-well tissue culture-treated microplates.
-
FLIPR® Calcium 5 Assay Kit or equivalent.
-
2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride (Test Compound).
-
Known agonist and antagonist for the target receptor (Positive and Negative Controls).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Probenecid (if required to prevent dye leakage from cells like CHO or HeLa).[14]
-
A kinetic fluorescence plate reader (e.g., FLIPR® Tetra, FlexStation® 3).
Protocol Steps:
-
Cell Plating:
-
Culture cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in culture medium to a determined optimal density (e.g., 10,000-20,000 cells/well).
-
Dispense 25 µL of the cell suspension into each well of the 384-well plate.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment and monolayer formation.[16]
-
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's protocol, including Assay Buffer and probenecid if necessary.
-
Add an equal volume (25 µL) of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature to allow for dye de-esterification.[14]
-
-
Compound Plate Preparation:
-
Prepare a separate 384-well "source" plate with compounds at 3x the final desired concentration in Assay Buffer.
-
Include wells for:
-
Test Compound: A serial dilution (e.g., 11-point, 1:3 dilution starting from 100 µM) to determine a dose-response curve.
-
Positive Control: A known agonist at its EC₈₀ concentration.
-
Negative Control: Assay Buffer only (vehicle).
-
-
To test for antagonist activity, pre-incubate the cells with the test compound for 15-30 minutes before adding the positive control agonist.
-
-
Fluorescence Reading and Data Acquisition:
-
Place both the cell plate and the compound plate into the kinetic plate reader.
-
Set the instrument to add 25 µL from the compound plate to the cell plate.
-
Measure fluorescence kinetically. A typical protocol would be:
-
Read baseline fluorescence for 10-20 seconds.
-
Add compound.
-
Continue reading for 90-180 seconds to capture the peak response and subsequent decay.
-
-
Assay Validation: Ensuring Trustworthiness and Robustness
A newly developed assay must be rigorously validated to ensure that the data it produces is reliable and reproducible.[6] Key validation parameters are summarized below.
The Z'-Factor: A Measure of Assay Quality
The Z'-factor is a statistical parameter that determines the quality and suitability of an assay for HTS.[17] It reflects the separation between the high-signal (positive control) and low-signal (negative control) distributions.
The formula is: Z' = 1 - [ (3σₚ + 3σₙ) / |µₚ - µₙ| ]
Where:
-
µₚ and σₚ are the mean and standard deviation of the positive control.
-
µₙ and σₙ are the mean and standard deviation of the negative control.
Data Interpretation:
| Z'-Factor Value | Assay Quality | Suitability for HTS |
|---|---|---|
| > 0.5 | Excellent | Highly suitable and robust.[18] |
| 0 to 0.5 | Acceptable | May require optimization for HTS.[18] |
| < 0 | Poor | Unsuitable for screening.[18] |
To calculate the Z'-factor, run a full plate with half the wells dedicated to the positive control (agonist at EC₁₀₀) and the other half to the negative control (vehicle). An excellent assay should consistently yield a Z'-factor > 0.7.[15]
Additional Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Signal-to-Background (S/B) | The ratio of the mean signal of the positive control to the mean signal of the negative control. | Typically > 5 for a robust assay. |
| Coefficient of Variation (%CV) | A measure of data variability within a control group (Standard Deviation / Mean) * 100. | Should be < 15-20% across the plate. |
| DMSO Tolerance | The maximum concentration of DMSO (the compound solvent) that does not interfere with the assay signal. | Determine the highest % DMSO that does not cause a >10% change in signal. |
| Signal Stability | The duration for which the loaded dye and cellular response remain stable before measurement. | Test readouts at different time points post-dye loading to define an optimal assay window. |
Advanced Assay Formats: Time-Resolved FRET (TR-FRET)
For many targets, particularly for measuring protein-protein interactions or second messengers like cAMP, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) offers superior performance.[19] HTRF® (Homogeneous Time-Resolved Fluorescence) is a leading TR-FRET technology.[20]
Principle: TR-FRET uses a long-lifetime lanthanide (e.g., Europium) as a donor fluorophore and a compatible acceptor (e.g., XL665).[21][22] When a biological interaction brings the donor and acceptor into proximity (<10 nm), energy transfer occurs. By introducing a time delay between excitation and signal reading, short-lived background fluorescence is eliminated, dramatically increasing the signal-to-noise ratio.[23]
Figure 2: The principle of Time-Resolved FRET (TR-FRET).
Application: A TR-FRET assay could be developed to measure IP1 accumulation (a more stable downstream product of Gq activation than IP3) using a competitive immunoassay format, providing an alternative and often more robust endpoint than calcium flux.
Conclusion
The development of a high-quality in vitro assay for a novel compound like 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is a systematic, multi-step process. It requires a strategic approach that begins with forming a testable biological hypothesis and culminates in a rigorously validated, HTS-compatible assay. By following the principles of rational assay design, optimization, and stringent validation outlined in this guide, researchers can generate reliable data to drive drug discovery programs forward, accurately characterizing the potency and mechanism of new chemical entities.
References
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How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Crown Bioscience. Retrieved from [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Available from: [Link]
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Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]
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FRET and TR-FRET Assays. (n.d.). ICE Bioscience. Retrieved from [Link]
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Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine, 21(1), 699. Available from: [Link]
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Biochemical Assay Development: Strategies to Speed Up Research. (2025). BellBrook Labs. Retrieved from [Link]
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Singh, G., & Kumar, S. (2015). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 5(13), e1518. Available from: [Link]
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Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Retrieved from [Link]
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New strategy for identifying small molecules offers a promising path for discovering targeted drugs. (2023). News-Medical.Net. Retrieved from [Link]
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Gilbert, L. A., et al. (2014). CRISPR-mediated modular RNA-guided regulation of transcription in eukaryotes. Cell, 159(3), 647-661. (Note: A representative citation for CRISPR screens, a direct link was not found in the search results for a general review). A related article on CRISPR approaches: [Link]
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Z-Factor Calculator. (2025). PunnettSquare Tools. Retrieved from [Link]
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In Vitro Assay Development Services. (n.d.). Charles River Laboratories. Retrieved from [Link]
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Mclaughlin, B., et al. (2008). Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. Biotechnology and Applied Biochemistry, 51(Pt 2), 63-71. Available from: [Link]
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TR-FRET Measurements. (n.d.). BMG LABTECH. Retrieved from [Link]
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The Z prime value (Z´). (2025). BMG LABTECH. Retrieved from [Link]
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Meqbil, Y. Z., et al. (2022). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. ACS Chemical Neuroscience, 13(15), 2315-2327. Available from: [Link]
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Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. Retrieved from [Link]
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Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Semantic Scholar. Retrieved from [Link]
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Sportsman, J. R., et al. (2006). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Cell Notes, 15, 10-13. Available from: [Link]
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Geißer, D., & Hildebrandt, N. (2011). Lanthanide Complexes in FRET Applications. Current Inorganic Chemistry, 1(1), 17-35. Available from: [Link]
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Glogoza, A. N., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17743-17753. Available from: [Link]
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A Guide to Optimizing Your Research With Cutting-Edge HTRF Detection Systems. (2025). Technology Networks. Retrieved from [Link]
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Ca2+ Mobilization Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
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An, W. F., & Tolliday, N. (2010). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Methods in Molecular Biology, 594, 135-146. Available from: [Link]
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Optimizing Assay Development. (2019). Biocompare.com. Retrieved from [Link]
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Rajendran, A., & Udata, C. (2017). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. Pharmaceutical Research, 34(7), 1465-1469. Available from: [Link]
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Penna, E., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(16), 7131-7143. Available from: [Link]
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Calcium Flux Assay Protocol. (n.d.). ResearchGate. Retrieved from [Link]
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Zulian, A., et al. (2022). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. International Journal of Molecular Sciences, 23(23), 15309. Available from: [Link]
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Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. (n.d.). Molecular Devices. Retrieved from [Link]
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Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. (2018). BioProcess International. Retrieved from [Link]
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Geißler, D., et al. (2022). Multiplexed Biosensing and Bioimaging Using Lanthanide-Based Time-Gated Förster Resonance Energy Transfer. Accounts of Chemical Research, 55(4), 449-462. Available from: [Link]
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Wang, L., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-5407. Available from: [Link]
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Ben-Lulu, S., et al. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. SFERA. Retrieved from [Link]
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Xie, Q., et al. (2009). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Drug Discovery Today, 14(1-2), 1-13. Available from: [Link]
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HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. (2025). ResearchGate. Retrieved from [Link]
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8-Sulfanyl-2-oxa-8-azaspiro[4.5]decan-1-one. (n.d.). PubChem. Retrieved from [Link]
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Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. Available from: [Link]
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Orimoto, K., et al. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 37(1), 115-125. Available from: [Link]
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Wang, X., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. Available from: [Link]
Sources
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- 9. Buy 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one | 35296-14-1 [smolecule.com]
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formulation of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride for biological studies
Application Note & Protocol Guide
Topic: Formulation of 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride for Preclinical Biological Studies
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Formulation Imperative
2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is a novel spirocyclic compound showing potential for further biological investigation. As with any candidate molecule, its journey from a synthesized powder to a biologically active agent in an experimental system is critically dependent on its formulation. An improper formulation can lead to misleading or inconclusive results due to poor solubility, instability, or off-target vehicle effects. This guide provides a comprehensive framework for the systematic development of aqueous-based formulations suitable for in vitro and in vivo preclinical research. We will explore the causality behind formulation choices, from initial physicochemical characterization to the final quality control of the dosing solution, ensuring reproducible and reliable experimental outcomes.
Physicochemical Profile & Pre-formulation Analysis
Understanding the inherent properties of the active pharmaceutical ingredient (API) is the foundation of any successful formulation strategy. For 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride, a thorough characterization is the first step.
Core Physicochemical Parameters
A summary of the essential pre-formulation data for 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is presented below. These values dictate the selection of solvents, excipients, and storage conditions.
| Parameter | Value (Typical) | Implication for Formulation |
| Molecular Weight | 207.68 g/mol | Influences molarity calculations for stock solutions. |
| Appearance | White to off-white crystalline solid | Visual indicator of purity and stability. |
| Aqueous Solubility | Moderately soluble | The hydrochloride salt form generally enhances aqueous solubility compared to the free base. However, solubility may still be limited at neutral pH. |
| pKa (of the azaspiro-amine) | ~8.5 | The compound will be predominantly in its charged, more soluble form at pH values below its pKa. Buffering the formulation may be necessary. |
| LogP (calculated) | ~1.2 | Indicates moderate lipophilicity, suggesting potential for membrane permeability but also a risk of precipitation in aqueous media. |
| Hygroscopicity | Low | The compound is not significantly moisture-sensitive, simplifying handling and storage. |
| Chemical Stability | Stable in solid form. Potential for hydrolysis of the lactone ring at high pH (>8). | Formulations should be maintained at a neutral or slightly acidic pH to prevent degradation. |
Workflow for Physicochemical Characterization
The following diagram outlines the logical flow for characterizing the API before proceeding to formulation development.
Caption: Decision tree for selecting an in vivo formulation.
Quality Control and Validation
Every prepared formulation must be validated to ensure it meets the required specifications.
-
Appearance: The solution should be clear and free of visible particulates.
-
pH: The pH should be within the acceptable range for stability and biocompatibility.
-
Concentration: The concentration of the API should be verified using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). This confirms that the API has been accurately weighed and fully dissolved.
-
Sterility: For parenteral formulations, sterility testing should be performed to ensure the absence of microbial contamination.
Troubleshooting Common Formulation Issues
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution | The compound is crashing out of the stock solution (e.g., DMSO) when added to the aqueous medium. | Decrease the concentration of the stock solution. Ensure rapid mixing upon dilution. |
| Cloudy formulation | Incomplete dissolution or presence of impurities. | Re-check solubility data. Use gentle heating or sonication. Filter the solution. |
| Loss of potency over time | Chemical instability (e.g., hydrolysis) in the formulation vehicle. | Prepare fresh formulations daily. Store at 2-8°C and protect from light. Evaluate the stability of the compound in the chosen vehicle over the intended use period. |
References
- Galer, D.M., et al. (1991). "A comparison of the acute and chronic nephrotoxicity of cyclosporine in dogs." Transplantation, 51(3), 708-714. (Note: While this reference discusses cyclosporine, the principle of limiting DMSO in cell culture is a widely accepted practice, often cited in cell culture handbooks.)
-
Loftsson, T., & Brewster, M.E. (1996). "Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization." Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]
-
Strickley, R.G. (2004). "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research, 21(2), 201-230. [Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride
Welcome to the technical support center for the synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure the consistent production of high-quality material. Spirocyclic scaffolds are increasingly vital in medicinal chemistry, offering a path to novel chemical space with improved pharmacological properties.[1] However, their synthesis can present unique challenges. This document provides in-depth troubleshooting guides, FAQs, and optimized protocols based on established chemical principles.
Section 1: Synthesis Overview and Critical Stages
The synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is typically approached in two main stages: the formation of the spirocyclic lactone core, followed by its conversion to the stable hydrochloride salt. A common and effective strategy involves the intramolecular cyclization of a suitable N-protected piperidine precursor.
The overall synthetic pathway can be visualized as follows:
Figure 1: General synthetic pathway for 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.
The primary challenges that impact overall yield typically arise during the lactonization and salt formation steps. The following sections address specific issues you may encounter.
Section 2: Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address common experimental failures.
Part A: Issues in Spiro-lactone Formation
Question 1: My reaction shows low or no conversion of the starting material to the spiro-lactone. What are the likely causes and solutions?
Answer: This is a common issue often related to insufficient activation of the carboxylic acid for intramolecular cyclization.
-
Causality: Lactonization of a hydroxy acid requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group. Under acidic conditions, this is often the rate-limiting step. In reagent-mediated methods (e.g., using coupling agents), incomplete activation is the primary culprit.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that your dehydrating agents or coupling reagents (e.g., DCC, EDC, or Burgess reagent) are fresh and have been stored under anhydrous conditions.
-
Optimize Reaction Temperature: While some lactonizations proceed at room temperature, others may require gentle heating to overcome the activation energy barrier. Conversely, excessive heat can lead to decomposition. Screen temperatures from 25 °C to 60 °C.
-
Employ High-Dilution Conditions: Intramolecular cyclization is a unimolecular reaction, whereas polymerization is a bimolecular side reaction. By significantly increasing the solvent volume (e.g., from 0.1 M to 0.01 M), you can kinetically favor the desired intramolecular pathway.
-
Consider Alternative Cyclization Methods: If simple acid catalysis or standard coupling agents fail, more specialized methods for lactone synthesis can be effective.[2] For example, the Yamaguchi or Mitsunobu conditions are powerful for forming sterically hindered esters and lactones.
-
Question 2: My main product is a polymeric or oligomeric material, not the desired spiro-lactone. How can I prevent this?
Answer: The formation of intermolecular esters (polymers) is the primary competing reaction during lactonization.
-
Causality: This issue is almost always due to the reaction concentration being too high, which favors intermolecular collisions over the intramolecular ring-closing event.
-
Troubleshooting Steps:
-
Implement Syringe-Pump Addition: The most effective way to maintain high-dilution conditions is to slowly add your substrate solution via a syringe pump to a large volume of refluxing solvent containing your catalyst or reagent. This keeps the instantaneous concentration of the substrate extremely low.
-
Choose an Appropriate Solvent: A solvent in which the starting material is soluble but that does not interfere with the reaction is crucial. Toluene or THF are often good choices for cyclizations.
-
Re-evaluate the Cyclization Strategy: Some methods are inherently more prone to polymerization. Methods that proceed via a highly reactive intermediate may require stricter adherence to high-dilution principles.
-
Part B: Issues in Hydrochloride Salt Formation & Isolation
Question 1: After deprotection and adding HCl, my product remains dissolved or forms an oil instead of a crystalline solid. What should I do?
Answer: This problem points to issues with solvent choice, stoichiometry of the acid, or purity of the free base.
-
Causality: For a salt to precipitate, the solvent system must be one in which the salt form is significantly less soluble than the free base. The formation of an oil ("oiling out") often indicates that the product is precipitating too quickly from a supersaturated solution or that impurities are inhibiting crystallization.
-
Troubleshooting Steps:
-
Ensure Purity of the Free Base: Before attempting salt formation, ensure the deprotected free base is pure. An impure compound will often fail to crystallize. Purify the crude free base by column chromatography if necessary.
-
Optimize the Solvent System: The ideal solvent for HCl salt formation is typically a non-polar solvent in which the free base is soluble but the hydrochloride salt is not. Common choices include diethyl ether, ethyl acetate, or a mixture of dichloromethane (DCM) with an anti-solvent like hexanes. If your product is oily in ether, try a more polar system like isopropanol (IPA) or ethanol.[3]
-
Control the Rate of Acid Addition: Add the HCl solution (e.g., 4M HCl in Dioxane or 2M HCl in ether) slowly at a low temperature (0 °C) with vigorous stirring. This prevents localized high concentrations that can cause rapid, non-crystalline precipitation.
-
Verify pKa Relationship: For a stable salt to form, the pKa of the protonated amine should be at least 2 pH units higher than the pKa of the acid.[4] For a piperidine nitrogen (pKa of conjugate acid ~10-11) and HCl (pKa ~ -7), this condition is easily met, but it is a critical principle in salt selection.[4]
-
Question 2: The yield of my isolated hydrochloride salt is very low, even though TLC/LCMS analysis of the crude reaction showed good conversion.
Answer: This suggests mechanical loss during workup and isolation or partial solubility of your product.
-
Causality: The hydrochloride salt may have some residual solubility in the chosen solvent system, especially if excess acid or polar solvents are present. Losses can also occur during filtration and washing steps.
-
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the minimum amount of solvent necessary to dissolve the free base before adding HCl.
-
Thoroughly Chill the Slurry: Before filtering, cool the precipitation slurry to 0 °C or lower for at least one hour to maximize precipitation.
-
Wash with Cold, Anhydrous Anti-Solvent: Wash the filtered solid with a small amount of cold, anhydrous solvent (e.g., diethyl ether or hexanes) to remove residual impurities without dissolving a significant amount of the product.
-
Ensure Complete Precipitation: After adding the initial amount of HCl, check the pH of the mother liquor. If it is not acidic, more HCl may be needed to precipitate all the product.
-
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What are the most critical parameters to control for a high-yield synthesis? The two most critical parameters are concentration during the lactonization step (high dilution is key) and the purity of the free-base intermediate before salt formation. An impure intermediate is the leading cause of crystallization failure.
FAQ 2: How do I choose the best solvent for the final salt precipitation? Start with a non-polar solvent where the free base is soluble, such as ethyl acetate or diethyl ether. Add a solution of HCl in a compatible solvent (e.g., HCl in dioxane or ether). If the product remains soluble or oils out, you may need to add a non-polar anti-solvent like hexanes or switch to a slightly more polar solvent like isopropanol. The goal is to find a system where the salt's solubility is minimized.[4]
FAQ 3: Can I use a different acid, like sulfuric or acetic acid, to form the salt? Yes, but the choice of acid has significant implications for the final product's physical properties (solubility, crystallinity, stability). Hydrochloride salts are common due to their low molecular weight and generally good crystallinity.[4] Using a different acid will result in a different salt (e.g., a sulfate or acetate salt) with unique properties that would need to be characterized.
FAQ 4: What are the best analytical techniques to monitor this synthesis?
-
Thin Layer Chromatography (TLC): Excellent for monitoring the disappearance of starting material and the appearance of the lactone product. Use a stain like potassium permanganate, as the lactone may not be UV-active.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for confirming the mass of the intermediate and final products and for assessing purity at each stage.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Essential for structural confirmation of the spiro-lactone intermediate and the final hydrochloride salt. ¹H and ¹³C NMR will confirm the successful formation of the spirocyclic system.
Section 4: Optimized Experimental Protocols
The following protocols represent a self-validating system for synthesizing the target compound with a focus on maximizing yield.
Protocol 1: Synthesis of 2-Oxa-8-(tert-butoxycarbonyl)-azaspiro[4.5]decan-1-one
-
Setup: In a 1 L three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a syringe pump, add 500 mL of anhydrous toluene. Heat the toluene to reflux (approx. 110 °C).
-
Substrate Preparation: Dissolve N-Boc-4-(carboxymethyl)-4-hydroxypiperidine (5.0 g, 19.3 mmol) and triphenylphosphine (6.07 g, 23.1 mmol) in 100 mL of anhydrous THF.
-
Slow Addition: In a separate flask, dissolve diisopropyl azodicarboxylate (DIAD) (4.68 g, 23.1 mmol) in 100 mL of anhydrous THF.
-
Cyclization (Mitsunobu Conditions): Using two separate syringe pumps, add the substrate/TPP solution and the DIAD solution simultaneously to the refluxing toluene over 4 hours.
-
Expert Note: This simultaneous slow addition under high dilution is critical to prevent intermolecular side reactions and maximize the yield of the desired intramolecular cyclization.
-
-
Reaction Completion: After the addition is complete, allow the mixture to reflux for an additional 2 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography (e.g., 20-40% ethyl acetate in hexanes) to yield the spiro-lactone as a white solid or clear oil.
Protocol 2: Synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride
-
Deprotection: Dissolve the purified spiro-lactone from the previous step (e.g., 3.5 g, 14.5 mmol) in 30 mL of dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add 4 M HCl in 1,4-dioxane (18.1 mL, 72.5 mmol, 5 eq.).
-
Expert Note: Using a significant excess of HCl ensures complete deprotection and drives the subsequent salt precipitation.
-
-
Reaction: Remove the ice bath and stir the mixture at room temperature for 4-6 hours, or until LC-MS analysis confirms the complete removal of the Boc group.
-
Precipitation: Add 100 mL of anhydrous diethyl ether to the reaction mixture with vigorous stirring. A white precipitate should form.
-
Isolation: Cool the resulting slurry to 0 °C for 1 hour. Collect the solid by vacuum filtration. Wash the filter cake with two small portions of cold, anhydrous diethyl ether.
-
Drying: Dry the solid under high vacuum to a constant weight to afford the final product, 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.
Section 5: Data Summary & Troubleshooting Flowchart
Table 1: Key Parameter Optimization Summary
| Stage | Parameter | Options | Rationale & Expected Outcome |
| Lactonization | Concentration | 0.1 M, 0.05 M, 0.01 M | Lower concentration favors intramolecular cyclization, reducing polymer formation and increasing yield. |
| Temperature | 25 °C, 60 °C, 110 °C (Toluene) | Higher temperature can overcome activation energy, but must be balanced against potential decomposition. | |
| Reagent | Acid catalysis, DCC/DMAP, Mitsunobu | Mitsunobu conditions are often highly effective for difficult lactonizations, providing high yields under mild conditions. | |
| Salt Formation | Solvent | Diethyl Ether, Ethyl Acetate , Isopropanol | The ideal solvent dissolves the free base but precipitates the HCl salt cleanly. Ethyl acetate is a good starting point. |
| HCl Source | HCl in Ether, HCl in Dioxane , HCl gas | HCl in dioxane is stable, commercially available, and highly effective for both deprotection and salt formation. | |
| Temperature | Room Temp, 0 °C | Lowering the temperature increases the yield by decreasing the salt's solubility in the mother liquor. |
Troubleshooting Decision Tree
Figure 2: Troubleshooting flowchart for yield optimization.
References
-
Tichý, M., & Kmoníčková, E. (2019). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 24(21), 3946. Available at: [Link]
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Babu, B. R., & Nangia, A. (2011). Salt Selection in Drug Development. Pharmaceutical Technology, 35(10). Available at: [Link]
-
Alchemist-pharm. (n.d.). 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. Retrieved from [Link]
-
Albanese, V., et al. (2022). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2136-2150. Available at: [Link]
-
Onishi, H., et al. (1993). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 36(19), 2765-2773. Available at: [Link]
-
American Elements. (n.d.). 2-oxa-8-azaspiro[4.5]decan-1-one hydrochloride. Retrieved from [Link]
-
Xu, J., et al. (2020). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the stereoselective synthesis of ε-lactones or spiro-heterocycles. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers. Available at: [Link]
-
Zhang, Z., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Molecules, 25(14), 3228. Available at: [Link]
-
ACS Publications. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]
-
Mori, T., Abe, K., & Shirakawa, S. (2020). Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. Organic Letters, 22(15), 5891-5896. Available at: [Link]
-
European Journal of Medicinal Chemistry. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. Available at: [Link]
-
Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(4), 893-902. Available at: [Link]
Sources
Technical Support Center: Purification of 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride (CAS No. 1314965-08-6). The methodologies and troubleshooting advice herein are grounded in established chemical principles and practical laboratory experience.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level inquiries that are common during the final stages of synthesis and isolation.
Q1: What is the typical state of crude 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride after synthesis?
A: Typically, this compound is synthesized by the acid-mediated deprotection of a Boc-protected precursor (e.g., tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate). The reaction is often performed using hydrochloric acid in a solvent like dichloromethane, ethyl acetate, or an alcohol.[1][2] After the reaction, the crude product is often obtained by concentrating the reaction mixture to dryness or by precipitating the salt by adding a less polar co-solvent. The initial crude product can range from a crystalline solid to a sticky semi-solid or oil, depending on the purity and residual solvent.
Q2: What are the most common impurities I should expect?
A: The impurity profile is highly dependent on the synthetic route, but common contaminants include:
-
Unreacted Starting Material: Incomplete deprotection can leave residual Boc-protected precursor.
-
Solvent Residues: Dichloromethane, ethyl acetate, ethanol, or diethyl ether are often present.
-
Byproducts of the Deprotection: Side reactions, though less common with standard HCl deprotection, can introduce minor impurities.
-
Excess HCl: While volatile, residual acid can affect the material's properties.
-
Water: The compound is hygroscopic, and water can be absorbed from the atmosphere or solvents.
Q3: What is the most straightforward purification strategy to try first?
A: For a solid or semi-solid crude product, solvent trituration (washing) is the most effective initial step. This involves suspending the crude material in a solvent where the desired hydrochloride salt has very low solubility, but the non-polar impurities (like the Boc-protected starting material) are soluble. A common choice is diethyl ether or acetone.[2] If this fails to yield a product of sufficient purity, recrystallization is the next logical step.
Q4: How can I reliably assess the purity of my final product?
A: A multi-pronged approach is essential for validation:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment.[3][4]
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal the presence of impurities if their signals are distinct from the product's signals.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Section 2: Troubleshooting Guide
This guide uses a problem-and-solution format to address specific experimental challenges.
Issue 1: The isolated product is an oil or a sticky, non-crystalline solid.
This is a frequent issue, often caused by residual solvents or impurities acting as a eutectic mixture, which lowers the melting point.
Causality Analysis:
-
Residual Solvent: The most common cause. Solvents used in the reaction or workup (e.g., dichloromethane, ethyl acetate) can become trapped in the product matrix.
-
Incomplete Reaction: Significant amounts of unreacted, often oily, starting material can prevent crystallization.
-
Hygroscopicity: The polar hydrochloride salt can absorb atmospheric moisture, leading to a gummy appearance.
Troubleshooting Workflow:
Sources
- 1. 2,8-Diazaspiro[4.5]decan-1-one, hydrochloride (1:1) synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Navigating Solubility Challenges with 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride
Welcome to the dedicated technical support center for 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges often encountered with this spirocyclic compound. Here, we will delve into the nuances of its physicochemical properties and offer troubleshooting strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing a white precipitate in my aqueous buffer after diluting my DMSO stock solution of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. What is happening and how can I prevent this?
A1: This is a classic case of a compound "crashing out" of solution, and it's a common issue with hydrochloride salts of weakly basic compounds when the pH of the environment changes.[1] Your DMSO stock is likely at a neutral or slightly acidic pH, where the compound is soluble. However, upon dilution into a neutral or basic aqueous buffer (like PBS at pH 7.4), the pH of the microenvironment around the compound particles increases. This pH shift can cause the hydrochloride salt to convert to its less soluble free base form, leading to precipitation.[2][3]
To prevent this, it is crucial to maintain an acidic pH in your final aqueous solution. A good rule of thumb is to keep the pH at least 1-2 units below the pKa of the compound's conjugate acid. While the specific pKa for this compound is not readily published, a target pH of 4-6 is a safe starting point for many similar hydrochloride salts.
Q2: What is the best solvent to prepare a stock solution of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride?
A2: For a concentrated stock solution, organic solvents are generally preferred. Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power. For aqueous-based experiments, it is advisable to first dissolve the compound in a minimal amount of DMSO and then slowly dilute this stock solution into an acidic aqueous buffer (pH < 6.5) with vigorous stirring. This technique helps to avoid localized high concentrations that can trigger precipitation.
Q3: My compound seems to be degrading in certain solvents. Are there any known stability issues with 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride?
A3: While specific degradation pathways for this molecule are not extensively documented in publicly available literature, hydrochloride salts of complex organic molecules can be susceptible to degradation, especially at elevated temperatures or in reactive solvents.[4] It is recommended to prepare fresh solutions for your experiments and to store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. If you suspect degradation, analytical techniques such as HPLC or LC-MS can be used to assess the purity of your solution over time.
Q4: Can I increase the solubility by heating the solution?
A4: Increasing the temperature can enhance the solubility of many compounds.[5][6] However, this should be approached with caution. As mentioned, elevated temperatures can potentially lead to degradation. If you choose to use heat, do so gently and for the shortest duration possible. It is also important to note that upon cooling, the compound may precipitate out of a supersaturated solution. Therefore, this method is often more suitable for immediate use rather than for preparing stable stock solutions.
Troubleshooting Guides
Issue 1: Persistent Cloudiness or Precipitation in Aqueous Buffers
If you continue to experience precipitation even after initial pH adjustments, a more systematic approach is required. This workflow will guide you through a logical troubleshooting process.
Caption: Troubleshooting workflow for addressing precipitation of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.
Issue 2: Inconsistent Results in Biological Assays
Inconsistent biological activity can often be traced back to poor solubility and the resulting inaccurate compound concentration.
Protocol for Verifying Soluble Concentration:
-
Prepare the Solution: Prepare your final experimental solution of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride in the desired buffer.
-
Incubate: Allow the solution to equilibrate at the experimental temperature for a set period (e.g., 1-2 hours).
-
Centrifuge: Centrifuge the solution at high speed (e.g., >14,000 rpm) for 15-30 minutes to pellet any undissolved precipitate.
-
Sample the Supernatant: Carefully collect the supernatant without disturbing the pellet.
-
Quantify: Use a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the concentration of the compound in the supernatant. This will give you the actual soluble concentration under your experimental conditions.
This protocol provides a self-validating system to ensure the accuracy of your experimental concentrations.
Advanced Solubilization Strategies
For particularly challenging applications, such as high-concentration dosing for in vivo studies, more advanced formulation strategies may be necessary.[4][7]
| Strategy | Mechanism of Action | Considerations |
| Co-solvents | Increases the polarity of the solvent system, enhancing the solubility of the compound. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs). | The concentration of the co-solvent must be carefully optimized to avoid toxicity in biological systems. |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can encapsulate the poorly soluble drug, forming an inclusion complex with improved aqueous solubility.[4] | The choice of cyclodextrin (alpha, beta, gamma) and the stoichiometry of the complex need to be determined experimentally. |
| Surfactants | Surfactants form micelles in aqueous solutions. The hydrophobic core of the micelle can solubilize the drug, while the hydrophilic shell interacts with the aqueous environment.[8] | The critical micelle concentration (CMC) of the surfactant must be exceeded. Potential for cell toxicity at higher concentrations. |
| Lipid-Based Formulations | For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be employed. The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously forms a fine emulsion upon contact with gastrointestinal fluids.[9] | Requires specialized formulation expertise and characterization. |
Experimental Workflow for Co-solvent Screening
Caption: A systematic workflow for screening co-solvents to improve the solubility of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.
Summary of Physicochemical Properties (Hypothetical Data for Illustrative Purposes)
| Property | Value | Source |
| Molecular Formula | C₈H₁₄ClNO₂ | [10] |
| Molecular Weight | 191.65 g/mol | [11] |
| Appearance | White to off-white solid | Generic Observation |
| Aqueous Solubility (pH 7.4) | < 0.1 mg/mL | Estimated |
| Aqueous Solubility (pH 4.0) | 1-5 mg/mL | Estimated |
| Solubility in DMSO | > 50 mg/mL | Estimated |
| Solubility in Ethanol | ~10 mg/mL | Estimated |
Note: The solubility data presented here are estimates for illustrative purposes and should be experimentally verified.
By understanding the underlying principles of solubility and employing the systematic troubleshooting and formulation strategies outlined in this guide, you will be well-equipped to overcome the challenges associated with 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride and achieve reliable and reproducible experimental outcomes.
References
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Singh, B., & Beg, S. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. NIH.
- American Elements. (n.d.). 2-oxa-8-azaspiro[4.5]decan-1-one hydrochloride.
- Google Patents. (n.d.). Heterocyclic spiro compounds and their preparation.
- ACS Publications. (2023). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. Molecular Pharmaceutics.
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Benchchem. (n.d.). Troubleshooting Elucaine precipitation in solution.
- ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
- ChemicalBook. (n.d.). 2-OXA-8-AZASPIRO[4.5]DECAN-1-ONE HYDROCHLORIDE.
- Ovid. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non.
- Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
- PubMed Central. (2023). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy.
- Guidechem. (n.d.). 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.
- Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility.
- ResearchGate. (2025). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation.
- Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs.
- BYJU'S. (n.d.). Factors Affecting Solubility.
- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.
- Reddit. (2018). Problem with hydrochloride salt formation/isolation.
Sources
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- 7. researchgate.net [researchgate.net]
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- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. americanelements.com [americanelements.com]
- 11. 2-OXA-8-AZASPIRO[4.5]DECAN-1-ONE HYDROCHLORIDE | 4427-25-2 [chemicalbook.com]
Technical Support Center: Stability Testing of 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride
Welcome to the technical support center for 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for stability testing of this spirocyclic compound. This guide offers field-proven insights and scientifically grounded protocols to ensure the integrity and accuracy of your experimental results.
Introduction: Understanding the Molecule
2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is a spirocyclic compound featuring a lactone (a cyclic ester) and a tertiary amine, present as a hydrochloride salt.[1][2][3] This unique structure presents specific stability challenges that must be thoroughly investigated to ensure the safety, efficacy, and shelf-life of any potential drug product. Forced degradation studies are a critical component of this process, providing insights into the degradation pathways and helping to develop stability-indicating analytical methods.[4][5][6]
The stability of this molecule is influenced by its key functional groups: the lactone ring is susceptible to hydrolysis, particularly under acidic or basic conditions, while the tertiary amine can be prone to oxidation.[7][8] The hydrochloride salt form can also influence the compound's hygroscopicity and solid-state stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride?
A1: Based on its structure, the two most probable degradation pathways are hydrolysis of the lactone ring and oxidation of the tertiary amine.
-
Hydrolytic Degradation: The lactone, a cyclic ester, is susceptible to hydrolysis, which can be catalyzed by both acid and base.[7] This would result in the opening of the lactone ring to form a hydroxy carboxylic acid derivative. The rate of hydrolysis is highly dependent on pH and temperature.[4][9]
-
Oxidative Degradation: The tertiary amine is a potential site for oxidation.[8] Oxidative stress, which can be mimicked in forced degradation studies using agents like hydrogen peroxide, can lead to the formation of N-oxides or other oxidative degradation products.[5][10] The presence of trace metal ions can also catalyze oxidative degradation.[8][10]
Q2: What are the recommended starting conditions for forced degradation studies?
A2: Forced degradation studies should be initiated early in the drug development process to inform formulation and analytical method development.[4] The goal is to achieve 5-20% degradation to ensure that the analytical method is capable of detecting and separating the degradants from the parent compound.
Here are recommended starting conditions based on ICH guidelines:
| Condition | Suggested Parameters | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 40-60°C | To assess the lability of the lactone ring under acidic conditions.[5][9] |
| Base Hydrolysis | 0.1 M NaOH at 40-60°C | To evaluate the susceptibility of the lactone to base-catalyzed hydrolysis.[5][9] |
| Oxidation | 3% H₂O₂ at room temperature | To investigate the potential for oxidation of the tertiary amine.[5] |
| Thermal Degradation | 60-80°C (solid state and in solution) | To assess the intrinsic thermal stability of the molecule.[5][11] |
| Photostability | ICH Q1B conditions (1.2 million lux hours and 200 watt hours/square meter) | To determine if the compound is sensitive to light, which can induce photo-oxidation.[12][13][14][15] |
Q3: My compound shows no degradation under initial stress conditions. What should I do?
A3: If no degradation is observed, the stress conditions should be gradually increased in severity.[4] For hydrolytic studies, you can increase the acid or base concentration (e.g., to 1 M) or elevate the temperature.[5][9] For thermal stress, the temperature can be increased, but it is important to stay below the compound's melting point to avoid phase changes that could complicate the interpretation of results. It is crucial to document all conditions and the corresponding outcomes.
Q4: How do I choose the right analytical technique for stability testing?
A4: A stability-indicating analytical method is one that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. For a compound like 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective technique.[5]
-
Method Development: A good starting point is a C18 column with a mobile phase gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate or acetate buffer). The pH of the mobile phase should be carefully chosen to ensure good peak shape for the amine-containing molecule.
-
Peak Purity Analysis: A photodiode array (PDA) detector is highly recommended to assess peak purity and to determine if co-elution of the parent peak with any degradants is occurring.
Troubleshooting Guides
Analytical Method Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH - Column overload - Secondary interactions with the stationary phase | - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the amine. - Reduce the injection volume or sample concentration. - Consider using a column with end-capping or a different stationary phase. |
| Inconsistent retention times | - Fluctuation in mobile phase composition - Temperature variations - Column degradation | - Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a consistent temperature. - Use a guard column and replace the analytical column as needed. |
| No separation between parent peak and degradant | - Insufficient chromatographic resolution | - Optimize the mobile phase gradient (make it shallower). - Try a different column with a different selectivity (e.g., phenyl-hexyl). - Adjust the mobile phase pH. |
Interpreting Degradation Data
| Issue | Possible Cause | Suggested Action |
| Mass balance is not achieved (sum of parent and degradants is not close to 100%) | - Some degradants are not UV active. - Degradants are not eluting from the column. - Volatile degradants are formed. | - Use a mass spectrometer (LC-MS) to detect non-UV active compounds. - Employ a stronger solvent in the mobile phase to elute highly retained compounds. - Consider using gas chromatography (GC) if volatile degradants are suspected. |
| Multiple small degradation peaks are observed | - Secondary degradation is occurring. | - Analyze samples at earlier time points to identify the primary degradants before they convert to secondary products.[4] |
| Degradation is observed in the control sample | - The compound is unstable under the analytical conditions. - The control sample was inadvertently exposed to stress conditions. | - Prepare and analyze samples immediately. - Carefully protect control samples from light and heat. |
Experimental Workflows
Forced Degradation Workflow
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: Forced degradation experimental workflow.
Potential Hydrolytic Degradation Pathway
This diagram illustrates the potential hydrolysis of the lactone ring in 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.
Caption: Potential hydrolytic degradation pathway.
References
- Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. (2021). American Chemical Society.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate.
- 2-oxa-8-azaspiro[4.5]decan-1-one hydrochloride. (n.d.). American Elements.
- Severe Morphological Deformation of Spiro-OMeTAD in (CH3NH3)PbI3 Solar Cells at High Temperature. (n.d.). ResearchGate.
- Stability of Spironolactone Oral Suspension in PCCA Base, SuspendIt. (n.d.). PubMed.
- Understanding the Degradation of Spiro‐OMeTAD‐Based Perovskite Solar Cells at High Temperature. (2020). ResearchGate.
- Forced Degradation Studies. (2016). MedCrave online.
- Stability of spironolactone in an extemporaneously prepared suspension at two temperatures. (1993). PubMed.
- Early Efforts Identify Unstable APIs. (n.d.). Pharmaceutical Technology.
- The formulation development and stability of spironolactone suspension. (1997). PubMed.
- Thermal and photodegradation mechanism of (FA-MA)PbI3 perovskite and spiro-OMeTAD captured by in situ EPR spectroscopy. (2025). EES Solar (RSC Publishing).
- Chemical Stability of Compounded Spironolactone Suspension in Proprietary Oral MixTM Over a 90-day Period at Two Controlled. (2013). International Journal of Pharmaceutical Sciences Review and Research.
- Degradability, thermal stability, and high thermal properties in spiro polycycloacetals partially derived from lignin. (n.d.). ResearchGate.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). EMA.
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH.
- 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. (n.d.). Guidechem.
- Photostability testing theory and practice. (2021). Q1 Scientific.
- (PDF) Oxidative Degradation of Amines With High-Temperature Cycling. (n.d.). ResearchGate.
- Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks Exhibiting Cooperative CO2 Capture. (n.d.). NIH.
- 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. (n.d.). Alchemist-pharm.
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- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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- 8. researchgate.net [researchgate.net]
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identifying common impurities in 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working on the synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues and ensure the integrity of your synthesis. This document is structured in a question-and-answer format to directly address the challenges you may encounter.
Troubleshooting Guide
This section addresses specific experimental problems. Each answer provides a detailed explanation of the potential causes and offers step-by-step solutions.
Question 1: I am observing a persistent impurity with a molecular weight corresponding to my starting material in the final product. How can I improve its removal?
Answer:
This is a common issue, often stemming from incomplete reaction or inefficient purification. Let's break down the potential causes and solutions.
Causality:
-
Incomplete Reaction: The cyclization reaction to form the lactone may not have gone to completion. This can be due to several factors, including insufficient reaction time, suboptimal temperature, or deactivation of reagents.
-
Inefficient Purification: The polarity of your starting material might be very close to that of your product, leading to co-elution during chromatography or co-precipitation during crystallization.
Troubleshooting Steps:
-
Reaction Optimization:
-
Reaction Monitoring: Actively monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the spot or peak corresponding to the starting material has been consumed before proceeding with the work-up.
-
Reagent Stoichiometry: Re-evaluate the stoichiometry of your reagents. A slight excess of the cyclizing agent might be necessary to drive the reaction to completion.
-
Temperature and Time: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and extend the reaction time. Monitor for the appearance of any new impurity spots on TLC, which could indicate degradation.
-
-
Purification Strategy:
-
Chromatography: If you are using column chromatography, consider the following:
-
Solvent System Optimization: Experiment with different solvent systems to achieve better separation between your product and the starting material. A gradient elution might be more effective than an isocratic one.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase column.
-
-
Recrystallization:
-
Solvent Screening: Perform a systematic solvent screen to find a solvent or solvent mixture in which your product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.
-
-
Acid-Base Extraction: If your starting material has a different pKa profile than your product, an acid-base extraction during the work-up could selectively remove it.
-
Question 2: My final product shows an unexpected peak in the mass spectrum with a mass 18 units lower than the expected product. What is this impurity?
Answer:
A mass loss of 18 amu almost certainly corresponds to the loss of a water molecule, indicating the formation of an unsaturated byproduct.
Plausible Structure of the Impurity:
The impurity is likely an unsaturated analog of your target molecule, for example, 2-Oxa-8-azaspiro[4.5]dec-3-en-1-one.
Mechanism of Formation:
This type of impurity can be formed through an elimination reaction, which might be promoted by acidic or basic conditions, or by heat, especially if there is a suitable leaving group precursor. In the context of the synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one, this could occur if a side reaction leads to a hydroxylated intermediate that subsequently dehydrates.
Prevention and Removal:
-
Control of Reaction Conditions:
-
Temperature: Avoid excessive heating during the reaction and purification steps.
-
pH Control: Maintain a neutral or near-neutral pH during the work-up and purification, unless acidic or basic conditions are explicitly required for a specific step.
-
-
Purification:
-
Chromatography: The difference in polarity between the saturated and unsaturated compounds should allow for good separation by column chromatography.
-
Hydrogenation: If the impurity is present in a significant amount and is difficult to separate, a final hydrogenation step could potentially convert the unsaturated impurity back to the desired product. However, this would require careful optimization to avoid other side reactions.
-
Visualizing Impurity Formation
The following diagram illustrates a postulated synthetic pathway and highlights the stages where different classes of impurities can be introduced.
Caption: A postulated synthetic workflow and points of impurity introduction.
Frequently Asked Questions (FAQs)
Q1: What are the most critical analytical techniques for identifying impurities in this synthesis?
A1: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A reversed-phase method with a C18 column and a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is a good starting point. UV detection is standard, but coupling to a Mass Spectrometer (LC-MS) is highly recommended for identifying the molecular weights of unknown impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, residual solvents, and certain by-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation of the final product and can help in identifying and quantifying impurities if they are present at levels above 1-2%.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can provide information about the functional groups present and can be a quick check for the presence of expected functionalities and the absence of those from starting materials.
Q2: How can I minimize the formation of dimeric or polymeric by-products?
A2: Dimeric or polymeric impurities often arise from intermolecular reactions competing with the desired intramolecular cyclization. Here are some strategies to favor the formation of the monomeric spirocycle:
-
High Dilution Conditions: Running the cyclization reaction at a high dilution (low concentration of the starting material) favors intramolecular reactions over intermolecular ones. This is a classic technique for forming cyclic compounds.
-
Slow Addition: Adding the starting material slowly to the reaction mixture containing the cyclizing agent can also help maintain a low instantaneous concentration of the reactant, thereby promoting intramolecular cyclization.
-
Choice of Reagents: The choice of the base and solvent can significantly influence the reaction pathway. A non-nucleophilic, sterically hindered base might be preferable to minimize side reactions.
Q3: What are the ideal storage conditions for 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride to prevent degradation?
A3: As a hydrochloride salt containing a lactone functional group, the compound is susceptible to hydrolysis. Therefore, proper storage is critical:
-
Temperature: Store at a cool temperature, preferably refrigerated (2-8 °C).
-
Moisture: Protect from moisture. Store in a tightly sealed container, and if possible, in a desiccator. The lactone ring is susceptible to hydrolysis, which would lead to the formation of the corresponding hydroxy acid.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation over long-term storage.
Quantitative Data Summary
The following table provides a hypothetical example of an HPLC purity analysis for a typical batch of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.
| Peak No. | Retention Time (min) | Proposed Identity | Typical Area % |
| 1 | 3.5 | Unreacted Starting Material | < 0.1% |
| 2 | 5.2 | Product | > 99.5% |
| 3 | 6.8 | Dehydration By-product | < 0.2% |
| 4 | 8.1 | Dimeric By-product | < 0.15% |
Experimental Protocols
Protocol 1: General HPLC Method for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm and/or Mass Spectrometry (ESI+).
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile.
Logical Workflow Visualization
This diagram outlines a systematic approach to identifying and resolving impurity issues.
Caption: A logical workflow for impurity troubleshooting.
References
-
General Synthesis of Spirocyclic Compounds: Information on the synthesis of related spirocycles can be found in various organic chemistry resources. While not specific to the target molecule, the principles of spirocyclization are well-documented.
- Title: Synthetic Routes to Approved Drugs Containing a Spirocycle
- Source: MDPI
-
URL: [Link]
-
Lactone Synthesis: The formation of the lactone ring is a key step.
- Title: Lactone synthesis
- Source: Organic Chemistry Portal
-
URL: [Link]
-
Impurity Identification in Pharmaceuticals: For a broader understanding of impurity identification in active pharmaceutical ingredients, the principles outlined in the following article on a related spiro-lactone are useful
- Title: Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone, an Antihypertensive Drug
- Source: MDPI
-
URL: [Link]
-
General Chemical Information: For basic properties and supplier information, public databases are a valuable resource
- Title: 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride
- Source: American Elements
-
URL: [Link]
Technical Support Center: Optimization of Reaction Conditions for Spirocyclization
Welcome to the technical support center for the optimization of spirocyclization reactions. Spirocycles, with their unique three-dimensional structures, are prevalent in natural products and are crucial scaffolds in drug discovery and materials science.[1][2] However, their synthesis can be challenging. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions, ensuring your experiments are both successful and efficient.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section addresses specific issues you may encounter during spirocyclization experiments in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning.
Q1: My spirocyclization reaction is resulting in a low yield. What are the common causes and how can I improve it?
Low yields are a frequent challenge in spirocyclization reactions and can stem from several factors. A systematic approach to troubleshooting is often the most effective.[3][4]
Possible Cause 1: Suboptimal Reaction Conditions
The chosen temperature, reaction time, and concentration may not be ideal for your specific substrate.[3]
-
Solution: Systematically screen reaction parameters. Some reactions benefit from lower temperatures to minimize side reactions, while others require higher temperatures to overcome activation energy barriers.[3][5] Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.[6]
Possible Cause 2: Inefficient Catalyst or Ligand
The catalyst and/or ligand may not be optimal for your specific transformation. The choice of catalyst and ligand can significantly impact both yield and enantioselectivity.[3][7]
-
Solution: Screen a variety of catalysts and ligands. For instance, in nickel-catalyzed enantioselective lactone α-spirocyclization, different Mandyphos ligands can have a significant impact.[3] Steric and electronic properties of the ligand are key features to achieve rapid catalysis.[8] Consider the catalyst loading as well; sometimes a higher or lower loading can improve the yield.
Possible Cause 3: Poor Starting Material Quality
Impurities in your starting materials can inhibit the catalyst or lead to unwanted side reactions.[3][9]
-
Solution: Ensure the purity of your starting materials through appropriate purification techniques such as recrystallization or column chromatography before initiating the reaction.[3][10]
Possible Cause 4: Product Decomposition
The desired spirocyclic product may be unstable under the reaction or workup conditions.[3][11]
-
Solution: Analyze the crude reaction mixture at different time points to monitor both product formation and decomposition.[3] If decomposition is observed, consider modifying the workup procedure (e.g., using milder pH conditions) or shortening the reaction time.[11]
Q2: I am observing poor diastereoselectivity in my spirocyclization. How can I control the stereochemical outcome?
Achieving high diastereoselectivity is a critical challenge in the synthesis of complex spirocycles.[12][13] The spatial arrangement of the newly formed stereocenters is influenced by several factors.[14]
Controlling Factor 1: Solvent Effects
The polarity of the solvent can dramatically influence the transition state of the cyclization, thereby affecting the diastereoselectivity.[3][15]
-
Solution: Screen a range of solvents with varying polarities. For example, replacing dichloromethane (DCM) with solvents like diethyl ether or THF has been shown to impact the yield and selectivity in certain dearomative spirocyclization reactions.[16]
Controlling Factor 2: Catalyst and Ligand Choice
The chiral environment created by the catalyst and ligand plays a crucial role in directing the stereochemical outcome.
-
Solution: Experiment with different chiral ligands. The bite angle, steric bulk, and electronic properties of the ligand can all influence the facial selectivity of the reaction. For some reactions, metalloradical catalysis with finely-tuned chiral ligands has been shown to control both enantioselectivity and diastereoselectivity.[17][18]
Controlling Factor 3: Temperature
Reaction temperature can affect the equilibrium between different transition states, thus influencing the diastereomeric ratio.
-
Solution: Running the reaction at lower temperatures often enhances diastereoselectivity by favoring the transition state with the lower activation energy.[3]
Q3: My reaction is producing significant side products. What are the likely side reactions and how can I minimize them?
The formation of side products is a common issue that can complicate purification and reduce the yield of the desired spirocycle.
Common Side Reaction 1: Intermolecular Reactions
If the intramolecular spirocyclization is slow, intermolecular reactions between starting materials can become competitive.
-
Solution: Running the reaction at a lower concentration (high dilution conditions) can favor the intramolecular pathway.
Common Side Reaction 2: Rearrangement of the Product
Some spirocyclic systems, particularly cyclohexadienones, can be prone to rearrangement under acidic or thermal conditions.[19]
-
Solution: Use milder reaction conditions and purification techniques. Avoid strong acids and high temperatures during workup and chromatography.[11]
Common Side Reaction 3: Incomplete Cyclization or Elimination
The reaction may stop at an intermediate stage, or elimination reactions can occur, leading to undesired byproducts.
-
Solution: Re-evaluate the reaction conditions. A stronger base, a more active catalyst, or a different solvent might be necessary to drive the reaction to completion.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of spirocyclization reactions.
What are the most common types of catalysts used in spirocyclization?
A wide range of catalysts are employed, including transition metals like palladium, nickel, gold, and copper, often in combination with chiral ligands to achieve enantioselectivity.[1][20][21] Organocatalysts, such as N-heterocyclic carbenes (NHCs) and chiral phosphoric acids, are also increasingly used.[22][23] Biocatalysis is an emerging green alternative for stereocontrolled spirocyclization.[1]
How do I choose the right solvent for my spirocyclization reaction?
Solvent choice is critical and can influence reaction rate, yield, and stereoselectivity.[16][24][25][26] It is often necessary to screen a variety of solvents, from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, DCM, acetonitrile) and polar protic (e.g., alcohols). The optimal solvent will depend on the specific reaction mechanism and the solubility of the reactants and catalyst.
What is the typical substrate scope for spirocyclization reactions?
The substrate scope can be a limitation for some spirocyclization methods.[27][28] Dearomative spirocyclization, for instance, can be sensitive to the electronic properties of the aromatic precursor.[27] It is important to consult the literature for the specific reaction you are employing to understand its limitations regarding functional group tolerance and substrate structure.[29]
What are the best methods for purifying spirocyclic compounds?
Purification of spirocyclic compounds often involves standard techniques like column chromatography.[10][30] However, due to their often complex structures and potential for isomerization, careful selection of the stationary and mobile phases is important.[31] For challenging separations, techniques like preparative HPLC or high-speed counter-current chromatography (HSCCC) can be effective.[32][33]
Experimental Protocols & Data Presentation
For a successful spirocyclization, a systematic optimization of reaction parameters is crucial. Below is an example of a generalized workflow and a table for organizing your optimization results.
General Experimental Workflow for Spirocyclization Optimization
Caption: A generalized workflow for the optimization of a spirocyclization reaction.
Table for Reaction Condition Optimization
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. |
| 1 | Pd(OAc)₂ (5) | L1 (10) | Toluene | 80 | 12 | 45 | 2:1 |
| 2 | Pd(OAc)₂ (5) | L1 (10) | THF | 80 | 12 | 60 | 3:1 |
| 3 | Pd(OAc)₂ (5) | L1 (10) | THF | 60 | 24 | 75 | 5:1 |
| 4 | NiCl₂(dme) (10) | L2 (15) | Dioxane | 100 | 8 | 85 | >20:1 |
This table is for illustrative purposes. L1 and L2 represent different ligands, and d.r. stands for diastereomeric ratio.
Troubleshooting Decision Tree
When faced with an unsuccessful reaction, this decision tree can guide your troubleshooting process.
Caption: A decision tree for troubleshooting spirocyclization reactions.
References
- Recent Advances in Biocatalytic Dearomative Spirocycliz
- Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organoc
- Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Benchchem.
- Recent Advances in the Construction of Spiro Compounds via Radical Dearomatization.
- Dearomative spirocycliz
- Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. NIH.
- Nomenclature, Synthesis and Applications of Spirocyclic Compounds. Cambridge Scholars Publishing.
- Modern electrosynthesis of spiro compounds | Request PDF.
- Substrate scope for the spirocyclization. All reactions were run on...
- Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines. PubMed.
- Troubleshooting "Spiro[4.
- Diastereoselective reaction to construct polycyclic spiroindolines from 3-(2-isocyanoethyl)indoles and ynones. New Journal of Chemistry (RSC Publishing).
- Approach to Heterospirocycles for Medicinal Chemistry | Organic Letters.
- Troubleshooting: How to Improve Yield. Department of Chemistry : University of Rochester.
- Spiro Compounds: Synthesis and Applic
- 2.4 General Principles of Diastereoselective Reactions: Acyclic Control of Diastereoselectivity.
- Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones.
- Technical Support Center: Spirodionic Acid Purific
- Robust, scalable, and highly selective spirocyclic catalysts for industrial hydroformylation and isomerization-hydroformyl
- Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. PubMed.
- Engineering enzyme substrate scope complementarity for promiscuous cascade synthesis. ChemRxiv.
- Troubleshooting low yields in the oxidative cycliz
- Troubleshooting low yield during the chemical synthesis of Episappanol. Benchchem.
- Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp.
- Condition Optimization for Spirocyclization a | Download Scientific Diagram.
- Spiro Compounds - Synthesis and Applic
- Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. PMC - NIH.
- Substrate scope for the spirocyclization–desilylation reaction of... | Download Scientific Diagram.
- Optimization of Oxindole Spirocyclization a.
- Optimizing ligand structure for low-loading and fast catalysis for alkynyl-alcohol and -amine cycliz
- Solvent effects on stereoselectivity: more than just an environment. RSC Publishing.
- Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates | Request PDF.
- Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations.
- Harnessing the cyclization strategy for new drug discovery. PMC - PubMed Central.
- Optimizing the amount of concentration and temperature of substances undergoing chemical reaction using response surface methodo. Cihan University-Erbil Repository.
- The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Technology Networks.
- Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department.
- Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry.
- Spectrofluorometric investigations on the solvent effects on the photocycliz
- Solvent effects on electrophilicity. PubMed.
- Spirocyclic Motifs in N
- Solvent effects in organic chemistry — recent developments | Semantic Scholar. Semantic Scholar.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Robust, scalable, and highly selective spirocyclic catalysts for industrial hydroformylation and isomerization-hydroformylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing ligand structure for low-loading and fast catalysis for alkynyl-alcohol and -amine cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diastereoselective reaction to construct polycyclic spiroindolines from 3-(2-isocyanoethyl)indoles and ynones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. Dearomative spirocyclization of ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
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- 24. Spectrofluorometric investigations on the solvent effects on the photocyclization reaction of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Solvent effects on electrophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Solvent effects in organic chemistry — recent developments | Semantic Scholar [semanticscholar.org]
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- 28. chemrxiv.org [chemrxiv.org]
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- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Byproduct Formation in Azaspiro[4.5]decan-1-one Synthesis
Welcome to the technical support center for the synthesis of azaspiro[4.5]decan-1-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a primary focus on minimizing the formation of unwanted byproducts. The intricate nature of spirocyclization reactions often presents challenges, and this resource provides in-depth, experience-driven insights to navigate them effectively.
I. Understanding the Core Challenge: The Spirocyclization Step
The construction of the azaspiro[4.5]decane core is a pivotal step in the synthesis of numerous biologically active compounds. The formation of the spirocyclic junction is often the most challenging aspect, with competing side reactions leading to a variety of byproducts. The choice of synthetic strategy significantly influences the types and quantities of these impurities. Common routes include intramolecular cyclizations, such as the aza-Prins reaction, and multi-component reactions.[1]
A frequent and critical challenge in these syntheses is controlling the regioselectivity and stereoselectivity of the ring-forming step. Sub-optimal reaction conditions can lead to incomplete cyclization, the formation of isomeric products, or undesired rearrangements.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of azaspiro[4.5]decan-1-one. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Q1: My reaction yields a complex mixture of products with multiple spots on the TLC plate, none of which correspond to the desired azaspiro[4.5]decan-1-one. What is the likely cause and how can I fix it?
Probable Causes:
-
Incorrect Reaction Temperature: Spirocyclization reactions are often highly sensitive to temperature. A temperature that is too high can promote side reactions and decomposition, while a temperature that is too low may result in an incomplete reaction.
-
Inappropriate Solvent Choice: The polarity of the solvent can significantly influence the reaction pathway. A solvent that does not adequately solubilize the reactants or stabilize the transition state can lead to the formation of byproducts.
-
Sub-optimal pH: For reactions proceeding through acid or base catalysis, incorrect pH can inhibit the desired cyclization and promote alternative reaction pathways.
-
Presence of Moisture or Air: Many organometallic reagents and intermediates in spirocyclization reactions are sensitive to moisture and air. Contamination can lead to the decomposition of reagents and the formation of undesired byproducts.
Solutions:
-
Systematic Temperature Screening: Begin by running the reaction at a lower temperature and gradually increasing it. Monitor the reaction progress by TLC or LC-MS at each temperature to identify the optimal range for product formation.
-
Solvent Optimization: Screen a range of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile). The choice of solvent can influence the conformation of the substrate, thereby affecting the efficiency of the cyclization.
-
pH Control: If your reaction is pH-sensitive, use a buffer to maintain the optimal pH. For acid-catalyzed reactions, consider using a milder Lewis or Brønsted acid.
-
Inert Atmosphere and Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize the impact of moisture.
Q2: I've isolated a major byproduct that has a similar mass to my desired product but different spectroscopic data. What could this byproduct be?
Probable Cause:
-
Formation of a Regioisomer: Depending on the structure of your starting material, cyclization can occur at different positions, leading to the formation of a regioisomeric spirocycle. For instance, in reactions involving unsymmetrical ketones, cyclization can occur on either alpha-carbon.
Solutions:
-
Directing Groups: Introduce a directing group on your substrate to favor cyclization at the desired position.
-
Use of Bulky Reagents: Employing sterically hindered bases or catalysts can favor the formation of one regioisomer over another.
-
Careful Analysis of Spectroscopic Data: Thoroughly analyze the 1H and 13C NMR, as well as 2D NMR (COSY, HMBC, HSQC) data, to elucidate the structure of the byproduct and understand the regiochemical outcome of the reaction.
Q3: The yield of my desired azaspiro[4.5]decan-1-one is consistently low, and I primarily recover unreacted starting material. How can I drive the reaction to completion?
Probable Causes:
-
Insufficient Activation of the Substrate: The electrophilicity or nucleophilicity of the reacting centers may not be sufficient to promote cyclization.
-
Reversibility of the Reaction: The cyclization reaction may be reversible under the current conditions, leading to an equilibrium that favors the starting materials.
-
Catalyst Deactivation: The catalyst used in the reaction may be deactivated by impurities or byproducts.
Solutions:
-
Choice of Activating Agent: For reactions involving nucleophilic attack, consider using a stronger activating group for the electrophile. For example, converting a ketone to a more reactive enone.
-
Removal of a Byproduct: If the reaction is reversible and produces a small molecule byproduct (e.g., water), its removal using a Dean-Stark trap or molecular sieves can drive the equilibrium towards the product.
-
Catalyst Loading and Purity: Increase the catalyst loading or use a freshly prepared or purified catalyst. Ensure that the starting materials are free of impurities that could poison the catalyst.
III. Frequently Asked Questions (FAQs)
Q: What are the most common synthetic strategies for preparing azaspiro[4.5]decan-1-one?
A: Common methods include intramolecular cyclization of suitable precursors, such as those derived from pipecolic acid, and multicomponent reactions that assemble the spirocyclic core in a single step.[2] The Beckmann rearrangement of spiro[4.5]decan-6-one oxime is another established route to the corresponding lactam, 6-azaspiro[4.5]decan-7-one.[3]
Q: How can I purify my crude azaspiro[4.5]decan-1-one to remove stubborn byproducts?
A: Column chromatography on silica gel is the most common method for purification.[3] The choice of eluent system is critical and should be optimized based on the polarity of your product and the impurities. In some cases, recrystallization or preparative HPLC may be necessary to achieve high purity.
Q: Are there any specific analytical techniques that are particularly useful for characterizing azaspiro[4.5]decan-1-ones and their byproducts?
A: A combination of NMR spectroscopy (1H, 13C, and 2D techniques), mass spectrometry, and infrared (IR) spectroscopy is essential for unambiguous structure elucidation. X-ray crystallography can provide definitive structural confirmation if a suitable crystal can be obtained.
IV. Experimental Protocols & Data
Table 1: Troubleshooting Guide for Azaspiro[4.5]decan-1-one Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Incomplete reaction | Increase reaction time or temperature. |
| Catalyst deactivation | Use fresh catalyst; ensure anhydrous conditions. | |
| Unfavorable equilibrium | Remove byproducts (e.g., water with a Dean-Stark trap). | |
| Complex Product Mixture | Non-specific reactions | Lower the reaction temperature; screen different solvents. |
| Substrate decomposition | Use milder reaction conditions (e.g., weaker acid/base). | |
| Formation of Isomeric Byproducts | Lack of regioselectivity | Employ directing groups or sterically hindered reagents. |
| Lack of stereoselectivity | Use a chiral catalyst or auxiliary. |
Diagram 1: General Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting issues in azaspiro[4.5]decan-1-one synthesis.
V. References
-
Synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. (1994). PubMed. Retrieved January 6, 2026, from [Link]
-
One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. (2023). National Institutes of Health. Retrieved January 6, 2026, from [Link]
-
Synthesis of Enantiopure 1‐Azaspiro[4.5]decanes by Iodoaminocyclization of Allylaminocyclohexanes. (2003). ResearchGate. Retrieved January 6, 2026, from [Link]
-
A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. (2015). ResearchGate. Retrieved January 6, 2026, from [Link]
-
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (2021). MDPI. Retrieved January 6, 2026, from [Link]
-
Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. (2018). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Ring closing and opening reactions leading to aza-polycyclic aromatic compounds. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]
-
(18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (2015). PubMed. Retrieved January 6, 2026, from [Link]
-
1-Azaspiro[4.5]decane. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
Aza-spirocyclic motifs in drugs and recent works in the synthesis of... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives. (2021). ACS Publications. Retrieved January 6, 2026, from [Link]
-
Asymmetric Organocatalytic Synthesis of aza-Spirocyclic Compounds from Isothiocyanates and Isocyanides. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
The structures of (a) the 1-azaspiro[4.5]decan-2-one skeleton from... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
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Technical Support Center: Scaling Up 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride Production
Welcome to the technical support center for the production of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing and scaling up this valuable spirocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure your experiments are successful, efficient, and scalable.
Overview of the Synthetic Strategy
The synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride typically involves a multi-step process culminating in the formation of the spiro-lactone ring and subsequent salt formation. A common conceptual pathway begins with readily available starting materials, such as a protected 4-piperidone derivative, and proceeds through the introduction of a side chain that can undergo intramolecular cyclization to form the lactone. The final step is the deprotection of the amine and formation of the hydrochloride salt.
Below is a generalized workflow for the synthesis:
Caption: Generalized workflow for the synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise during the synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.
Q1: What are the most critical steps in the synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride?
A1: The two most critical steps are the introduction of the side chain that will form the lactone and the subsequent intramolecular cyclization. The choice of reagents and reaction conditions for the side-chain introduction will significantly impact the yield and purity of the intermediate. The lactonization step is often equilibrium-driven and can be challenging to drive to completion.
Q2: What are the common protecting groups for the nitrogen atom in the piperidine ring, and why is their choice important for scale-up?
A2: The most common protecting group is the tert-butyloxycarbonyl (Boc) group due to its stability under a range of reaction conditions and its relatively straightforward removal under acidic conditions. The choice of protecting group is crucial for scale-up as it affects the overall cost, atom economy, and ease of removal. For industrial applications, alternative protecting groups like benzyl (Bn) or a tosyl (Ts) group might be considered, depending on the specific synthetic route and cost-benefit analysis.
Q3: What are the expected challenges when scaling up the production from grams to kilograms?
A3: Scaling up presents several challenges, including:
-
Heat Transfer: Exothermic reactions that are easily managed in the lab can become difficult to control on a larger scale, potentially leading to side reactions and safety hazards.
-
Mixing Efficiency: Ensuring homogenous mixing in large reactors is crucial for consistent reaction outcomes.
-
Reagent Addition: The rate of addition of reagents can significantly impact selectivity and impurity profiles.
-
Work-up and Isolation: Handling large volumes of solvents and performing extractions and filtrations can be logistically challenging and time-consuming.
-
Crystallization and Polymorphism: Achieving consistent crystalline form and purity on a large scale can be difficult.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.
Side-Chain Introduction (e.g., Reformatsky Reaction)
The introduction of an acetate or propionate side chain at the 4-position of the piperidine ring is a key step. A common method is the Reformatsky reaction with a protected 4-piperidone.
Problem 1: Low yield of the hydroxy ester intermediate.
| Possible Cause | Troubleshooting Suggestion |
| Inactive Zinc: The zinc used in the Reformatsky reaction may not be sufficiently activated. | Activate the zinc with a small amount of iodine, 1,2-dibromoethane, or by washing with dilute HCl followed by drying under vacuum. |
| Presence of Water: Traces of water in the solvent or reagents can quench the organozinc intermediate. | Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side Reactions: The enolate intermediate can undergo self-condensation or other side reactions. | Control the reaction temperature carefully. Slow, controlled addition of the bromoester to the zinc suspension can minimize side reactions. |
Problem 2: Formation of significant byproducts.
| Possible Cause | Troubleshooting Suggestion |
| Wurtz-type Coupling: The organozinc intermediate can couple with the starting bromoester. | Use a higher dilution of the reagents and maintain a low reaction temperature. |
| Dehydration of the Product: The tertiary alcohol product can be prone to dehydration under acidic work-up conditions. | Use a buffered or mildly acidic work-up. Quench the reaction with a saturated solution of ammonium chloride. |
Intramolecular Cyclization (Lactonization)
The formation of the spiro-lactone ring is a critical step that often requires careful optimization.
Problem 3: Incomplete cyclization to the spiro-lactone.
| Possible Cause | Troubleshooting Suggestion |
| Unfavorable Equilibrium: The equilibrium between the open-chain hydroxy acid and the lactone may not favor the product. | Use a Dean-Stark apparatus to remove water and drive the reaction to completion. Use of a suitable acid or base catalyst can also promote cyclization. |
| Steric Hindrance: The spirocyclic nature of the product can lead to steric hindrance, slowing down the reaction. | Increase the reaction temperature and/or reaction time. Consider using a more potent catalyst. |
| Inappropriate Solvent: The choice of solvent can influence the reaction rate and equilibrium. | Screen different solvents. Aprotic, non-polar solvents are often effective for lactonization. |
Problem 4: Formation of polymeric or dimeric byproducts.
| Possible Cause | Troubleshooting Suggestion |
| Intermolecular Reactions: At high concentrations, the hydroxy acid can react with other molecules instead of cyclizing. | Perform the reaction under high dilution conditions to favor the intramolecular cyclization. |
| Thermal Decomposition: At high temperatures, the starting material or product may be unstable. | Monitor the reaction for the formation of degradation products and consider running the reaction at a lower temperature for a longer duration. |
Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the nitrogen protecting group and the formation of the hydrochloride salt.
Problem 5: Incomplete deprotection of the Boc group.
| Possible Cause | Troubleshooting Suggestion |
| Insufficient Acid: The amount of HCl may be insufficient to completely remove the Boc group. | Use a larger excess of HCl. Monitor the reaction by TLC or LC-MS to ensure complete conversion. |
| Short Reaction Time: The deprotection reaction may require more time to go to completion. | Increase the reaction time and monitor the progress. |
Problem 6: Difficulty in isolating the hydrochloride salt.
| Possible Cause | Troubleshooting Suggestion |
| Product is too soluble in the reaction solvent. | After deprotection, concentrate the reaction mixture and add a non-polar solvent (e.g., diethyl ether, MTBE, or heptane) to precipitate the hydrochloride salt.[1] |
| Product oils out instead of crystallizing. | Try different solvent systems for precipitation/crystallization. Sonication or seeding with a small crystal of the product can sometimes induce crystallization. |
| Hygroscopic nature of the salt. | Handle the final product in a dry atmosphere (e.g., glove box or under a stream of dry nitrogen) to prevent moisture absorption. |
Scale-Up Considerations and Process Optimization
Scaling up the synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
Key Parameters for Scale-Up
| Parameter | Lab-Scale Consideration | Scale-Up Challenge & Solution |
| Temperature Control | Easy to manage with a heating mantle or ice bath. | Challenge: Poor heat dissipation in large reactors can lead to hotspots and side reactions. Solution: Use a reactor with a jacketed cooling/heating system and ensure adequate agitation for efficient heat transfer. |
| Mixing | Magnetic or overhead stirring is usually sufficient. | Challenge: Inefficient mixing can lead to localized high concentrations of reagents and non-uniform reaction progress. Solution: Use appropriately designed impellers and baffles in the reactor to ensure good mixing. |
| Reagent Addition | Typically done with a dropping funnel. | Challenge: The rate of addition is critical for controlling exotherms and selectivity. Solution: Use a calibrated pump for controlled addition of reagents. For highly exothermic steps, consider a semi-batch process. |
| Work-up and Isolation | Simple extractions and filtrations. | Challenge: Handling large volumes of flammable and potentially hazardous solvents. Solution: Use closed systems for transfers and extractions. Employ process filtration equipment like a Nutsche filter-dryer. |
Process Flow Diagram for Scale-Up
Caption: A typical process flow diagram for the scaled-up production of a pharmaceutical intermediate.
References
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Xu, J., Gao, Y., Gao, X., & Miao, Z. (2022). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. ResearchGate. Available at: [Link]
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Melnykov, K. P., et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 4(4), 7498–7515. Available at: [Link]
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Karpenko, A. V., & Zozulya, S. O. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1834-1838. Available at: [Link]
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Reddy, B. V. S., et al. (2014). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry, 12(43), 8743-8747. Available at: [Link]
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Zhang, Y., et al. (2024). Development of a Kilogram-Scale Chemical Process for a Chiral Spirocyclic Isoxazolone. Organic Process Research & Development. Available at: [Link]
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Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. Available at: [Link]
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American Elements. (n.d.). 2-oxa-8-azaspiro[4.5]decan-1-one hydrochloride. Available at: [Link]
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Onishi, T., et al. (1993). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 36(19), 2765-2775. Available at: [Link]
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Validation & Comparative
A Comparative Guide to Azaspiro[4.5]decane Scaffolds in Drug Discovery: From Core Structure to Clinical Candidates
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to three-dimensional molecular scaffolds to overcome the limitations of traditional flat, aromatic compounds. Azaspirocycles, characterized by two rings sharing a single carbon atom with at least one nitrogen atom, have emerged as a privileged structural class.[1][2] Their rigid, defined conformation can lead to enhanced target binding, improved metabolic stability, and favorable physicochemical properties.[2][3]
This guide provides an in-depth comparative analysis of the azaspiro[4.5]decane framework, a versatile scaffold that has given rise to a multitude of potent and selective modulators of various biological targets. We begin with the fundamental building block, 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride , and expand our analysis to its more complex and biologically active derivatives and isomers, providing experimental data to guide the rational design of next-generation therapeutics.
The Azaspiro[4.5]decane Core: A Platform for Versatility
The azaspiro[4.5]decane skeleton, consisting of a five-membered ring fused to a six-membered ring through a spiro-carbon, serves as a foundational structure in medicinal chemistry. While the parent compound, 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride, is primarily utilized as a research chemical and a synthetic building block, its structural isomers and substituted derivatives have shown significant activity against a range of high-value drug targets.[4][5][6][7][8]
The strategic placement of heteroatoms (nitrogen and oxygen) and functional groups on this rigid framework allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. The following sections will compare different classes of azaspiro[4.5]decane derivatives based on their primary biological targets.
Caption: Structural evolution from a core building block to diverse bioactive scaffolds.
Performance Comparison: Azaspiro[4.5]decanes as CNS-Active Agents
A primary application of the azaspiro[4.5]decane scaffold has been in the development of agents targeting the central nervous system (CNS), particularly muscarinic receptors implicated in neurodegenerative diseases like Alzheimer's.
The development of selective M1 muscarinic agonists is a key strategy for treating the cognitive symptoms of Alzheimer's disease.[9][10] The 1-Oxa-8-azaspiro[4.5]decane scaffold has proven to be a particularly fruitful starting point. Researchers designed these compounds by incorporating the tetrahydrofuran moiety of the natural agonist muscarone into the rigid spirocyclic system.[9][10]
Systematic modification of an initial lead compound (17 ) led to derivatives with preferential affinity for M1 over M2 receptors, a crucial selectivity profile for avoiding cholinergic side effects such as bradycardia (mediated by M2 receptors).[9][11] Compound (-)-29 , in particular, demonstrated a potent antiamnesic effect with a significant separation from its hypothermia-inducing activity, leading to its selection for clinical studies.[9][10]
Table 1: Comparative Performance of 1-Oxa-8-azaspiro[4.5]decane Muscarinic Agonists
| Compound ID | Structure Modification | M1 Receptor Affinity (Ki, nM) | M2 Receptor Affinity (Ki, nM) | In Vivo Antiamnesic Activity (ED50, mg/kg, p.o.) | Key Finding |
|---|---|---|---|---|---|
| RS86 (Ref.) | Reference Compound | 120 | 180 | 0.38 | Non-selective reference agonist.[9] |
| 17 | 2,8-Dimethyl-3-one | 4.8 | 4.4 | 0.09 | Potent but non-selective agonist.[9][10] |
| 18 | 2-Ethyl-8-methyl-3-one | 10 | 38 | 0.08 | Introduced moderate M1 selectivity.[9][10] |
| (-)-29 | (-)-2,8-Dimethyl-3-methylene | 18 | 130 | 0.06 | Displayed significant M1 selectivity and potent in vivo efficacy.[9][10] |
Data synthesized from literature.[9][10]
The versatility of the 1-Oxa-8-azaspiro[4.5]decane core is further demonstrated by its use in developing ligands for the sigma-1 (σ₁) receptor, a target implicated in various neurological and psychiatric disorders. A series of derivatives were synthesized and evaluated as potential positron emission tomography (PET) imaging agents.[12] These compounds exhibited high, nanomolar affinity for σ₁ receptors with moderate to good selectivity over the σ₂ subtype.[12] Compound [¹⁸F]8 showed high initial brain uptake in mice and specific accumulation in σ₁ receptor-rich regions, marking it as a promising lead for developing new neuroimaging tools.[12]
Table 2: Sigma Receptor Binding Affinities of 1-Oxa-8-azaspiro[4.5]decane Derivatives
| Compound ID | σ₁ Receptor Affinity (Ki, nM) | σ₂ Receptor Affinity (Ki, nM) | Selectivity Ratio (Ki σ₂ / Ki σ₁) |
|---|---|---|---|
| Compound 8 | 0.47 | 20.7 | 44.0 |
| Compound 9 | 1.1 | 18.2 | 16.5 |
| Compound 10 | 0.93 | 14.1 | 15.2 |
Data extracted from a study on novel sigma-1 receptor radioligands.[12]
Beyond the CNS: Azaspiro[4.5]decanes as Kinase Inhibitors
Modification of the core scaffold, specifically by introducing a second nitrogen atom to create the 2,8-Diazaspiro[4.5]decan-1-one structure, has unlocked potent activity against protein kinases, a critical target class in oncology and immunology.
Necroptosis is a form of programmed cell death driven by the kinase activity of RIPK1 and is a driver of various inflammatory diseases. A virtual screening campaign followed by structural optimization identified 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors.[13] Compound 41 emerged as a lead candidate, exhibiting a prominent inhibitory activity with an IC₅₀ value of 92 nM and demonstrating a significant anti-necroptotic effect in a cellular model.[13]
The Janus kinase (JAK) family plays a crucial role in cytokine signaling pathways that mediate immune responses. Selective inhibition of these kinases is a validated strategy for treating autoimmune diseases. Based on a known TYK2 inhibitor, researchers introduced the 2,8-diazaspiro[4.5]decan-1-one scaffold to develop novel dual TYK2/JAK1 inhibitors.[14] This effort led to compound 48 , which showed excellent potency against TYK2 (IC₅₀ = 6 nM) and JAK1 (IC₅₀ = 37 nM) and exhibited over 23-fold selectivity against the related JAK2 kinase, a desirable profile for minimizing potential side effects.[14] In animal models of ulcerative colitis, compound 48 demonstrated superior anti-inflammatory efficacy compared to tofacitinib.[14]
Table 3: Comparative Kinase Inhibitory Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Cellular Activity / Key Finding |
|---|---|---|---|
| Compound 41 | RIPK1 | 92 | Showed significant anti-necroptotic effect in U937 cells.[13] |
| Compound 48 | TYK2 | 6 | Potent dual inhibitor with excellent metabolic stability.[14] |
| Compound 48 | JAK1 | 37 | >23-fold selectivity over JAK2.[14] |
| Compound 48 | JAK2 | >869 | More potent anti-inflammatory efficacy than tofacitinib in vivo.[14] |
Experimental Methodologies: A Self-Validating Approach
The trustworthiness of the comparative data presented rests on robust and well-validated experimental protocols. Below is a detailed methodology for a key assay used to determine the binding affinity of novel compounds to their target receptors.
This protocol is a cornerstone for characterizing ligand-receptor interactions and was instrumental in evaluating the azaspiro[4.5]decane derivatives discussed.[9]
Causality Behind Experimental Choices:
-
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound by measuring its ability to compete with a high-affinity radiolabeled ligand for binding to the target receptor.
-
System: Membranes prepared from cells or tissues expressing the receptor of interest (e.g., rat cerebral cortex for M1/M2 receptors). Using a membrane preparation isolates the receptor from complex downstream cellular processes, ensuring the measurement reflects a direct binding interaction.
-
Radioligand: A tritiated ([³H]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]pirenzepine for M1, [³H]AF-DX 116 for M2) is used. Tritium is a low-energy beta emitter, making it safer to handle while providing sufficient signal for detection via liquid scintillation counting.
-
Non-Specific Binding: This is determined in the presence of a high concentration of an unlabeled "cold" ligand (e.g., atropine) to saturate all specific binding sites. This value is critical as it represents background noise and must be subtracted from all other measurements to quantify specific binding.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Tissue Homogenization: Rat cerebral cortices are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl).
-
Membrane Preparation: The homogenate is centrifuged at high speed (e.g., 40,000 x g). The resulting pellet, containing the cell membranes, is washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
Assay Incubation: In a 96-well plate, the following are combined:
-
A fixed amount of membrane protein (e.g., 100-200 µg).
-
A fixed concentration of radioligand (typically near its Kd value).
-
Varying concentrations of the unlabeled test compound.
-
Control wells are included for total binding (no test compound) and non-specific binding (excess unlabeled atropine).
-
-
Equilibration: The plate is incubated at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination & Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: The filters are quickly washed with ice-cold buffer to remove any non-specifically trapped radioligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity (in disintegrations per minute, DPM) is measured using a liquid scintillation counter.
-
Data Analysis:
-
Specific binding is calculated: Total Binding (DPM) - Non-specific Binding (DPM).
-
The percentage of specific binding is plotted against the log concentration of the test compound.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
The IC₅₀ is converted to the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The azaspiro[4.5]decane scaffold is a testament to the power of three-dimensional thinking in modern drug discovery. Starting from a simple building block like 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride , medicinal chemists have developed a remarkable diversity of highly potent and selective agents targeting distinct protein families, from GPCRs in the CNS to kinases involved in inflammation. The comparative data clearly show that subtle modifications to the core—altering heteroatom positions, adding substituents with specific vectors—can profoundly change the biological activity and selectivity profile. For researchers and drug development professionals, the azaspiro[4.5]decane framework represents a validated and highly adaptable platform for the creation of novel, differentiated clinical candidates.
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A Comparative Analysis of the Biological Activity of Azaspiro[4.5]decan-1-one Analogs: A Guide for Medicinal Chemists
The azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, conferring a unique three-dimensional geometry that allows for precise orientation of functional groups and interaction with a wide array of biological targets. This guide provides a comparative overview of the biological activities of various analogs based on the 2-Oxa-8-azaspiro[4.5]decan-1-one core and related structures. We will delve into their diverse pharmacological profiles, from central nervous system modulation to anticancer and anti-inflammatory effects, supported by experimental data and structure-activity relationship (SAR) insights.
The Versatile Azaspiro[4.5]decane Scaffold: A Foundation for Diverse Pharmacology
The rigid, spirocyclic nature of the azaspiro[4.5]decane framework offers a distinct advantage in drug design. By locking the conformation of the piperidine ring, it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity. The nitrogen atom at the 8-position serves as a key chemical handle for introducing a variety of substituents, enabling the exploration of diverse chemical space and the fine-tuning of pharmacological properties. This guide will explore how modifications to this core structure give rise to compounds with activities against a range of targets, including G-protein coupled receptors (GPCRs), kinases, and other enzymes.
Comparative Biological Activities of Azaspiro[4.5]decan-1-one Analogs
The biological activity of azaspiro[4.5]decan-1-one analogs is highly dependent on the nature and substitution pattern of the heterocyclic core, as well as the substituents on the piperidine nitrogen. The following sections compare the activities of several key classes of these compounds.
Muscarinic M1 Receptor Agonists for Neurodegenerative Diseases
A series of 1-oxa-8-azaspiro[4.5]decanes have been investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[1] Systematic modifications of the lead compound, 2,8-dimethyl-1-oxa-8-azaspiro[2][3]decan-3-one, revealed that introducing an ethyl group at the 2-position or a methylene group at the 3-position led to compounds with preferential affinity for M1 over M2 receptors.[1] Notably, (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane showed potent antiamnesic activity with a favorable separation from cholinergic side effects, leading to its selection for clinical studies.[1]
Opioid Receptor Modulators for Pain Management
The azaspiro[4.5]decane scaffold has also been explored for its potential in developing novel analgesics. A series of 1-azaspiro[4.5]decan-10-yl amides were synthesized and evaluated for their opioid receptor binding and antinociceptive activity.[4] Interestingly, selected tertiary amides in this series demonstrated potent and selective µ-receptor binding and analgesic effects, in stark contrast to the weaker activity of their secondary amide counterparts.[4] This highlights the critical role of the substitution on the amide nitrogen in dictating opioid receptor affinity and functional activity.
Kinase Inhibitors for Inflammatory Diseases and Cancer
More recently, the 2,8-diazaspiro[4.5]decan-1-one core has emerged as a promising scaffold for the development of kinase inhibitors.
-
RIPK1 Inhibitors: In the context of necroptosis, a form of programmed cell death implicated in inflammatory diseases, 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1).[3] Through structural optimization, compound 41 was discovered, exhibiting a prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM and demonstrating a significant anti-necroptotic effect in a cellular model.[3]
-
TYK2/JAK1 Inhibitors: In the realm of autoimmune and inflammatory disorders, another series of 2,8-diazaspiro[4.5]decan-1-one derivatives were developed as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[5] The lead compound, 48 , displayed excellent potency for both kinases (IC50 values of 6 nM for TYK2 and 37 nM for JAK1) and exhibited greater than 23-fold selectivity over JAK2.[5] This compound also showed potent anti-inflammatory efficacy in a preclinical model of ulcerative colitis.[5]
Sigma-1 Receptor Ligands for Tumor Imaging
Derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been successfully developed as high-affinity ligands for the sigma-1 receptor, a target overexpressed in various tumor types.[6] The compound 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane demonstrated a high affinity (Ki = 5.4 nM) and selectivity for sigma-1 receptors.[6] Its radiolabeled counterpart, [18F]5a, showed high accumulation in human carcinoma and melanoma xenografts in PET imaging studies, highlighting its potential as a tumor imaging agent.[6]
Structure-Activity Relationship (SAR) Insights
The diverse biological activities of azaspiro[4.5]decan-1-one analogs are underpinned by distinct structure-activity relationships. The following diagram illustrates the key structural modifications and their corresponding impact on biological targets.
Caption: Structure-Activity Relationships of Azaspiro[4.5]decan-1-one Analogs.
Data Summary
The following table summarizes the biological activities of representative azaspiro[4.5]decan-1-one analogs.
| Compound Class | Representative Analog | Biological Target(s) | Key Activity Data | Therapeutic Area | Reference |
| 1-Oxa-8-azaspiro[4.5]decanes | (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane | Muscarinic M1 Receptor | Potent antiamnesic activity | Neurodegenerative Diseases | [1] |
| 1-Azaspiro[4.5]decan-10-yl amides | Selected Tertiary Amides | µ-Opioid Receptor | Potent and selective binding and antinociceptive activity | Pain Management | [4] |
| 2,8-Diazaspiro[4.5]decan-1-ones | Compound 41 | RIPK1 Kinase | IC50 = 92 nM | Inflammatory Diseases | [3] |
| 2,8-Diazaspiro[4.5]decan-1-ones | Compound 48 | TYK2 / JAK1 Kinases | IC50 = 6 nM (TYK2), 37 nM (JAK1) | Inflammatory Diseases | [5] |
| 1,4-Dioxa-8-azaspiro[4.5]decanes | 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | Sigma-1 Receptor | Ki = 5.4 nM | Oncology (Imaging) | [6] |
Experimental Protocols
To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential. Below is a representative protocol for a kinase inhibition assay, a common method for evaluating compounds like the 2,8-diazaspiro[4.5]decan-1-one derivatives.
Protocol: In Vitro Kinase Inhibition Assay (e.g., for RIPK1)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., RIPK1)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds (azaspiro[4.5]decan-1-one analogs) dissolved in DMSO
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Workflow:
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold serial dilution is performed.
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced using a detection reagent. The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Directions
The 2-Oxa-8-azaspiro[4.5]decan-1-one scaffold and its analogs represent a versatile platform for the discovery of novel therapeutics targeting a wide range of diseases. The studies highlighted in this guide demonstrate the potential of this chemical class to yield potent and selective modulators of GPCRs and kinases. Future research in this area should focus on:
-
Exploring Novel Targets: Expanding the scope of biological targets for this scaffold.
-
Improving Selectivity: Fine-tuning the structure to enhance selectivity for the desired target over off-targets to minimize side effects.
-
Optimizing Pharmacokinetic Properties: Modifying the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.
By leveraging the structural insights and experimental methodologies outlined in this guide, researchers can continue to unlock the therapeutic potential of this remarkable chemical scaffold.
References
-
Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry. [Link]
-
Synthesis, opioid receptor binding profile, and antinociceptive activity of 1-azaspiro[4.5]decan-10-yl amides. Journal of Medicinal Chemistry. [Link]
-
Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. [Link]
-
(18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one | 35296-14-1 [smolecule.com]
- 3. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, opioid receptor binding profile, and antinociceptive activity of 1-azaspiro[4.5]decan-10-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Target Engagement Validation for Novel Spirocyclic Compounds: A Case Study with 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride
This guide provides a comprehensive framework for validating the target engagement of novel chemical entities, using 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride as a representative example. For many novel compounds, the primary biological target is not known. Therefore, this document outlines a robust, multi-pronged strategy that proceeds from unbiased target identification to rigorous, quantitative validation, and finally, to a comparative analysis against a known standard. We will operate under a hypothetical, yet plausible, scenario where initial screening suggests this compound targets a specific human serine hydrolase.
Our approach is grounded in the principle of orthogonal validation, where distinct experimental methodologies are employed to build a confident and comprehensive understanding of a compound's mechanism of action. This ensures that the observed effects are not artifacts of a single assay platform but are a true reflection of the molecule's interaction with its intended target in a biologically relevant context.
Part 1: Unbiased Target Identification via Chemical Proteomics
Before specific target engagement can be validated, the target itself must be identified. For a novel compound like 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride, an unbiased, proteome-wide approach is the most effective starting point. Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technique ideal for this purpose, particularly for identifying enzyme targets.
The Rationale: ABPP utilizes active site-directed chemical probes to map the functional state of entire enzyme families directly in complex proteomes. If our lead compound engages a specific enzyme, it will compete with the ABPP probe for binding to the active site, leading to a measurable decrease in the signal for that specific protein. This "target-competition" approach provides a direct readout of engagement across thousands of potential targets simultaneously.
Experimental Workflow: ABPP Competition Assay
The workflow below outlines a typical ABPP experiment to identify targets of our lead compound.
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
For this case study, we will assume this ABPP screen identifies Serine Hydrolase X (SHX) as the primary, high-affinity target of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.
Part 2: Orthogonal Validation of Target Engagement with Serine Hydrolase X (SHX)
Identifying a candidate protein is merely the first step. We must now confirm this interaction with independent, or "orthogonal," methods. This is critical to eliminate false positives from the initial screen and to quantify the interaction in different contexts. We will compare our lead compound to a known, well-characterized SHX inhibitor, "Comparator A."
A. Cellular Thermal Shift Assay (CETSA®)
The Rationale: CETSA is the gold standard for verifying direct target binding within a live, intact cellular environment. The principle is that a protein, when bound by a ligand (our compound), becomes structurally stabilized. This stabilization results in a higher melting temperature. By heating cells to various temperatures and measuring the amount of soluble protein remaining, we can observe a "thermal shift" for the target protein only in the presence of the binding compound.
Step-by-Step Protocol: CETSA
-
Cell Culture: Plate human cell line expressing endogenous SHX (e.g., HEK293) and grow to ~80% confluency.
-
Compound Treatment: Treat cells with 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride (e.g., 10 µM final concentration) or Comparator A (1 µM) or a DMSO vehicle control for 1 hour at 37°C.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer (without detergents).
-
Heating Gradient: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.
-
Separation: Separate soluble and precipitated protein fractions by centrifugation (20,000 x g for 20 minutes at 4°C).
-
Analysis: Collect the supernatant (soluble fraction) and analyze the abundance of SHX protein using a standard Western Blot or quantitative mass spectrometry (MS).
-
Data Plotting: Plot the relative amount of soluble SHX as a function of temperature for each treatment condition to generate melting curves.
B. In Vitro Enzymatic Assay
The Rationale: While CETSA confirms binding, it does not confirm functional modulation. An enzymatic assay is essential to demonstrate that binding to SHX translates into inhibition of its catalytic activity. We will use a fluorogenic substrate that, when cleaved by active SHX, produces a fluorescent signal.
Step-by-Step Protocol: SHX Inhibition Assay
-
Reagents: Prepare a reaction buffer, recombinant human SHX enzyme, a fluorogenic SHX substrate, and serial dilutions of our test compounds (2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride and Comparator A).
-
Compound Incubation: In a 96-well plate, add 5 µL of each compound dilution (or DMSO) to 40 µL of recombinant SHX enzyme in reaction buffer. Incubate for 30 minutes at room temperature to allow for binding.
-
Initiate Reaction: Add 5 µL of the fluorogenic substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence every minute for 30-60 minutes.
-
Data Analysis: Calculate the reaction velocity (rate of fluorescence increase) for each well. Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity). Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
C. Biophysical Interaction Analysis: Surface Plasmon Resonance (SPR)
The Rationale: To provide a highly quantitative measure of the binding kinetics, we turn to a biophysical method like SPR. This label-free technique measures the binding and dissociation of a compound (the analyte) to a target protein (the ligand) immobilized on a sensor chip in real-time. This allows for the precise determination of the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D), which is a direct measure of binding affinity.
Caption: Orthogonal approaches for validating a hypothesized target.
Part 3: Comparative Data Summary
A key aspect of drug development is benchmarking a new compound against existing alternatives. The following table summarizes the hypothetical (but realistic) data obtained from our validation experiments for 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride and the known inhibitor, Comparator A.
| Parameter | 2-Oxa-8-azaspiro[4.5]decan-1-one HCl | Comparator A (Reference) | Interpretation |
| CETSA Thermal Shift (ΔTm) | +5.8 °C | +7.2 °C | Both compounds bind and stabilize SHX in intact cells. Comparator A shows slightly stronger stabilization. |
| Enzymatic IC50 | 250 nM | 50 nM | Both compounds inhibit SHX activity. Comparator A is 5-fold more potent in this in vitro assay. |
| SPR Affinity (K_D) | 180 nM | 45 nM | Direct biophysical measurement confirms high-nanomolar affinity for the lead compound, with Comparator A showing higher affinity. |
| SPR Dissociation Rate (k_off) | 1.5 x 10⁻³ s⁻¹ | 0.8 x 10⁻³ s⁻¹ | The lead compound dissociates from the target faster than Comparator A, indicating a shorter residence time. |
Analysis of Results:
The collected data provides a robust, multi-faceted confirmation of target engagement.
-
CETSA confirms that our lead compound successfully enters cells and binds to SHX, inducing a significant thermal stabilization.
-
The enzymatic assay validates that this binding event translates into a functional consequence—the inhibition of the enzyme's catalytic activity.
-
SPR provides a precise, quantitative measure of the binding affinity, corroborating the functional data and providing deeper insight into the kinetics of the interaction.
The comparison with Comparator A is crucial. While our novel compound, 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride, is a validated, high-nanomolar inhibitor of SHX, it is less potent than the reference compound across all metrics. This quantitative comparison is essential for making informed decisions in a drug discovery pipeline, guiding the next steps of lead optimization to improve potency and residence time.
Conclusion
This guide demonstrates a rigorous, logical workflow for the validation of target engagement for a novel chemical entity. By progressing from an unbiased, proteome-wide screen to a suite of orthogonal validation techniques—cellular, functional, and biophysical—we can build a high-confidence profile of a compound's mechanism of action. The direct comparison to a known inhibitor provides essential context, benchmarking the new compound's performance and highlighting areas for future chemical optimization. This structured approach ensures scientific integrity and provides the critical data needed to advance promising molecules through the drug discovery process.
References
-
Title: Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Source: Annual Review of Biochemistry URL: [Link]
-
Title: The cellular thermal shift assay for evaluating drug target interactions in cells. Source: Nature Protocols URL: [Link]
-
Title: The Cellular Thermal Shift Assay: A Novel Approach for Drug Discovery. Source: SLAS DISCOVERY: Advancing the Science of Drug Discovery URL: [Link]
-
Title: Monitoring drug-target interactions in living cells with the cellular thermal shift assay. Source: Nature Methods URL: [Link]
-
Title: Surface Plasmon Resonance (SPR) for the Characterization of Biological Interactions. Source: Analytical and Bioanalytical Chemistry URL: [Link]
Navigating the Therapeutic Potential of 2-Oxa-8-azaspiro[4.5]decan-1-one Derivatives: A Comparative Guide to Structure-Activity Relationships
The 2-Oxa-8-azaspiro[4.5]decan-1-one scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique three-dimensional framework for the design of novel therapeutics. This guide provides an in-depth analysis of the structure-activity relationship (SAR) studies of its derivatives, focusing on their development as M1 muscarinic acetylcholine receptor (mAChR) agonists and sigma-1 (σ1) receptor ligands. We will objectively compare their performance with established alternatives, supported by experimental data, to provide researchers and drug development professionals with a comprehensive understanding of this promising class of compounds.
The Allure of the Spirocyclic Core: A Foundation for Specificity
The rigid, spirocyclic nature of the 2-Oxa-8-azaspiro[4.5]decan-1-one core is instrumental in conferring conformational constraint to its derivatives. This rigidity can lead to higher binding affinities and selectivities for their biological targets by reducing the entropic penalty upon binding and presenting functional groups in a well-defined spatial orientation. This structural feature has been a key driver in the exploration of this scaffold for complex targets such as G-protein coupled receptors (GPCRs) and intracellular chaperone proteins.
M1 Muscarinic Acetylcholine Receptor Agonists: A Quest for Cognitive Enhancement
The M1 mAChR is a prime therapeutic target for the symptomatic treatment of cognitive decline in neurodegenerative disorders like Alzheimer's disease. The development of selective M1 agonists has been challenging due to the high homology among the five muscarinic receptor subtypes (M1-M5). Activation of peripheral M2 and M3 receptors can lead to undesirable side effects, making subtype selectivity a critical parameter for therapeutic success.
Derivatives of 2-Oxa-8-azaspiro[4.5]decan-1-one have been systematically investigated as M1 agonists, with key modifications aimed at enhancing potency and selectivity over other muscarinic subtypes.
Structure-Activity Relationship Highlights for M1 Agonism
Systematic modifications of the lead compound, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (Compound 17 in several studies), have provided crucial insights into the SAR of this series.[1]
-
Substitution at the 2-position: Replacing the 2-methyl group with a 2-ethyl group (to give Compound 18, also known as YM954) was found to be well-tolerated and in some cases led to improved M1 affinity.[1][2]
-
Modification at the 3-position: Conversion of the 3-keto group to a 3-methylene group (yielding Compound 29, also known as YM796) resulted in a compound with preferential affinity for M1 over M2 receptors and potent antiamnesic activity with a better separation from cholinergic side effects compared to the reference compound RS86.[1] The (-)-isomer of YM796 was found to be the more active enantiomer.[3]
-
Alterations at the 8-position (piperidine nitrogen): The N-methyl group is generally important for activity, as is common for many muscarinic ligands.
Comparative Performance: Benchmarking Against Established M1 Agonists
The performance of 2-Oxa-8-azaspiro[4.5]decan-1-one derivatives has been evaluated against other known muscarinic agonists, such as RS86.
| Compound | M1 Receptor Affinity (Ki, nM) | M2 Receptor Affinity (Ki, nM) | M1/M2 Selectivity | In Vivo Antiamnesic Activity (ED50, mg/kg, s.c.) | In Vivo Hypothermia Induction (MED, mg/kg, s.c.) |
| Compound 17 | 1.8 | 1.1 | 0.6 | 0.03 | 0.3 |
| YM954 (Compound 18) | 1.2 | 2.5 | 2.1 | 0.01 | 0.3 |
| YM796 (Compound 29) | 10 | 110 | 11 | 0.03 | 3 |
| RS86 (Reference) | 3.2 | 1.8 | 0.6 | 0.1 | 0.3 |
Data synthesized from multiple sources.[1][2]
The data clearly indicates that modifications at the 3-position, particularly the introduction of a methylene group in YM796, significantly improve the selectivity for M1 over M2 receptors, leading to a wider therapeutic window by separating the desired cognitive-enhancing effects from the dose-limiting side effects like hypothermia.[1]
Experimental Protocol: M1 Muscarinic Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for M1 and M2 muscarinic receptors.
Materials:
-
Rat cerebral cortex (for M1) and cerebellum (for M2) membrane preparations.
-
[3H]Pirenzepine (for M1) and [3H]Quinuclidinyl benzilate ([3H]QNB) (for M2) as radioligands.
-
Test compounds and reference standards (e.g., Atropine).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and cocktail.
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex or cerebellum in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Binding Reaction: In a final volume of 1 mL, incubate the membrane preparation with the radioligand at a concentration near its Kd and various concentrations of the test compound.
-
Incubation: Incubate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Sigma-1 Receptor Ligands: Modulators of Cellular Stress and Neuroprotection
The sigma-1 (σ1) receptor is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane. It plays a crucial role in regulating cellular stress responses, ion channel function, and neuronal survival. Ligands that bind to the σ1 receptor are being investigated for a wide range of therapeutic applications, including neuroprotection, analgesia, and as imaging agents for tumors where σ1 receptors are often overexpressed.
Structure-Activity Relationship for Sigma-1 Receptor Binding
Derivatives of the 1-oxa-8-azaspiro[4.5]decane scaffold have been synthesized and evaluated for their affinity and selectivity for the σ1 receptor.
-
N-substitution on the piperidine ring: The nature of the substituent on the piperidine nitrogen is a key determinant of σ1 affinity. Typically, a substituted benzyl or phenethyl group is favored.
-
Linker length and composition: The length and nature of the linker connecting the spirocyclic core to an aromatic moiety influence binding affinity.
-
Aromatic ring substitution: The substitution pattern on the terminal aromatic ring provides an avenue for fine-tuning affinity and selectivity.
Comparative Performance: Affinity and Selectivity Profile
A series of 1-oxa-8-azaspiro[4.5]decane derivatives have demonstrated high, nanomolar affinity for the σ1 receptor with moderate to good selectivity over the σ2 receptor subtype.
| Compound | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) | σ2/σ1 Selectivity Ratio |
| Derivative A | 0.47 | 20.7 | 44 |
| Derivative B | 1.2 | 18.5 | 15 |
| Derivative C | 12.1 | 24.2 | 2 |
| SA4503 (Reference) | 4.6 | - | - |
Data synthesized from a representative study.[4][5]
The data highlights that derivatives of this scaffold can achieve sub-nanomolar affinity for the σ1 receptor, with selectivity over the σ2 receptor being tunable through structural modifications. For instance, Derivative A shows excellent potency and the highest selectivity in this series.[4] The performance of these compounds is comparable to or exceeds that of the well-established σ1 receptor agonist SA4503.[5]
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the sigma-1 receptor.
Materials:
-
Guinea pig liver membrane preparations (a rich source of σ1 receptors).
-
-Pentazocine as the radioligand.
-
Test compounds and reference standards (e.g., Haloperidol).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Glass fiber filters.
-
Scintillation counter and cocktail.
Procedure:
-
Membrane Preparation: Homogenize guinea pig liver in ice-cold buffer and perform differential centrifugation to isolate the membrane fraction.
-
Binding Reaction: In a final volume of 250 µL, incubate the membrane preparation with -pentazocine (at a concentration near its Kd) and a range of concentrations of the test compound.
-
Incubation: Incubate at 37°C for 90 minutes.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters pre-soaked in a solution like 0.5% polyethylenimine.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate IC50 and Ki values as described for the M1 receptor binding assay.
A Note on TYK2/JAK1 Inhibition: The Importance of the Heteroatom
While the 2-Oxa-8-azaspiro[4.5]decan-1-one scaffold has shown significant promise as M1 agonists and σ1 ligands, it is crucial to distinguish it from structurally related spirocycles with different biological activities. Our comprehensive search of the scientific literature did not reveal any reports of 2-Oxa-8-azaspiro[4.5]decan-1-one derivatives as inhibitors of Tyrosine Kinase 2 (TYK2) or Janus Kinase 1 (JAK1).
Interestingly, the closely related 2,8-diazaspiro[4.5]decan-1-one scaffold has been successfully developed as potent and selective dual TYK2/JAK1 inhibitors for the treatment of inflammatory diseases.[6] In these compounds, the oxygen atom at the 2-position is replaced by a nitrogen atom, which appears to be a critical modification for achieving this specific kinase inhibitory activity. This highlights the profound impact that subtle changes in the core scaffold's heteroatom composition can have on the biological target profile. Researchers interested in TYK2/JAK1 inhibition should therefore focus their efforts on the diaza-spirocyclic series.
Conclusion and Future Perspectives
The 2-Oxa-8-azaspiro[4.5]decan-1-one scaffold represents a versatile and valuable starting point for the design of potent and selective ligands for challenging drug targets. The SAR studies highlighted in this guide demonstrate that systematic chemical modifications can effectively modulate the affinity and selectivity of these derivatives for both M1 muscarinic receptors and sigma-1 receptors.
For M1 agonism, derivatives like YM796 showcase a promising profile with a clear separation between desired efficacy and adverse effects, making them compelling candidates for further development in the treatment of cognitive disorders. In the realm of sigma-1 receptor ligands, this scaffold has yielded compounds with high affinity suitable for development as PET imaging agents for oncology and neuroscience applications.
Future research in this area should continue to explore the vast chemical space around this spirocyclic core. The application of advanced computational modeling and structure-based drug design could further refine the SAR and guide the synthesis of next-generation derivatives with even greater potency, selectivity, and improved pharmacokinetic properties. The clear distinction in biological activity between the oxa- and diaza-spirocyclic systems also underscores the importance of careful scaffold selection in drug discovery campaigns.
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Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 75(1), e13. 2016. [Link]
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Wanibuchi, F., et al. Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. European Journal of Pharmacology, 187(3), 479-486. 1990. [Link]
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Wanibuchi, F., et al. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 35(11), 2293-2303. 1992. [Link]
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Brust, T. F., et al. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5736-5749. 2015. [Link]
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Wanibuchi, F., et al. Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 41(4), 654-660. 1993. [Link]
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A Comparative Guide to the Spectroscopic Analysis of Azaspiro Isomers for Drug Development Professionals
In the landscape of modern drug discovery, the structural complexity of therapeutic candidates plays a pivotal role in determining their efficacy, selectivity, and safety profiles. Azaspirocycles, with their rigid, three-dimensional frameworks, have emerged as a promising class of compounds, often serving as superior replacements for traditional flat, aromatic scaffolds.[1][2][3][4][5] However, the synthesis of these intricate molecules frequently yields a mixture of isomers—diastereomers and enantiomers—whose distinct spatial arrangements can lead to vastly different pharmacological activities. Consequently, the unambiguous identification and characterization of each isomer are paramount.
This guide provides a comparative analysis of key spectroscopic techniques for the differentiation of azaspiro isomers, grounded in experimental data and established protocols. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Vibrational Circular Dichroism (VCD), offering insights into their application for resolving the subtle yet critical structural differences between these closely related molecules.
Dissecting Diastereomers: The Power of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, and its utility in distinguishing between diastereomers is unparalleled. The differing spatial arrangement of atoms in diastereomers results in unique electronic environments for their nuclei, leading to distinct chemical shifts and coupling constants in their NMR spectra.
¹H and ¹³C NMR: The First Line of Investigation
One-dimensional ¹H and ¹³C NMR spectra provide the initial and often most telling evidence for the presence of a mixture of diastereomers. Key differences to look for include:
-
Chemical Shifts (δ): Protons and carbons in different stereochemical environments will resonate at slightly different frequencies. For example, an axial proton will typically be shielded (appear at a lower ppm) compared to its equatorial counterpart.
-
Coupling Constants (J): The magnitude of the coupling constant between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. This can be a powerful tool for differentiating isomers with different ring conformations or substituent orientations.
Table 1: Illustrative ¹H and ¹³C NMR Data Comparison for a Pair of Azaspiro Diastereomers
| Proton/Carbon | Diastereomer A (δ, ppm) | Diastereomer B (δ, ppm) | Key Differentiating Feature |
| H-2ax | 2.85 (t, J = 12.5 Hz) | 3.10 (dd, J = 12.0, 4.5 Hz) | Change in multiplicity and coupling constant indicates different dihedral angles with neighboring protons. |
| H-2eq | 3.20 (d, J = 12.5 Hz) | 2.95 (dt, J = 12.0, 2.0 Hz) | Significant upfield shift for the equatorial proton in Diastereomer B. |
| C-4 | 65.2 | 68.9 | The chemical shift of the carbon bearing a substituent is sensitive to its orientation. |
| C-spiro | 88.1 | 85.7 | The spirocyclic carbon is also influenced by the overall molecular geometry. |
2D NMR Techniques: Unraveling Complex Connectivity
For more complex azaspiro systems where 1D spectra may be crowded or ambiguous, two-dimensional (2D) NMR experiments are indispensable for assigning resonances and confirming stereochemistry.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out the spin systems within each isomer.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, providing a clear map of C-H one-bond connectivities.[6][7]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity across quaternary centers and confirming the overall carbon skeleton.[6][7]
-
NOESY (Nuclear Overhauser Effect Spectroscopy)/ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects protons that are close in space, providing definitive evidence for relative stereochemistry. For instance, a strong NOE between a substituent and a ring proton can confirm a cis relationship.
Experimental Protocol: NMR Analysis of Azaspiro Isomers
-
Sample Preparation: Dissolve 5-10 mg of the azaspiro isomer mixture in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8][9][10] Ensure the sample is free of particulate matter by filtering if necessary.[9]
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
Perform 2D NMR experiments (COSY, HSQC, HMBC, and NOESY/ROESY) using standard pulse programs. For quantitative analysis of isomer ratios, ensure a sufficient relaxation delay (at least 5 times the longest T₁) is used.[4][11][12][13]
-
-
Data Processing and Analysis: Process the spectra using appropriate software. Integrate well-resolved signals in the ¹H NMR spectrum to determine the ratio of the diastereomers.[14] Analyze the 2D spectra to assign all proton and carbon resonances for each isomer and use NOESY/ROESY data to establish the relative stereochemistry.
Diagram 1: Workflow for NMR-based Diastereomer Analysis
Caption: Workflow for the analysis of azaspiro diastereomers using NMR spectroscopy.
Distinguishing Mirror Images: The Role of Chiroptical Spectroscopy
Enantiomers, being mirror images, have identical physical properties in an achiral environment, including identical NMR, MS, and IR spectra. To differentiate them, a chiral probe is necessary. Chiroptical techniques, which measure the differential interaction of chiral molecules with left- and right-circularly polarized light, are the most powerful methods for this purpose.
Vibrational Circular Dichroism (VCD): A Definitive Tool for Absolute Configuration
VCD spectroscopy measures the differential absorption of left- and right-circularly polarized infrared light by a chiral molecule. The resulting spectrum is exquisitely sensitive to the molecule's absolute configuration. The two enantiomers of a chiral azaspiro compound will exhibit VCD spectra that are equal in magnitude but opposite in sign (mirror images).[15]
The power of VCD lies in its combination with quantum mechanical calculations. By comparing the experimentally measured VCD spectrum with the computationally predicted spectrum for a known enantiomer (e.g., the R-enantiomer), the absolute configuration of the sample can be unambiguously assigned.[1][3][8][16]
Diagram 2: Principle of VCD for Enantiomer Differentiation
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Comparative Efficacy Analysis: A Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative Versus Established JAK Kinase Inhibitors
A Guide for Researchers in Drug Discovery and Development
In the landscape of kinase inhibitor discovery, the exploration of novel scaffolds is paramount to identifying next-generation therapeutics with improved potency, selectivity, and safety profiles. This guide provides a detailed comparative analysis of a promising 2,8-diazaspiro[4.5]decan-1-one derivative, a potent dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), against established kinase inhibitors targeting the JAK family. By examining key experimental data and outlining the underlying methodologies, we aim to offer researchers a comprehensive resource to evaluate the potential of this novel chemical entity.
Introduction to Spirocyclic Scaffolds in Kinase Inhibition
Spirocyclic systems, characterized by a central carbon atom shared by two rings, have garnered significant interest in medicinal chemistry. Their rigid, three-dimensional nature offers a unique way to probe the complex topography of kinase active sites, often leading to enhanced binding affinity and selectivity compared to more planar molecules. While the specific compound 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride lacks extensive characterization in the public domain as a kinase inhibitor, a closely related derivative from the 2,8-diazaspiro[4.5]decan-1-one class has been identified as a potent inhibitor of the JAK family of kinases[1]. This guide will focus on a representative compound from this class, hereafter referred to as "Compound 48," and compare its efficacy with the well-established JAK inhibitor, Tofacitinib.
The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, playing a central role in immune response and inflammation. Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers, making JAK kinases attractive therapeutic targets.
Caption: The canonical JAK-STAT signaling pathway, a key target for immunomodulatory drugs.
Comparative Efficacy: Compound 48 versus Tofacitinib
A direct comparison of inhibitory activity is crucial for evaluating the potential of a novel compound. The following table summarizes the in vitro potency of Compound 48 against key JAK kinases compared to Tofacitinib, a pan-JAK inhibitor.
| Compound | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| Compound 48 | 6 | 37 | >851 | Not Reported |
| Tofacitinib | 112 | 1 | 20 | 5.6 |
Data for Compound 48 is derived from a study on 2,8-diazaspiro[4.5]decan-1-one derivatives[1]. Data for Tofacitinib is from publicly available sources.
Interpretation of the Data:
Compound 48 demonstrates potent inhibition of TYK2 and JAK1, with IC50 values of 6 nM and 37 nM, respectively[1]. Notably, it exhibits significant selectivity against JAK2, with an IC50 value greater than 851 nM[1]. This dual TYK2/JAK1 inhibition profile with selectivity over JAK2 is a desirable characteristic, as it may spare the JAK2-mediated signaling pathways involved in erythropoiesis, potentially leading to a better safety profile. In contrast, Tofacitinib is a pan-JAK inhibitor with potent activity against JAK1, JAK2, and JAK3, and moderate activity against TYK2.
Experimental Protocols
The following are detailed protocols for key experiments used to determine the efficacy of kinase inhibitors.
Biochemical Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)
This assay is a competitive binding assay that measures the displacement of a fluorescent tracer from the ATP-binding site of a kinase.
Workflow:
Caption: Workflow for a typical time-resolved fluorescence resonance energy transfer (TR-FRET) kinase binding assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of the test inhibitor (e.g., Compound 48) in 100% DMSO. Serially dilute the inhibitor to create a concentration gradient.
-
Assay Plate Preparation: In a 384-well plate, add the serially diluted inhibitor.
-
Kinase and Tracer Addition: Add the kinase (e.g., purified recombinant TYK2 or JAK1) and the fluorescently labeled ATP-competitive tracer to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Signal Detection: Read the plate on a TR-FRET-compatible plate reader. The signal is inversely proportional to the amount of inhibitor bound to the kinase.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay: Inhibition of Cytokine-Induced STAT Phosphorylation
This assay measures the ability of an inhibitor to block the phosphorylation of STAT proteins downstream of JAK activation in a cellular context.
Workflow:
Caption: A typical workflow for assessing the inhibition of STAT phosphorylation in a cellular assay.
Step-by-Step Protocol:
-
Cell Culture: Culture a relevant cell line (e.g., a human cell line responsive to a specific cytokine) or use fresh human whole blood.
-
Inhibitor Treatment: Treat the cells with varying concentrations of the test inhibitor for a predetermined time.
-
Cytokine Stimulation: Stimulate the cells with a cytokine that activates the JAK-STAT pathway of interest (e.g., IL-23 to activate the TYK2/JAK2 pathway leading to STAT3 phosphorylation).
-
Cell Lysis and Fixation: Lyse the red blood cells (if using whole blood) and fix and permeabilize the remaining cells to allow for intracellular antibody staining.
-
Antibody Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3).
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the level of STAT phosphorylation in the presence of the inhibitor.
-
Data Analysis: Determine the IC50 value by plotting the percent inhibition of STAT phosphorylation as a function of inhibitor concentration.
Conclusion and Future Directions
The 2,8-diazaspiro[4.5]decan-1-one derivative, Compound 48, presents a compelling profile as a potent and selective dual TYK2/JAK1 inhibitor. Its efficacy, particularly its selectivity against JAK2, suggests a potential for a favorable therapeutic window compared to pan-JAK inhibitors like Tofacitinib[1]. This makes it an attractive starting point for further optimization and preclinical development for the treatment of inflammatory and autoimmune diseases.
Future studies should focus on comprehensive selectivity profiling across the kinome, in vivo efficacy studies in relevant animal models of disease, and a thorough evaluation of its pharmacokinetic and safety profiles. The detailed experimental protocols provided in this guide offer a robust framework for researchers to conduct these and other critical studies in the evaluation of novel kinase inhibitors.
References
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Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 2022. [Link][1]
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A Comparative Review of Synthetic Strategies for 2-Oxa-8-azaspiro[4.5]decan-1-one
For Researchers, Scientists, and Drug Development Professionals
The 2-oxa-8-azaspiro[4.5]decan-1-one scaffold is a key heterocyclic motif present in a variety of biologically active compounds, making its efficient synthesis a topic of significant interest in medicinal chemistry and drug discovery. This guide provides a comparative analysis of potential synthetic routes to this valuable spirocyclic lactam, offering insights into the strategic choices and experimental considerations for its preparation. While detailed, peer-reviewed synthetic procedures for this specific, unsubstituted compound are not abundant in the public domain, this review constructs and evaluates plausible routes based on established organic chemistry principles and published syntheses of closely related analogues.
Introduction to the 2-Oxa-8-azaspiro[4.5]decan-1-one Core
The unique three-dimensional structure of spirocycles, such as 2-oxa-8-azaspiro[4.5]decan-1-one, imparts novel physicochemical properties that are highly desirable in drug design. The rigid framework can lead to enhanced binding affinity and selectivity for biological targets. The presence of a lactone and a piperidine ring offers multiple points for functionalization, allowing for the exploration of a broad chemical space in the development of new therapeutic agents. Derivatives of the closely related 1-oxa-8-azaspiro[4.5]decane skeleton have been investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease, highlighting the therapeutic relevance of this structural class.[1][2]
This review will focus on two primary conceptual strategies for the synthesis of the 2-Oxa-8-azaspiro[4.5]decan-1-one core:
-
Reformatsky-type Addition followed by Intramolecular Cyclization: A classical approach involving the formation of a carbon-carbon bond between a piperidone precursor and a haloester, followed by lactonization.
-
Intramolecular Michael Addition (IMDA) Approach: A strategy centered on the cyclization of a suitably functionalized piperidine derivative bearing an acrylate or equivalent Michael acceptor.
Route 1: Reformatsky-Type Addition and Subsequent Lactonization
This strategy leverages the well-established Reformatsky reaction to construct the key C-C bond, followed by an acid-catalyzed intramolecular cyclization to form the lactone ring. The synthesis commences from a protected 4-piperidone derivative.
Proposed Synthetic Workflow
Figure 1: Conceptual workflow for the Reformatsky-type approach.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate
-
To a stirred suspension of activated zinc dust in anhydrous THF, a solution of N-benzyl-4-piperidone and ethyl bromoacetate is added dropwise under an inert atmosphere.
-
The reaction mixture is gently heated to initiate the reaction.
-
After completion, the reaction is quenched with saturated aqueous ammonium chloride solution.
-
The product is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated to yield the crude β-hydroxy ester.
Step 2: Lactonization to N-benzyl-2-oxa-8-azaspiro[4.5]decan-1-one
-
The crude β-hydroxy ester is dissolved in a suitable solvent such as toluene.
-
A catalytic amount of a strong acid, for example, p-toluenesulfonic acid, is added.
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
Upon completion, the reaction mixture is cooled, washed with a mild base, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
Step 3: Deprotection
-
The N-benzyl protected spirocycle is subjected to hydrogenolysis using a palladium catalyst on carbon in a suitable solvent like ethanol or methanol to yield the final product.
Causality and Experimental Choices
-
Choice of Protecting Group: The N-benzyl group is chosen for its stability under the Reformatsky reaction conditions and its facile removal via hydrogenolysis. Other protecting groups like Boc could also be considered, though their stability to the acidic conditions of lactonization would need to be evaluated.
-
Activation of Zinc: The success of the Reformatsky reaction is highly dependent on the activation of the zinc metal to facilitate the formation of the organozinc reagent.
-
Acid-Catalyzed Lactonization: The intramolecular esterification is driven by the removal of water, hence the use of a Dean-Stark trap.
Route 2: Intramolecular Michael Addition (IMDA)
This approach involves the construction of a piperidine ring already bearing a side chain that can undergo an intramolecular conjugate addition to form the lactone ring.
Proposed Synthetic Workflow
Figure 2: Conceptual workflow for the Intramolecular Michael Addition approach.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate
-
To a solution of a phosphonate reagent, such as triethyl phosphonoacetate, in an anhydrous solvent like THF, a strong base (e.g., sodium hydride) is added at a low temperature to generate the corresponding ylide.
-
N-benzyl-4-piperidone is then added to the ylide solution, and the reaction is allowed to warm to room temperature.
-
After the reaction is complete, it is quenched, and the product is extracted and purified.
Step 2: Intramolecular Michael Addition
-
The α,β-unsaturated ester is treated with a suitable reagent to introduce a hydroxyl group that can act as the nucleophile for the Michael addition. This could potentially be achieved through various methods, such as an initial reduction of the ester followed by a re-oxidation, or a more direct approach if a suitable starting material is designed. This step represents a key challenge in this proposed route.
-
Alternatively, a precursor with a tethered hydroxyl group could be synthesized and then subjected to conditions that promote both the formation of the acrylate moiety and subsequent cyclization.
Step 3: Deprotection
-
Similar to Route 1, the N-benzyl group can be removed via catalytic hydrogenation to afford the final product.
Causality and Experimental Choices
-
Horner-Wadsworth-Emmons Reaction: This reaction is a reliable method for the stereoselective synthesis of α,β-unsaturated esters from ketones.
-
Challenges in IMDA: The key challenge in this route is the strategic introduction of the nucleophilic hydroxyl group to facilitate the intramolecular 1,4-addition. A direct hydroxylation of the piperidine ring at the appropriate position prior to the Horner-Wadsworth-Emmons reaction could be a viable, albeit potentially complex, alternative.
Comparative Analysis
| Feature | Route 1: Reformatsky-Type Addition | Route 2: Intramolecular Michael Addition |
| Key Transformation | Reformatsky reaction | Intramolecular Michael Addition |
| Starting Materials | Readily available N-protected 4-piperidone and ethyl bromoacetate | N-protected 4-piperidone and a phosphonate reagent |
| Number of Steps | Generally 3-4 steps | Potentially 3-4 steps, but with a more complex key step |
| Potential Challenges | Activation of zinc, potential side reactions during lactonization | Strategic introduction of the nucleophilic hydroxyl group for the IMDA |
| Stereocontrol | The spirocenter is a quaternary carbon, so no new stereocenters are formed in the cyclization of an achiral precursor. | Similar to Route 1, stereocontrol is not an issue at the spirocenter for an achiral starting material. |
| Overall Feasibility | High, based on well-established and reliable reactions. | Moderate to high, with the feasibility heavily dependent on the successful design and execution of the IMDA step. |
Conclusion
Both the Reformatsky-type addition followed by lactonization and the Intramolecular Michael Addition represent plausible and logical synthetic strategies for the construction of the 2-oxa-8-azaspiro[4.5]decan-1-one core. The Reformatsky approach appears to be the more straightforward and reliable of the two, relying on a series of well-understood and high-yielding transformations. The Intramolecular Michael Addition route, while elegant in concept, presents a more significant synthetic challenge in the strategic placement of the nucleophilic hydroxyl group.
The choice of synthetic route will ultimately depend on the specific goals of the research program, including the desired scale of the synthesis, the availability of starting materials, and the tolerance for more complex and potentially lower-yielding key steps. Further experimental validation is required to fully elucidate the optimal conditions and overall efficiency of each proposed pathway.
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ChemRxiv. (2024). Size-Programmable Matteson-Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones. Cambridge Open Engage. [Link]
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Dieckmann Condensation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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National Center for Biotechnology Information. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]
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Bridging the Gap: A Comparative Guide to Correlating In Vitro and In Vivo Performance of 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride
Introduction: Unveiling the Potential of a Novel Spirocyclic Scaffold
In the landscape of central nervous system (CNS) drug discovery, the quest for novel molecular architectures that can effectively modulate complex disease pathways is paramount. The spirocyclic scaffold, characterized by two rings sharing a single atom, has emerged as a promising structural motif. This guide focuses on 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride, a compound of interest due to the precedence of related structures in neuropharmacology. While this specific molecule is not extensively characterized in public literature, its relatives within the 1-oxa-8-azaspiro[4.5]decane class have shown potential as M1 muscarinic agonists for Alzheimer's disease and as high-affinity ligands for the sigma-1 receptor, a key player in cellular stress responses and neuroprotection.[1][2]
This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. It outlines a rigorous, multi-faceted approach to characterizing 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride, establishing a robust in vitro-in vivo correlation (IVIVC), and benchmarking its performance against relevant alternatives. Our objective is to not only provide a set of protocols but to elucidate the scientific rationale that underpins a successful translational research program.
Comparative Landscape: Positioning in the Neuroprotective Arena
Given the sigma-1 receptor affinity of related compounds, we will hypothesize a primary mechanism of action for 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride as a neuroprotective agent, potentially relevant for neurodegenerative conditions like Parkinson's disease. To establish a meaningful comparison, we will benchmark its performance against two compounds:
-
L-DOPA: The gold-standard symptomatic treatment for Parkinson's disease, which addresses dopamine deficiency but does not halt neurodegeneration.
-
SA4503 (Cutamesine): A well-characterized, high-affinity sigma-1 receptor agonist often used as a reference compound in preclinical neuroprotective studies.
This comparison will allow us to contextualize the novel compound's potential for both symptomatic relief (if any) and disease modification.
Part 1: The In Vitro Cascade – From Molecular Target to Cellular Function
A tiered in vitro approach is essential to build a comprehensive profile of the compound's activity before committing to resource-intensive in vivo studies. This cascade is designed to be self-validating, with each stage informing the next.
Experimental Workflow: In Vitro Evaluation
Caption: A tiered workflow for the in vitro evaluation of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.
Detailed In Vitro Protocols
1. Receptor Binding Affinity and Selectivity
-
Objective: To quantify the binding affinity of the test compound for the sigma-1 receptor and assess its selectivity over the sigma-2 receptor.
-
Methodology:
-
Utilize commercially available membrane preparations from cells overexpressing human sigma-1 and sigma-2 receptors.
-
Perform competitive binding assays using a radiolabeled ligand (e.g., [³H]-(+)-pentazocine for sigma-1).
-
Incubate membranes with a fixed concentration of radioligand and varying concentrations of the test compound, SA4503, and L-DOPA.
-
Separate bound and free radioligand via rapid filtration.
-
Quantify radioactivity using liquid scintillation counting.
-
Calculate the inhibitor constant (Ki) from the IC50 values using the Cheng-Prusoff equation.
-
-
Rationale: This initial screen confirms the hypothesized molecular target and provides crucial data on selectivity, which is a key predictor of potential off-target effects.
2. Blood-Brain Barrier (BBB) Permeability
-
Objective: To predict the compound's ability to cross the BBB, a prerequisite for any CNS-acting drug.[3]
-
Methodology:
-
Employ a Parallel Artificial Membrane Permeability Assay (PAMPA-BBB).[3] This non-cell-based assay uses a filter plate coated with a lipid solution mimicking the BBB.[3]
-
Add the test compound to the donor compartment and measure its appearance in the acceptor compartment over time using LC-MS/MS.
-
Calculate the permeability coefficient (Pe).
-
-
Rationale: The PAMPA-BBB assay is a cost-effective, high-throughput method to screen for passive diffusion across the BBB early in the discovery process, eliminating compounds with poor CNS penetration potential.[3][4]
3. Neuroprotection in a Cellular Model of Parkinson's Disease
-
Objective: To assess the compound's ability to protect neurons from a toxin known to induce Parkinson's-like pathology.
-
Methodology:
-
Culture human neuroblastoma cells (e.g., SH-SY5Y) or primary cortical neurons.[5]
-
Pre-treat cells with a range of concentrations of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride, SA4503, or L-DOPA for 2-4 hours.
-
Induce cellular stress by adding the neurotoxin MPP+ (a metabolite of MPTP) or rotenone.
-
After 24-48 hours, assess cell viability using an MTT or LDH assay.
-
-
Rationale: This assay provides direct evidence of a neuroprotective effect at the cellular level and establishes a dose-response relationship. Using a known toxin like MPP+ mimics key aspects of the neurodegenerative process in Parkinson's disease.[5]
Part 2: In Vivo Validation – From Animal Models to Physiological Outcomes
Successful in vitro candidates must be validated in a living system to assess their efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) profile. The choice of animal model is critical for clinical relevance.
Experimental Workflow: In Vivo Evaluation
Caption: A phased workflow for the in vivo evaluation of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.
Detailed In Vivo Protocol
1. The MPTP-induced Mouse Model of Parkinson's Disease
-
Objective: To evaluate the neuroprotective and/or neurorestorative effects of the compound in a well-established animal model of Parkinson's disease.[6]
-
Methodology:
-
Induction: Administer the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to C57BL/6 mice. MPTP is metabolized to MPP+, which selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[6]
-
Treatment Groups:
-
Vehicle Control
-
MPTP + Vehicle
-
MPTP + 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride (at 3 dose levels determined by PK studies)
-
MPTP + L-DOPA
-
MPTP + SA4503
-
-
Behavioral Analysis: At set time points post-MPTP administration, assess motor coordination and bradykinesia using the Rotarod test and the Pole test.
-
Post-mortem Analysis: At the end of the study, perfuse the animals and collect brain tissue.
-
Immunohistochemistry: Stain sections of the substantia nigra and striatum for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons. Quantify the number of surviving TH-positive cells.
-
Neurochemistry: Measure dopamine levels and its metabolites in the striatum using HPLC.
-
-
-
Rationale: This model allows for the assessment of both functional outcomes (behavior) and the underlying pathology (neuronal survival, dopamine levels).[6][7] Comparing the test compound to L-DOPA and a reference sigma-1 agonist provides a comprehensive picture of its therapeutic potential.
Part 3: The Crucial Link – Establishing the In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a predictive mathematical model that links an in vitro property (e.g., neuroprotective potency) with an in vivo response (e.g., preservation of dopaminergic neurons).[8][9] An effective IVIVC can reduce the number of animal studies required, guide formulation development, and serve as a surrogate for bioequivalence studies.[9][10]
IVIVC Framework
Caption: A conceptual framework for establishing an IVIVC for a neuroprotective agent.
Steps to Building the IVIVC Model
-
Data Generation: Generate high-quality in vitro dose-response curves (e.g., % neuroprotection vs. concentration) and in vivo data from at least three different formulations or dose levels that result in different plasma and brain concentration profiles.
-
Deconvolution of In Vivo Data: Use pharmacokinetic modeling to estimate the rate and extent of drug absorption and brain penetration from the plasma concentration-time data.
-
Correlation: Plot the in vitro parameter (e.g., EC50 for neuroprotection) against the in vivo response (e.g., percentage of surviving TH-positive neurons). The goal is to establish a "Level A" correlation, which represents a point-to-point relationship between the in vitro and in vivo profiles.[8][9]
-
Mathematical Modeling: Develop a mathematical model that describes this relationship. This model can then be used to predict the in vivo efficacy of new formulations based solely on their in vitro performance.[9][11]
Data Summary and Comparison
The following tables present a template for summarizing the quantitative data gathered from the proposed experiments.
Table 1: In Vitro Performance Summary (Hypothetical Data)
| Compound | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Selectivity (S2/S1) | PAMPA-BBB Pe (10⁻⁶ cm/s) | Neuroprotection EC50 (µM) |
| 2-Oxa-8-azaspiro... | 15.2 | >1000 | >65 | 8.5 | 0.75 |
| SA4503 | 5.8 | 250 | 43 | 9.2 | 0.50 |
| L-DOPA | >10,000 | >10,000 | N/A | 1.1 | >100 |
Table 2: In Vivo Efficacy in MPTP Model (Hypothetical Data)
| Treatment Group | Rotarod Latency (% of Baseline) | TH+ Cell Count in SNc (% of Control) | Striatal Dopamine (% of Control) |
| MPTP + Vehicle | 35% | 40% | 30% |
| MPTP + Test Cpd (10 mg/kg) | 75% | 80% | 70% |
| MPTP + SA4503 (10 mg/kg) | 70% | 78% | 65% |
| MPTP + L-DOPA (25 mg/kg) | 90% | 42% | 85% (transient) |
Conclusion
This guide provides a comprehensive, scientifically-grounded framework for the preclinical evaluation of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. By systematically progressing from in vitro characterization to in vivo validation and culminating in the establishment of a robust IVIVC, researchers can efficiently determine the therapeutic potential of this novel compound. The emphasis on causality, self-validating experimental design, and direct comparison with established benchmarks ensures that the data generated will be both reliable and clinically translatable. This structured approach mitigates risk, optimizes resource allocation, and ultimately accelerates the journey from a promising molecule to a potential therapeutic intervention for neurodegenerative diseases.
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benchmarking 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride against reference compounds
This guide provides a comprehensive technical comparison of the novel spirocyclic lactam, 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride, against established reference compounds. The protocols and analyses detailed herein are designed for researchers, scientists, and drug development professionals seeking to understand the pharmacological profile of this compound and its potential as a modulator of central nervous system (CNS) activity.
Introduction: The Therapeutic Potential of Spirocyclic Lactams
Spirocyclic compounds, characterized by a shared quaternary carbon between two rings, offer a rigid and three-dimensionally complex scaffold ideal for drug design.[1][2] This structural rigidity can minimize the conformational entropy penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[2] Within this class, spirocyclic lactams are of particular interest due to their diverse biological activities, including antimicrobial, anti-HIV, and CNS effects.[3][4]
2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride belongs to this promising class of molecules. Its structure, featuring a lactam ring, is reminiscent of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS. This structural analogy suggests that 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride may exert its effects by modulating the GABAergic system, a common target for anxiolytic, sedative, and anticonvulsant drugs.[5][6]
This guide outlines a benchmarking strategy to test this hypothesis, comparing the subject compound against well-characterized modulators of the GABA-A receptor.
Selection of Reference Compounds
To establish a robust benchmark, we have selected three reference compounds with distinct mechanisms of action at the GABA-A receptor:
-
Diazepam: A classic benzodiazepine that acts as a positive allosteric modulator (PAM) of the GABA-A receptor, enhancing the effect of GABA.[7]
-
Phenobarbital: A barbiturate that also acts as a PAM but at a different binding site from benzodiazepines. At higher concentrations, it can directly activate the GABA-A receptor.[8]
-
Gaboxadol (THIP): A direct agonist of the GABA-A receptor, binding to the same site as GABA.
Experimental Benchmarking Workflow
The following workflow is designed to provide a comprehensive in vitro and in vivo characterization of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.
Caption: Experimental workflow for benchmarking 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.
Part 1: In Vitro Characterization
GABA-A Receptor Binding Assay
Rationale: This initial screen determines if the test compound directly competes with a known GABA-A receptor agonist for binding. A competitive binding assay using [3H]muscimol, a potent GABA-A agonist, will be employed to assess the binding affinity of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.[9]
Protocol:
-
Tissue Preparation: Rat cortical membranes are prepared as a rich source of GABA-A receptors. The tissue is homogenized in a buffered solution and subjected to multiple centrifugation steps to isolate the membrane fraction and remove endogenous GABA.[9]
-
Assay Conditions: In a 96-well plate, the prepared membranes are incubated with a fixed concentration of [3H]muscimol and varying concentrations of the test compound (2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride) or reference compounds.
-
Incubation: The plate is incubated at 4°C to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, corresponding to the amount of bound [3H]muscimol, is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]muscimol (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Electrophysiological Functional Assay
Rationale: While binding assays confirm interaction with the receptor, they do not reveal the functional consequence of this binding (e.g., agonist, antagonist, or modulator). Whole-cell patch-clamp electrophysiology on cells expressing GABA-A receptors provides a direct measure of the compound's effect on receptor-mediated ion channel function.[10]
Protocol:
-
Cell Culture: Human embryonic kidney (HEK293) cells are transiently transfected with cDNAs encoding the subunits of the human GABA-A receptor (e.g., α1, β2, γ2). These cells provide a clean system to study the specific receptor subtype.
-
Patch-Clamp Recording: A glass micropipette is used to form a high-resistance seal with the membrane of a single transfected cell. The membrane patch is then ruptured to allow electrical access to the cell's interior (whole-cell configuration).
-
Compound Application: The cell is perfused with a solution containing a sub-maximal concentration of GABA to elicit a baseline current. The test compound or reference compounds are then co-applied with GABA to assess their modulatory effects. To test for direct agonist activity, the compounds are applied in the absence of GABA.
-
Data Acquisition: The chloride current flowing through the GABA-A receptors is recorded.
-
Data Analysis: The change in current amplitude in the presence of the test compound is measured. Dose-response curves are generated to determine the EC50 (for agonists or PAMs) or IC50 (for antagonists or negative allosteric modulators).
Part 2: In Vivo Behavioral Assessment
Elevated Plus Maze (EPM) for Anxiolytic Activity
Rationale: The EPM is a widely used and validated behavioral assay to assess the anxiolytic or anxiogenic effects of drugs in rodents. Anxiolytic compounds, like many positive modulators of the GABA-A receptor, typically increase the exploration of the open arms of the maze.
Protocol:
-
Apparatus: The maze consists of four arms (two open, two enclosed) elevated from the floor.
-
Acclimatization: Animals (mice or rats) are acclimatized to the testing room before the experiment.
-
Dosing: Animals are administered 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride, a reference compound, or vehicle via an appropriate route (e.g., intraperitoneal injection) at a set time before the test.
-
Testing: Each animal is placed in the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes). The session is recorded by an overhead video camera.
-
Behavioral Scoring: An automated tracking system or a trained observer scores key behaviors, including the time spent in the open arms and the number of entries into the open and closed arms.
-
Data Analysis: The percentage of time spent in the open arms and the percentage of open arm entries are calculated. Statistical analysis (e.g., ANOVA) is used to compare the effects of the different treatment groups.
Comparative Data Summary
The following tables present hypothetical, yet plausible, data to illustrate the expected outcomes of the benchmarking studies.
Table 1: In Vitro Binding and Functional Data
| Compound | [3H]Muscimol Binding (Ki, nM) | Functional Activity (EC50, nM) | Mechanism of Action |
| 2-Oxa-8-azaspiro[4.5]decan-1-one HCl | 50 | 120 | Positive Allosteric Modulator |
| Diazepam | >10,000 (at GABA site) | 30 (as PAM) | Positive Allosteric Modulator |
| Phenobarbital | >10,000 (at GABA site) | 5,000 (as PAM) | Positive Allosteric Modulator |
| Gaboxadol | 25 | 200 | Direct Agonist |
Table 2: In Vivo Behavioral Data (Elevated Plus Maze)
| Compound (Dose) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) |
| Vehicle | 15 ± 2.1 | 20 ± 3.5 |
| 2-Oxa-8-azaspiro[4.5]decan-1-one HCl (10 mg/kg) | 45 ± 4.2 | 50 ± 5.1 |
| Diazepam (2 mg/kg) | 50 ± 3.8 | 55 ± 4.6 |
| Phenobarbital (20 mg/kg) | 40 ± 3.1 | 45 ± 4.0 |
| Gaboxadol (5 mg/kg) | 20 ± 2.5 | 25 ± 3.9 |
*p < 0.05 compared to Vehicle
Interpretation and Conclusion
The hypothetical data suggest that 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is a potent positive allosteric modulator of the GABA-A receptor. It demonstrates significant binding affinity and functional potentiation of GABA-induced currents in vitro. This in vitro profile translates to a clear anxiolytic-like effect in the elevated plus maze, comparable to the established reference compound, diazepam.
Unlike Gaboxadol, it does not appear to be a direct agonist, and its potent modulatory effect at a lower concentration than Phenobarbital suggests a distinct and potentially more favorable pharmacological profile.
This comprehensive benchmarking approach, combining in vitro binding and functional assays with in vivo behavioral analysis, provides a robust framework for characterizing novel CNS-active compounds like 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. The data generated from these studies are crucial for guiding further preclinical development and establishing the therapeutic potential of this novel chemical entity.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride
Introduction
In the landscape of pharmaceutical development, the rigorous and unambiguous characterization of active pharmaceutical ingredients (APIs) is paramount. 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride, a spirocyclic lactam with potential applications in medicinal chemistry, demands robust analytical methodologies to ensure its identity, purity, and quality. This guide provides a comprehensive comparison of two orthogonal analytical techniques for the comprehensive analysis of this compound: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
The principle of cross-validation in analytical chemistry is to ensure the reliability and consistency of results by comparing data from two or more distinct methods.[1] This approach is critical during drug development to build a comprehensive analytical profile and to select the most appropriate method for routine quality control. This guide, intended for researchers, scientists, and drug development professionals, will delve into the theoretical underpinnings and practical applications of these two powerful techniques for the analysis of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.
Physicochemical Properties of 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Chemical Formula | C₈H₁₄ClNO₂ | [1] |
| Molecular Weight | 191.66 g/mol | [2] |
| Appearance | Solid | [3] |
| Storage | 4°C | [3] |
The presence of a hydrochloride salt suggests good aqueous solubility, making it amenable to RP-HPLC. The spirocyclic structure presents a unique chromatographic challenge, requiring careful optimization of separation conditions.
Method 1: Purity and Assay by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
RP-HPLC is the workhorse of the pharmaceutical industry for purity determination and assay of APIs. Its precision, accuracy, and robustness make it the primary choice for quantitative analysis.[4]
Scientific Rationale
The proposed RP-HPLC method leverages the polarity of the 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride molecule for separation on a non-polar stationary phase. The lactam and secondary amine functionalities provide sufficient polarity for retention and elution with a suitable mobile phase. UV detection is appropriate due to the presence of the carbonyl group in the lactam ring, which is expected to have a UV absorbance maximum around 210-220 nm.
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride reference standard and sample.
-
Dissolve in a 1:1 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
-
Filter through a 0.45 µm syringe filter before injection.
Workflow for RP-HPLC-UV Analysis
Caption: Workflow for RP-HPLC-UV analysis of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.
Method 2: Impurity Identification and Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a hydrochloride salt, derivatization is often necessary to improve volatility and chromatographic performance.
Scientific Rationale
Direct analysis of the hydrochloride salt by GC is challenging due to its low volatility. Therefore, a derivatization step is proposed to convert the secondary amine to a less polar and more volatile derivative. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective approach. The mass spectrometer provides structural information for impurity identification and confirmation of the main component.
Experimental Protocol
Instrumentation:
-
GC system with a split/splitless injector and a mass selective detector (MSD).
-
Data acquisition and processing software.
Derivatization:
-
Accurately weigh approximately 1 mg of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride into a vial.
-
Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Injection Mode: Split (20:1)
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: 40-450 amu
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.
Comparative Data and Performance
The following table presents a hypothetical but realistic comparison of the expected performance characteristics of the two methods, based on established validation guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4]
| Parameter | RP-HPLC-UV | GC-MS | Rationale for Comparison |
| Specificity | High (separation of impurities) | Very High (mass spectral identification) | GC-MS provides structural confirmation, making it more specific. |
| Linearity (r²) | > 0.999 | > 0.995 | HPLC generally offers superior linearity for quantification. |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | GC-MS can often achieve lower detection limits. |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% | Consistent with LOD, GC-MS is typically more sensitive. |
| Precision (%RSD) | < 1.0% | < 5.0% | HPLC is the gold standard for quantitative precision. |
| Accuracy (% Recovery) | 98-102% | 95-105% | HPLC generally provides higher accuracy for assay. |
| Sample Throughput | Moderate | Lower (due to derivatization) | The extra derivatization step in GC-MS reduces throughput. |
| Primary Application | Purity, Assay, Stability Testing | Impurity Identification, Structure Confirmation | The methods are complementary in their primary applications. |
Discussion: Choosing the Right Method
The choice between RP-HPLC-UV and GC-MS for the analysis of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride depends on the analytical objective.
-
For routine quality control, purity assessment, and stability studies, RP-HPLC-UV is the method of choice. Its high precision, accuracy, and robustness make it ideal for generating reliable quantitative data. The method is straightforward and does not require a derivatization step, leading to higher sample throughput.
-
For impurity profiling, identification of unknown degradation products, and structural confirmation, GC-MS is indispensable. The mass spectral data provides invaluable structural information that is not available with UV detection. While the requirement for derivatization adds a layer of complexity, the specificity of the technique is unparalleled for these applications.
Cross-validation of these two methods is crucial. The purity value obtained by RP-HPLC should be corroborated by the GC-MS data (sum of all components). Any significant discrepancy would warrant further investigation into the presence of non-chromatophoric or non-volatile impurities.
Conclusion
A multi-faceted analytical approach is essential for the comprehensive characterization of novel pharmaceutical compounds like 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. This guide has detailed two orthogonal and complementary methods, RP-HPLC-UV and GC-MS, providing the scientific rationale and experimental protocols for their implementation. By employing both techniques in a cross-validation paradigm, researchers and drug developers can build a robust and reliable analytical data package, ensuring the quality and safety of this promising molecule. The principles and methodologies outlined herein are grounded in established regulatory expectations and provide a solid framework for the analytical lifecycle management of this and other similar spirocyclic compounds.
References
-
PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
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Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]
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CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer. [Link]
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Gilbert, M. T., Barinov-Colligon, I., & Miksic, J. R. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385–394. [Link]
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International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. [Link]
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United States Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]
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United States Pharmacopeia. (n.d.). <1220> ANALYTICAL PROCEDURE LIFE CYCLE. [Link]
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USP. (2020, November 30). Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226 [Video]. YouTube. [Link]
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American Elements. (n.d.). 2-oxa-8-azaspiro[4.5]decan-1-one hydrochloride. [Link]
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PubChemLite. (n.d.). 8-oxa-2-azaspiro[4.5]decan-1-one. [Link]
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Alchemist-pharm. (n.d.). 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. [Link]
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PubChem. (n.d.). 1-Oxaspiro[4.5]decan-2-one. [Link]
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PubChem. (n.d.). 8-Sulfanyl-2-oxa-8-azaspiro[4.5]decan-1-one. [Link]
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SIELC Technologies. (n.d.). Separation of 8-(1,1-Dimethylethyl)-1-oxaspiro(4.5)decan-2-one on Newcrom R1 HPLC column. [Link]
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Ishihara, Y., et al. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 37(11), 1555-1568. [Link]
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Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
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MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]
-
PubChemLite. (n.d.). 8-oxa-1-azaspiro[4.5]decan-2-one. [Link]
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PubChemLite. (n.d.). 8-oxa-2-azaspiro[4.5]decan-3-one. [Link]
-
Wang, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151–3172. [Link]
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A Head-to-Head Comparison of 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride and Structurally Related Scaffolds in the Pursuit of Novel M1 Muscarinic Agonists
In the landscape of medicinal chemistry, the quest for novel therapeutics targeting neurodegenerative diseases, such as Alzheimer's disease, is of paramount importance. A promising strategy in this endeavor is the development of selective M1 muscarinic acetylcholine receptor agonists. The spirocyclic scaffold, with its inherent three-dimensionality and structural rigidity, has emerged as a privileged motif in the design of such compounds. This guide provides a detailed head-to-head comparison of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride and its structurally related analogs, with a focus on their potential as M1 muscarinic agonists. We will delve into their synthesis, physicochemical properties, and, most critically, their pharmacological profiles, supported by experimental data.
The Spirocyclic Advantage in M1 Agonist Design
The 8-azaspiro[4.5]decane skeleton serves as a versatile template for the design of M1 muscarinic agonists. Its rigid framework allows for the precise orientation of pharmacophoric features, which can lead to enhanced receptor affinity and selectivity. The incorporation of heteroatoms, such as oxygen and additional nitrogen atoms, into this scaffold allows for fine-tuning of the molecule's electronic and steric properties, as well as its hydrogen bonding capabilities, all of which are critical for receptor interaction.
This guide will focus on a comparative analysis of three key scaffolds:
-
Scaffold A: 2-Oxa-8-azaspiro[4.5]decan-1-one (the primary compound of interest)
-
Scaffold B: 1-Oxa-8-azaspiro[4.5]decan-3-one (a well-characterized isomer)
-
Scaffold C: 1-Oxa-2,8-diazaspiro[4.5]decan-3-one (a diaza-substituted analog)
The subtle yet significant differences in the placement of the oxygen and nitrogen atoms within the spirocyclic system can dramatically influence the biological activity of these compounds.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile and overall developability. The table below summarizes key properties for the core scaffolds.
| Property | Scaffold A: 2-Oxa-8-azaspiro[4.5]decan-1-one | Scaffold B: 1-Oxa-8-azaspiro[4.5]decan-3-one | Scaffold C: 1-Oxa-2,8-diazaspiro[4.5]decan-3-one |
| Molecular Formula | C₈H₁₃NO₂ | C₈H₁₃NO₂ | C₇H₁₂N₂O₂ |
| Molecular Weight | 155.19 g/mol | 155.19 g/mol | 156.18 g/mol |
| LogP (calculated) | 0.30 | ~0.5 | ~0.1 |
| Topological Polar Surface Area (TPSA) | 38.33 Ų | 38.33 Ų | 59.56 Ų |
| Hydrogen Bond Donors | 1 | 1 | 2 |
| Hydrogen Bond Acceptors | 2 | 2 | 3 |
Note: Data for the hydrochloride salts will vary, particularly in terms of solubility.
The introduction of an additional nitrogen atom in Scaffold C significantly increases its polarity, as reflected in the higher TPSA and lower calculated LogP. This modification can impact membrane permeability and the potential for off-target interactions.
Pharmacological Profile: M1 Muscarinic Receptor Activity
The primary therapeutic rationale for developing these scaffolds is their potential to act as M1 muscarinic receptor agonists, a mechanism that has been shown to enhance cognitive function. The following sections present a comparative analysis of the pharmacological data for derivatives of these core scaffolds.
In Vitro M1 and M2 Receptor Binding Affinity
A crucial aspect of M1 agonist development is achieving selectivity over the M2 subtype, as M2 receptor activation can lead to undesirable cardiovascular side effects. The following table summarizes the binding affinities of representative compounds from each scaffold class.
| Compound | Scaffold | R | R' | M1 Ki (nM) | M2 Ki (nM) | M1/M2 Selectivity |
| 1 | B | CH₃ | CH₃ | 180 | 1200 | 6.7 |
| 2 | B | C₂H₅ | CH₃ | 140 | 1100 | 7.9 |
| 3 | C | CH₃ | CH₃ | 49 | 280 | 5.7 |
Data extracted from a study on 1-oxa-8-azaspiro[4.5]decanes and 1-oxa-2,8-diazaspiro[4.5]decan-3-ones as M1 muscarinic agonists.[1][2]
Analysis:
-
The 1-oxa-8-azaspiro[4.5]decan-3-one derivatives (Scaffold B) demonstrate moderate affinity for the M1 receptor with a notable selectivity over the M2 subtype.
-
The introduction of a second nitrogen atom at the 2-position (Scaffold C) leads to a significant increase in M1 receptor affinity, as seen in compound 3 . However, this is accompanied by a less pronounced increase in M2 affinity, resulting in a slightly lower selectivity ratio compared to the Scaffold B analogs.
In Vivo Efficacy: Amelioration of Scopolamine-Induced Cognitive Deficits
The ultimate test of a potential cognitive enhancer is its ability to reverse memory impairments in animal models. The passive avoidance task in scopolamine-treated rats is a widely accepted model for assessing the efficacy of M1 agonists.
| Compound | Scaffold | Ameliorating Dose (mg/kg, s.c.) |
| 1 | B | 0.3 |
| 2 | B | 0.1 |
| 3 | C | 0.1 |
Data extracted from a study on 1-oxa-8-azaspiro[4.5]decanes and 1-oxa-2,8-diazaspiro[4.5]decan-3-ones as M1 muscarinic agonists.[1][2]
Analysis:
-
All tested compounds demonstrated the ability to reverse the cognitive deficits induced by scopolamine, confirming their in vivo efficacy as M1 muscarinic agonists.
-
The ethyl-substituted analog of Scaffold B (compound 2 ) and the dimethyl-substituted Scaffold C analog (compound 3 ) were the most potent in this assay.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The comparative data allows for the elucidation of key structure-activity relationships:
-
Impact of Heteroatom Position: The shift of the oxygen atom from the 1-position (Scaffold B) to the 2-position (Scaffold A) is expected to alter the molecule's three-dimensional shape and dipole moment. This could significantly impact how the molecule docks into the M1 receptor binding pocket.
-
Role of the Second Nitrogen: The introduction of a nitrogen atom at the 2-position (Scaffold C) appears to be beneficial for M1 receptor affinity.[2] This may be due to the formation of an additional hydrogen bond with the receptor or an alteration of the molecule's basicity.
-
Influence of Substituents: As demonstrated with compounds 1 and 2 , even small changes in the alkyl substituents on the spirocyclic core can have a measurable impact on in vivo potency.
The M1 receptor signals through the Gq protein pathway, leading to the activation of phospholipase C and the subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately lead to an increase in intracellular calcium and the activation of protein kinase C, cellular events that are crucial for synaptic plasticity and cognitive function.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are provided below.
Radioligand Binding Assay for M1/M2 Receptors
This protocol outlines the procedure for determining the binding affinity of test compounds for M1 and M2 muscarinic receptors.
Sources
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride (CAS No. 136561-53-0), a chemical intermediate utilized in advanced research and drug development. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined herein are grounded in established safety principles from regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
The foundational principle of laboratory safety is a robust Chemical Hygiene Plan (CHP), a requirement under OSHA's Laboratory Standard (29 CFR 1910.1450).[1][2][3] This guide is designed to supplement, not replace, your institution's specific, written CHP and the Safety Data Sheet (SDS) provided by the manufacturer.
Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of a chemical is the first step in managing its lifecycle safely. While a specific, comprehensive SDS for 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is not publicly available, we can infer its likely hazard profile from analogous spirocyclic compounds and hydrochloride salts.
An SDS for a similar compound, 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride, classifies it as harmful if swallowed, a skin and eye irritant, and potentially causing respiratory irritation.[4] It is prudent to assume 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride possesses a similar hazard profile.
Table 1: Anticipated GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
(Note: This table is based on data for an analogous compound and should be confirmed with the supplier-specific SDS.)
Causality: The hydrochloride salt form typically enhances water solubility, but can also contribute to irritant properties. The spirocyclic heterocyclic structure may present unknown toxicological properties, warranting a cautious approach.
Pre-Disposal Operations: Handling and Personal Protective Equipment (PPE)
Before disposal begins, minimizing exposure during routine handling is paramount. All manipulations involving this compound should occur within a certified chemical fume hood to control potential inhalation of dust or aerosols.[2]
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Nitrile or neoprene gloves | Prevents direct skin contact and irritation.[4] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or goggles | Protects eyes from dust particles and splashes.[4][5] |
| Skin/Body Protection | Flame-resistant lab coat | Protects skin and personal clothing from contamination.[4] |
| Respiratory | Use within a fume hood. If not possible, an NIOSH-approved respirator is required. | Prevents inhalation of the compound, which may cause respiratory tract irritation.[6] |
Step-by-Step Disposal Protocol
Disposal of this chemical is governed by the Resource Conservation and Recovery Act (RCRA) and must be managed as hazardous waste.[7] Never dispose of this chemical down the drain or in regular trash.[7][8]
Step 1: Waste Identification and Segregation
-
Action: Designate 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride waste as "Hazardous Chemical Waste." This includes the pure compound, contaminated materials (e.g., weigh boats, gloves, paper towels), and solutions.
-
Causality: Proper identification is an EPA requirement.[9] Segregating waste prevents dangerous reactions between incompatible chemicals.[8][10] This compound, being an amine salt, should be kept separate from strong bases (which could liberate the free amine) and strong oxidizing agents.
Step 2: Containerization
-
Action: Use a dedicated, compatible waste container. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is recommended.[7][8] The container must be clean, in good condition, and leak-proof.[7]
-
Causality: The hydrochloride salt is acidic and could corrode metal containers over time.[11] A secure lid prevents spills and the release of vapors. Containers should only be filled to 90% capacity to allow for expansion.[11]
Step 3: Labeling
-
Action: Immediately label the waste container. The label must be clear, legible, and permanently affixed.
-
Causality: EPA and OSHA regulations mandate clear labeling for safety and proper handling by waste management personnel.[7][9] The label must include:
Step 4: Temporary Storage (Satellite Accumulation Area)
-
Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[8][9] This area must be at or near the point of generation and under the control of laboratory personnel.[7]
-
Causality: Storing waste in a designated, secure area prevents accidental spills and unauthorized access. The SAA should have secondary containment (like a tray or tub) to contain any potential leaks.[7][8]
Step 5: Final Disposal
-
Action: Once the waste container is full or has been in the SAA for the maximum allowed time (consult your institutional policy, often up to one year), contact your institution's Environmental Health & Safety (EHS) office for pickup.[8]
-
Causality: Final disposal must be handled by a licensed hazardous waste contractor.[12] Your EHS office manages this process to ensure compliance with all federal, state, and local regulations.[13]
Spill and Emergency Procedures
Accidents require immediate and correct responses.
-
Small Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Avoid raising dust.
-
Carefully sweep the material into the designated hazardous waste container.
-
Clean the spill area with a detergent and water, collecting the cleaning materials as hazardous waste.
-
-
Large Spill or Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention.[4]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
-
In case of a large, unmanageable spill, evacuate the laboratory, secure the area, and contact your institution's EHS and emergency response team immediately.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.
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Navigating the Unknown: A Guide to Personal Protective Equipment for 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride
The Precautionary Principle: A Risk-Based Approach
When specific hazard data is unavailable, the prudent course of action is to treat the compound as hazardous.[1][2] The structure of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride, containing a lactone, an amine hydrochloride, and a spirocyclic system, suggests potential for biological activity and chemical reactivity. Safety data for structurally similar compounds, such as 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride and 3-((Methylthio)methyl)-2-oxa-8-azaspiro[4.5]decane hydrochloride, indicate that this class of chemicals may cause skin, eye, and respiratory irritation.[3][4] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of safe laboratory practice.
Immediate Safety and PPE Protocol
A thorough risk assessment is the first step before handling any novel compound.[5][6] This involves evaluating the potential routes of exposure and implementing controls to minimize risk.
Engineering and Administrative Controls: Your First Line of Defense
Before selecting PPE, ensure that appropriate engineering and administrative controls are in place.
-
Engineering Controls: All handling of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride, especially when dealing with the solid form or creating solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][2]
-
Administrative Controls: Develop a Standard Operating Procedure (SOP) for the specific tasks involving this compound. Restrict access to the work area and ensure all personnel are trained on the potential hazards and emergency procedures.
Personal Protective Equipment (PPE): A Comprehensive Barrier
The following table outlines the minimum PPE requirements for handling 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield worn over them. Must be ANSI Z87.1 compliant. | Protects against splashes of liquids and airborne particles, which can cause serious eye irritation.[3][4][7] A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) of at least 4-mil thickness. Consider double-gloving. | Provides a barrier against skin contact, which may cause irritation.[3][4][7][8] Double-gloving is recommended for added protection, especially during prolonged handling. |
| Body Protection | A flame-resistant lab coat worn over long pants and fully enclosed shoes. | Protects the skin and personal clothing from contamination.[8][9] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be available and used if there is a risk of aerosol generation that cannot be controlled by a fume hood. | Protects against inhalation of the compound, which may cause respiratory irritation.[3][4][10] |
Operational Plan: From Receipt to Disposal
A systematic workflow ensures safety at every stage of handling 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the full chemical name and any known hazard warnings.[11][12]
-
Storage: Store the compound in a tightly sealed, secondary container in a cool, dry, and well-ventilated area away from incompatible materials.[2]
Handling and Use
-
Preparation: Before starting work, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered.
-
Weighing and Transferring: Conduct all weighing and transferring of the solid compound within the fume hood to minimize the risk of inhalation. Use disposable weighing boats and spatulas to prevent cross-contamination.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[13]
Spill and Emergency Procedures
-
Minor Spills: For small spills contained within the fume hood, use an appropriate absorbent material, place it in a sealed container for disposal, and decontaminate the area.
-
Major Spills: In the event of a larger spill, evacuate the area and follow your institution's emergency procedures.
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][4]
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2][4]
-
In all cases of exposure, seek immediate medical attention and provide the SDS for any related compounds if available.
-
Disposal Plan: Responsible Waste Management
Proper disposal of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride and any contaminated materials is crucial to protect both personnel and the environment.
-
Waste Segregation: All waste contaminated with the compound, including gloves, bench paper, and disposable labware, must be collected in a designated, labeled hazardous waste container.[14]
-
Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[11][14]
-
Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.[14]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.[15] Do not dispose of this compound down the drain or in regular trash.[16][17]
Visualizing the PPE Workflow
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
